Product packaging for benzyl sulfamate(Cat. No.:)

benzyl sulfamate

Cat. No.: B8534212
M. Wt: 187.22 g/mol
InChI Key: LHKKUYDIFGSCGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl sulfamate (Chemical Formula: C7H9NO3S) is a chemical ester of sulfamic acid that serves as a valuable compound in mechanistic and pharmaceutical research . Studies on sulfamate esters, including this compound, have elucidated their pH-dependent hydrolysis mechanisms, which are critical for understanding their stability and reactivity . In acidic conditions, hydrolysis proceeds via an associative S_N2(S) mechanism where water acts as a nucleophile attacking at the sulfur center. In neutral to alkaline conditions, the reaction follows a dissociative E1cB mechanism involving ionization of the amino group . This mechanistic profile makes this compound a compound of interest in the broader context of developing sulfamate-based therapeutics. The sulfamate functional group is a key pharmacophore in various therapeutic agents, including steroid sulfatase inhibitors for hormone-dependent cancers and inhibitors of carbonic anhydrase isozymes . As such, this compound provides researchers with a useful building block or model compound for probing biochemical pathways and designing new enzyme inhibitors. This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO3S B8534212 benzyl sulfamate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

benzyl sulfamate

InChI

InChI=1S/C7H9NO3S/c8-12(9,10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10)

InChI Key

LHKKUYDIFGSCGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COS(=O)(=O)N

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Characterization of Benzyl Sulfamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characterization of benzyl sulfamate, a molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a summary of expected spectroscopic data based on the analysis of its constituent functional groups and data from analogous structures. The guide covers the theoretical principles and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for these techniques are also provided to aid researchers in acquiring and interpreting data for this compound and related compounds.

Introduction

This compound (C₇H₉NO₃S) is an organic compound featuring a benzyl group attached to a sulfamate functional group. The sulfamate moiety is a key pharmacophore in various therapeutic agents, exhibiting a range of biological activities. Accurate structural elucidation and purity assessment are critical for any research and development involving this compound. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this. This document serves as a comprehensive resource for understanding the expected spectroscopic signature of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for the spectroscopic analysis of this compound. These values are derived from established chemical shift ranges, correlation tables, and fragmentation patterns of similar molecules.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-NH₂4.8 - 5.2Broad Singlet2H-
-CH₂-5.1 - 5.3Singlet2H-
Aromatic-H (ortho, meta, para)7.3 - 7.5Multiplet5H-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonChemical Shift (δ, ppm)
-CH₂-68 - 72
Aromatic-C (quaternary)135 - 137
Aromatic-C (ortho, meta)128 - 129
Aromatic-C (para)129 - 130

Table 3: Predicted IR Absorption Data for this compound

Functional GroupVibrationWavenumber (cm⁻¹)Intensity
N-HSymmetric & Asymmetric Stretch3400 - 3200Medium-Strong, Doublet
C-H (aromatic)Stretch3100 - 3000Medium
C-H (aliphatic)Stretch3000 - 2850Medium
C=C (aromatic)Stretch1600 - 1450Medium-Weak, Multiple Bands
S=OAsymmetric & Symmetric Stretch1350 - 1300, 1180 - 1150Strong, Two Bands
C-OStretch1100 - 1000Strong
S-NStretch900 - 800Medium

Table 4: Predicted Mass Spectrometry Data for this compound

Ionm/z (amu)Description
[M]⁺187.03Molecular Ion
[M-NH₂]⁺171.03Loss of amino group
[M-SO₂NH₂]⁺107.05Loss of sulfamoyl radical
[C₇H₇]⁺91.05Tropylium ion (benzyl cation)
[C₆H₅]⁺77.04Phenyl cation

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform a baseline correction.

    • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the this compound structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Lower the press arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The resulting spectrum will be a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and compare their positions and intensities to correlation tables to confirm the presence of functional groups such as N-H, C-H (aromatic and aliphatic), C=C, S=O, C-O, and S-N.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

    • In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Analysis:

    • The mass spectrum is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of this compound.

    • Analyze the fragmentation pattern by identifying the major fragment ions. The mass differences between the molecular ion and the fragment ions correspond to the loss of neutral fragments, providing valuable structural information.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Characterization_Workflow Spectroscopic Characterization Workflow for this compound cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample Prep ir IR Spectroscopy purification->ir Sample Prep ms Mass Spectrometry purification->ms Sample Prep data_analysis Spectra Processing & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Confirmation & Purity Assessment data_analysis->structure_elucidation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound, employing NMR, IR, and MS techniques, is essential for its unambiguous identification and the confirmation of its purity. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the expected spectroscopic data and the detailed experimental protocols necessary for this analysis. While the presented data is based on well-established principles and analysis of analogous structures, it is crucial to obtain experimental data on a synthesized sample for definitive characterization. The workflow and methodologies described herein offer a robust framework for the successful spectroscopic analysis of this compound and other novel organic compounds.

Hydrolysis of Benzyl Sulfamate Esters: A Deep Dive into Kinetics and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzyl sulfamate esters are a class of organic compounds of significant interest in medicinal chemistry and drug development, primarily due to their role as irreversible inhibitors of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers.[1][2][3] Understanding the kinetics and mechanisms of their hydrolysis is paramount for designing stable and effective therapeutic agents. This technical guide provides an in-depth analysis of the hydrolytic pathways of this compound esters, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Concepts: pH-Dependent Hydrolytic Pathways

The hydrolysis of this compound esters is characterized by a notable dependence on the pH of the surrounding medium.[4][5][6] Two distinct mechanisms predominate under different conditions: an associative bimolecular nucleophilic substitution at the sulfur atom (SN2(S)) in acidic environments, and a dissociative elimination-addition (E1cB) pathway in neutral to strongly alkaline solutions.[5][6]

Acidic Conditions: The SN2(S) Mechanism

At a pH range of approximately 2 to 5, the hydrolysis of this compound esters proceeds via an associative SN2(S) mechanism.[4][6] In this pathway, a water molecule acts as a nucleophile, attacking the sulfur atom. This leads to the cleavage of the S-O bond and the concurrent formation of a new S-O bond with the oxygen from the water molecule, ultimately yielding sulfamic acid and the corresponding benzyl alcohol as products.[4][6]

Neutral to Alkaline Conditions: The E1cB Mechanism

In neutral to moderately alkaline solutions (pH ≥ ~6-9), a dissociative E1cB (Elimination 1 conjugate Base) mechanism is observed.[4][6] This multi-step process begins with the ionization of the amino group, forming a conjugate base. Subsequently, in a unimolecular step, the leaving group (the benzyl alkoxide) is expelled, generating N-sulfonylamine (HN=SO₂) as a reactive intermediate.[4][6]

In more strongly alkaline environments, a further ionization of the conjugate base can occur, resulting in a dianionic species. This dianion then expels the aryloxide leaving group to form the N-sulfonylamine anion ([⁻N=SO₂]).[4][5][6] The final step in both E1cB variations involves the rapid attack of a hydroxide ion or a water molecule on the N-sulfonylamine intermediate, leading to the formation of sulfamic acid.[4][5][6] The hydrolysis of a series of substituted benzyl 4-nitrophenylsulfamate esters in the pH range of 6.4-14 has been shown to be consistent with the E1cB mechanism through Hammett relationship studies.[4][5][6]

Visualizing the Mechanisms

To better illustrate these complex hydrolytic pathways, the following diagrams have been generated using the DOT language.

SN2_S_Mechanism Reactants This compound Ester + H₂O TransitionState Transition State (Pentacoordinate Sulfur) Reactants->TransitionState Nucleophilic Attack (H₂O on Sulfur) Products Sulfamic Acid + Benzyl Alcohol TransitionState->Products S-O Bond Cleavage

Caption: SN2(S) Hydrolysis Mechanism in Acidic Media.

E1cB_Mechanism cluster_neutral_alkaline Neutral to Moderately Alkaline (pH ≥ ~6-9) cluster_strongly_alkaline Strongly Alkaline Ester This compound Ester ConjugateBase Conjugate Base (Ionized Amino Group) Ester->ConjugateBase -H⁺ Intermediate N-Sulfonylamine Intermediate (HN=SO₂) ConjugateBase->Intermediate Unimolecular Expulsion of Leaving Group Dianion Dianionic Species ConjugateBase->Dianion -H⁺ Products1 Sulfamic Acid + Benzyl Alcohol Intermediate->Products1 +H₂O / OH⁻ AnionicIntermediate N-Sulfonylamine Anion ([⁻N=SO₂]) Dianion->AnionicIntermediate Expulsion of Leaving Group Products2 Sulfamic Acid + Benzyl Alcohol AnionicIntermediate->Products2 +H₂O / OH⁻

Caption: E1cB Hydrolysis Mechanism in Neutral to Alkaline Media.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on the hydrolysis of substituted benzyl 4-nitrophenylsulfamate esters.

Table 1: Spectrophotometric and Kinetic pKa Values for Substituted Benzyl 4-Nitrophenylsulfamate Esters [4]

CompoundSubstituent (on Benzyl Ring)pKa (spectrophotometric)pKa (kinetic)Hammett Constant (σ)
4ap-NO₂7.837.750.73
4bm-Cl8.117.790.227
4cp-Cl7.897.800.50
4dm-CH₃8.047.910.062
4eH8.268.010
4fp-CH₃8.228.07-0.17
4gp-OCH₃8.268.12-0.27

Note: Measured spectrophotometrically in water at 25°C at a constant ionic strength (μ) = 1.0 M KCl. Kinetic pKa values were calculated by fitting pH-rate profile data.[4]

Table 2: pH-Rate Profile Data for the Hydrolysis of Compound 4a (p-NO₂ Benzyl 4-Nitrophenylsulfamate Ester) [4]

pH-log(kobs / s⁻¹)pH-log(kobs / s⁻¹)
6.373.989.952.58
7.103.2910.82.58
7.622.9312.02.55
8.152.7113.02.56
8.472.6514.02.47
9.142.68

Note: Data for the hydrolysis in water at 25°C.[4]

Experimental Protocols

The following provides a generalized methodology for studying the hydrolysis kinetics of this compound esters, based on the cited literature.

Materials and Instrumentation
  • Substrates: Synthesized and purified substituted benzyl 4-nitrophenylsulfamate esters.

  • Buffers: A series of buffers to maintain constant pH throughout the kinetic runs (e.g., phosphate, borate, carbonate buffers).

  • Reagents: Potassium chloride (to maintain constant ionic strength), hydrochloric acid, and sodium hydroxide (for pH adjustments).

  • Instrumentation:

    • UV-Vis Spectrophotometer (for monitoring the reaction progress).

    • Stopped-flow apparatus (for rapid reactions).

    • pH meter.

    • Thermostatted water bath (to maintain constant temperature).

Kinetic Measurements
  • Solution Preparation: All solutions are prepared using deionized, distilled water. The ionic strength of the reaction medium is typically maintained at a constant value (e.g., 1.0 M) using a salt like KCl.

  • pH Control: The pH of the reaction mixtures is carefully controlled using appropriate buffers and adjusted with HCl or NaOH as needed.

  • Reaction Initiation: The hydrolysis reaction is initiated by adding a small aliquot of a stock solution of the sulfamate ester (typically in a water-miscible organic solvent like acetonitrile to ensure solubility) to the pre-thermostated buffer solution.

  • Data Acquisition: The rate of hydrolysis is followed by monitoring the change in UV-Vis absorbance over time. The analytical wavelength is chosen to correspond to the maximum absorbance of the product (e.g., 4-nitrophenoxide). For fast reactions, a stopped-flow apparatus is employed.

  • Data Analysis: The observed pseudo-first-order rate constants (kobs) are determined by fitting the absorbance versus time data to a first-order rate equation. The pH-rate profiles are then constructed by plotting log(kobs) against pH.

pKa Determination
  • Spectrophotometric pKa: The pKa values are determined by measuring the UV-Vis absorbance of the sulfamate ester in a series of buffer solutions of varying pH at a constant temperature and ionic strength. The data is then fitted to the appropriate equation to calculate the pKa.

  • Kinetic pKa: The kinetic pKa values are obtained by fitting the pH-rate profile data to a theoretical equation that describes the relationship between the observed rate constant and the pH.

The following diagram illustrates a typical experimental workflow for these kinetic studies.

Experimental_Workflow Start Start: Synthesized Benzyl Sulfamate Ester Prep Prepare Buffer Solutions (Varying pH, Constant Ionic Strength) Start->Prep Thermo Thermostat Solutions (e.g., 25°C) Prep->Thermo Initiate Initiate Hydrolysis (Add Ester to Buffer) Thermo->Initiate Monitor Monitor Reaction Progress (UV-Vis Spectrophotometry) Initiate->Monitor Data Acquire Absorbance vs. Time Data Monitor->Data Calc Calculate k_obs (Pseudo-First-Order Rate Constant) Data->Calc Plot Construct pH-Rate Profile (log(k_obs) vs. pH) Calc->Plot Analyze Analyze Data to Determine Mechanism and Kinetic Parameters Plot->Analyze End End: Elucidated Hydrolysis Kinetics and Mechanism Analyze->End

Caption: General Experimental Workflow for Kinetic Studies.

Implications for Drug Development

The pH-dependent stability of this compound esters has significant implications for their development as therapeutic agents. The hydrolytic lability, particularly under physiological pH conditions, can be both a challenge and an opportunity. For instance, the E1cB mechanism, which proceeds under conditions relevant to the human body, can lead to the in-situ generation of the active N-sulfonylamine intermediate. This understanding is crucial for designing prodrugs that release the active compound at the target site. Furthermore, knowledge of the hydrolysis kinetics allows for the prediction of the shelf-life and stability of potential drug candidates in various formulations. By carefully considering the electronic and steric effects of substituents on the benzyl ring, medicinal chemists can modulate the rate of hydrolysis to optimize the pharmacokinetic and pharmacodynamic properties of these promising compounds.[1]

References

Solubility of Benzyl Sulfamate in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of benzyl sulfamate in common organic solvents. Recognizing the critical role of solubility data in drug discovery and development, this document outlines the theoretical solubility profile of this compound, provides a detailed experimental protocol for its determination, and discusses its relevance in the context of its known biological activities.

Introduction to this compound

This compound is an organic compound featuring a benzyl group attached to a sulfamate functional group. Its structural characteristics, combining a nonpolar aromatic ring with a polar sulfamate group capable of hydrogen bonding, suggest a nuanced solubility profile across various organic solvents. Compounds containing the sulfamate moiety have garnered significant interest in medicinal chemistry. They are recognized as potent inhibitors of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers such as breast and prostate cancer.[1][2] The development of sulfamate-based drugs necessitates a thorough understanding of their physicochemical properties, with solubility being a key parameter influencing bioavailability and formulation.

Solubility Profile of this compound

Molecular Structure:

  • Benzyl Group (C₆H₅CH₂-): A nonpolar, hydrophobic moiety.

  • Sulfamate Group (-OSO₂NH₂): A polar, hydrophilic moiety capable of acting as both a hydrogen bond donor (N-H) and acceptor (O=S=O, O-C).

Expected Solubility:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): this compound is expected to exhibit moderate to good solubility in these solvents. The sulfamate group can form hydrogen bonds with the hydroxyl groups of the alcohols, while the benzyl group can engage in van der Waals interactions.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide - DMF): Good solubility is anticipated in these solvents. The polar nature of the solvent can solvate the polar sulfamate group, and the organic character of the solvent will accommodate the benzyl group.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be limited in nonpolar solvents. While the benzyl group is compatible with these solvents, the highly polar sulfamate group will be poorly solvated, limiting overall dissolution.

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility may be expected due to the intermediate polarity of these solvents.

A summary of the expected qualitative solubility is presented in Table 1. It is crucial to note that these are predictions and must be confirmed by experimental determination.

Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassCommon SolventsEstimated SolubilityRationale
Polar ProticMethanol, EthanolModerate to GoodHydrogen bonding with the sulfamate group.
Polar AproticAcetone, Acetonitrile, DMFGoodFavorable dipole-dipole interactions with the sulfamate group and van der Waals forces with the benzyl group.
NonpolarToluene, HexanePoor to LowThe high polarity of the sulfamate group is incompatible with the nonpolar solvent.
HalogenatedDichloromethane, ChloroformModerateIntermediate polarity can partially solvate both the polar and nonpolar regions of the molecule.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid in a solvent. The following protocol is a general procedure and should be adapted as necessary for this compound.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Glass vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any undissolved microparticles.

  • Quantification:

    • Dilute the filtered saturated solution with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solubility.

  • Data Analysis:

    • Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

    • Perform the experiment in triplicate for each solvent to ensure the reproducibility and accuracy of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result start Start add_solid Add excess benzyl sulfamate to solvent start->add_solid seal_vial Seal vial add_solid->seal_vial shake Agitate at constant temperature (24-72h) seal_vial->shake settle Allow excess solid to settle shake->settle withdraw Withdraw supernatant settle->withdraw filter_sample Filter through 0.22 µm filter withdraw->filter_sample dilute Dilute sample filter_sample->dilute analyze Analyze via HPLC/UV-Vis dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Workflow for determining solubility via the shake-flask method.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not currently published, a qualitative understanding based on its molecular structure provides valuable guidance for its handling and use in a laboratory setting. For drug development professionals, the experimental determination of its solubility is a critical step. The provided shake-flask protocol offers a robust and reliable method for obtaining this essential data. A thorough characterization of the solubility of this compound and its derivatives will be instrumental in advancing their potential therapeutic applications as enzyme inhibitors.

References

Quantum Chemical Calculations on Benzyl Sulfamate Conformation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the conformational analysis of benzyl sulfamate. As a molecule of interest in medicinal chemistry, understanding its three-dimensional structure is crucial for designing novel therapeutics, particularly in the development of steroid sulfatase (STS) inhibitors. This document outlines the key computational methodologies, expected conformational isomers, and a detailed workflow for researchers embarking on such studies.

Introduction to this compound and Conformational Analysis

This compound consists of a flexible benzyl group attached to a sulfamate moiety. The overall conformation is primarily determined by the rotational freedom around several key single bonds. Identifying the low-energy conformers is essential as the bioactive conformation, the one responsible for its interaction with biological targets, is typically among the most stable or readily accessible structures. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful tool to explore the potential energy surface of this compound and predict its preferred conformations.

Key Torsional Angles in this compound

The conformation of this compound can be described by three principal torsional angles, analogous to those studied in benzylamine and aryl sulfonamides:

  • τ1 (Cortho-Cipso-Cα-N): Defines the orientation of the benzyl group's alpha-carbon relative to the phenyl ring.

  • τ2 (Cipso-Cα-N-S): Describes the rotation around the Cα-N bond.

  • τ3 (Cα-N-S-O): Pertains to the orientation of the sulfonyl group relative to the Cα-N bond.

Based on studies of related molecules, specific conformational preferences can be anticipated, which serve as a starting point for computational analysis.

Computational Methodology

A robust computational protocol is critical for obtaining accurate conformational energies and geometries. The following sections detail the recommended theoretical approaches.

Density Functional Theory (DFT)

DFT is a widely used quantum chemical method that provides a good balance between accuracy and computational cost for molecules of this size.

  • Recommended Functionals:

    • B3LYP: A popular hybrid functional that often yields reliable geometries.

    • B3LYP-D3: The B3LYP functional with Grimme's D3 dispersion correction is highly recommended to accurately model non-covalent interactions, such as potential intramolecular hydrogen bonds (e.g., N-H···π).[1]

    • M06-2X: A meta-hybrid GGA functional that performs well for non-covalent interactions.[2]

    • ωB97X-D: A range-separated hybrid functional with dispersion corrections, known for its accuracy.[1]

  • Basis Sets:

    • Pople-style basis sets: 6-31G(d,p) is a good starting point for initial geometry optimizations. For more accurate energy calculations, larger basis sets like 6-311++G(d,p) or 6-311++G(3df,2p) are recommended.[3]

    • Correlation-consistent basis sets: For high-accuracy single-point energy calculations, basis sets like cc-pVTZ can be employed.

Solvation Models

The conformation of this compound can be significantly influenced by its environment. Therefore, it is crucial to account for solvent effects.

  • Implicit Solvation Models: The Polarizable Continuum Model (PCM), particularly the Integral Equation Formalism variant (IEF-PCM), is an efficient method to approximate the effect of a solvent by treating it as a continuous dielectric medium.[3] This is suitable for modeling the general influence of a solvent like water or chloroform.

  • Explicit Solvation Models: For a more detailed understanding of specific solvent-solute interactions, particularly hydrogen bonding, a hybrid model can be used where one or more explicit solvent molecules are included in the calculation along with an implicit solvent model.

Proposed Computational Workflow

The following workflow is recommended for the conformational analysis of this compound.

G Computational Workflow for this compound Conformation Analysis cluster_0 Initial Steps cluster_1 Geometry Optimization cluster_2 Refinement and Analysis cluster_3 Validation start Initial Structure Generation conf_search Conformational Search (e.g., rotating τ1, τ2, τ3) start->conf_search dft_opt DFT Geometry Optimization (e.g., B3LYP-D3/6-31G(d,p)) conf_search->dft_opt freq_calc Frequency Calculation (Confirm minima, obtain ZPE) dft_opt->freq_calc single_point Single-Point Energy Calculation (Larger basis set, e.g., 6-311++G(d,p)) freq_calc->single_point solvation Inclusion of Solvent Effects (e.g., IEF-PCM) single_point->solvation boltzmann Boltzmann Analysis (Determine conformer populations) solvation->boltzmann nmr_calc NMR Chemical Shift Calculation boltzmann->nmr_calc exp_comp Comparison with Experimental Data nmr_calc->exp_comp

Caption: A proposed workflow for the quantum chemical conformational analysis of this compound.

Predicted Conformations and Energetics

While specific data for this compound is not available in the literature, we can extrapolate from studies on benzylamine and sulfonamides to predict the likely low-energy conformers. The following table summarizes these predictions.

Torsional AnglePredicted Stable Conformation(s)Rationale from Analogous Structures
τ1 (Cortho-Cipso-Cα-N) ~90° (perpendicular)Studies on benzylamine consistently show that a perpendicular arrangement of the Cα-N bond relative to the phenyl ring is energetically favorable.[4][5]
τ2 (Cipso-Cα-N-S) anti (~60°) and gauche (~180°)In benzylamine, both anti and gauche conformers are observed, with the anti being slightly lower in energy. A similar trend is expected for this compound.[4]
τ3 (Cα-N-S-O) Eclipsed and StaggeredFor sulfonamides, both eclipsed and staggered conformations of the N-H bonds relative to the S=O bonds have been identified as energy minima. The relative stability can be solvent-dependent.[3]

Experimental Protocols for Validation

Computational predictions should ideally be validated against experimental data. Although experimental studies specifically on this compound conformation are scarce, the following protocols, used for analogous compounds, would be applicable.

Synthesis of this compound

A common method for the synthesis of sulfamates involves the reaction of the corresponding alcohol (benzyl alcohol) with a sulfamoylating agent.

Protocol Example: Synthesis using Hexafluoroisopropyl Sulfamate (HFIPS) [6]

  • To a solution of benzyl alcohol (1.0 mmol) in a suitable solvent (e.g., dichloromethane) is added hexafluoroisopropyl sulfamate (1.1 mmol).

  • The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Analysis for Conformational Validation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: 1H and 13C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Application: The calculated NMR chemical shifts for the lowest energy conformers can be compared with the experimental spectra. A good correlation would support the predicted conformational preferences in solution.[3]

  • Rotational (Microwave) Spectroscopy:

    • Protocol: For volatile compounds, jet-cooled rotational spectroscopy in the gas phase provides highly precise rotational constants.

    • Application: The experimental rotational constants can be directly compared with the values calculated for the optimized geometries of different conformers, allowing for unambiguous identification of the conformers present in the gas phase.[7]

Logical Relationships in Conformational Analysis

The interplay between theoretical calculations and experimental validation is crucial for a comprehensive understanding of molecular conformation.

G Interplay of Theoretical and Experimental Methods comp_model Computational Model (DFT, Basis Set, Solvent) conf_ensemble Predicted Conformational Ensemble & Energies comp_model->conf_ensemble generates spect_props Calculated Spectroscopic Properties (e.g., NMR shifts) conf_ensemble->spect_props allows calculation of validated_conf Validated Bioactive Conformation spect_props->validated_conf compared with synthesis Synthesis of This compound exp_analysis Experimental Spectroscopic Analysis (NMR, etc.) synthesis->exp_analysis provides sample for exp_analysis->validated_conf to determine

References

The Advent of N-Benzylsulfamates: A Technical Guide to their Discovery and First Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and initial synthesis of N-benzylsulfamate compounds. This class of molecules holds significant interest in medicinal chemistry, and this document details the foundational synthetic methodologies, quantitative data from early syntheses, and insights into their biological mechanisms of action.

Introduction

N-benzylsulfamate compounds, a specific class of sulfonamides, have emerged as a scaffold of interest in the development of therapeutic agents. Their discovery is rooted in the broader exploration of sulfonamide chemistry, which has a rich history in medicine. The addition of a benzyl group to the sulfamate core introduces unique structural and electronic properties that can significantly influence the compound's biological activity. This guide will focus on the seminal synthetic routes to these compounds and their interaction with key biological targets.

The First Synthesis of N-Benzylsulfamate Compounds: A Methodological Overview

General Synthetic Workflow

The synthesis can be logically divided into two primary stages: the formation of the parent sulfonamide followed by N-alkylation with a benzyl group. This workflow is depicted in the diagram below.

Synthesis_Workflow General Synthesis Workflow for N-Benzylsulfamates reagents1 Sulfonyl Chloride + Primary Amine reaction1 Sulfonamide Formation reagents1->reaction1 intermediate Primary Sulfonamide reaction1->intermediate reaction2 N-Benzylation intermediate->reaction2 reagents2 Benzyl Halide + Base reagents2->reaction2 product N-Benzylsulfamate Product reaction2->product purification Purification (e.g., Recrystallization) product->purification analysis Characterization (NMR, IR, MS, etc.) purification->analysis

Caption: A logical workflow for the two-step synthesis of N-benzylsulfamate compounds.

Detailed Experimental Protocols

The following protocols are based on the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide as described by Ngassa et al. and represent a typical procedure for this class of compounds.[1]

Step 1: Synthesis of the Primary Sulfonamide (N-allyl-4-methylbenzenesulfonamide)

  • Dissolve 4-methylbenzenesulfonyl chloride (1.002 g, 5.25 mmol) in 10 mL of tetrahydrofuran (THF).

  • To the stirring mixture, add allylamine (0.46 mL, 5.90 mmol) dropwise.

  • Following the addition of the amine, add 0.59 M aqueous potassium carbonate (10 mL, 5.90 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, acidify the mixture with 5 M HCl and dilute with 15 mL of dichloromethane.

  • Wash the organic layer three times with water and once with brine.

  • Back-extract the aqueous layers with 10 mL of dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the primary sulfonamide.

Step 2: N-Benzylation (Synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide)

  • To a stirring solution of benzyl bromide (0.51 mL, 4.29 mmol) in 10 mL of THF, add the primary sulfonamide (0.905 g, 4.28 mmol) dropwise.

  • Subsequently, add 0.535 M sodium hydroxide (10 mL, 5.35 mmol) dropwise to the mixture.

  • Allow the reaction to stir for 24 hours at room temperature.

  • After 24 hours, a white precipitate will form. Isolate this precipitate from the reaction mixture via vacuum filtration.

  • Recrystallize the crude product from ethanol to afford the final N-benzylsulfonamide product as white crystals.

  • Dry the product under vacuum for 24 hours.

Quantitative Data from Early Synthesis

The following table summarizes the quantitative data obtained from the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide, providing a benchmark for the efficiency and characterization of this synthetic approach.[1]

ParameterValue
Yield Not explicitly stated for the final product in the provided text, but the primary sulfonamide was obtained in a 73% yield.
Melting Point 69-72 °C
¹H NMR (400 MHz, CDCl₃) Chemical shifts are reported in parts per million (ppm, δ) relative to the residual solvent peak, and coupling constants (J) are reported in Hertz (Hz). Specific peak assignments would be detailed in the full publication.
Crystal Data Orthorhombic, Pna21 space group, a = 18.6919(18) Å, b = 10.5612(10) Å, c = 8.1065(8) Å, V = 1600.3(3) ų

Biological Activity and Signaling Pathway Inhibition

N-benzylsulfonamide derivatives have been identified as inhibitors of γ-secretase, a multi-protein complex involved in intramembrane proteolysis.[2][3] The dysregulation of γ-secretase activity is implicated in the pathology of Alzheimer's disease, as it is responsible for the cleavage of the amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides.[4][5]

The γ-Secretase Signaling Pathway

The γ-secretase complex plays a crucial role in the Notch signaling pathway, which is essential for cell-fate determination during development and in adult tissues.[6][7] The complex cleaves the Notch receptor, releasing the Notch intracellular domain (NICD), which then translocates to the nucleus to regulate gene expression.[7] In the context of Alzheimer's disease, γ-secretase cleaves APP after it has been initially processed by β-secretase, leading to the formation of Aβ peptides of varying lengths.[5][8]

The diagram below illustrates the dual role of γ-secretase in both the Notch and amyloidogenic pathways.

G_Secretase_Pathway Role of γ-Secretase in Notch and Amyloidogenic Pathways APP Amyloid Precursor Protein (APP) G_Secretase γ-Secretase Complex APP->G_Secretase Substrate Notch Notch Receptor Notch->G_Secretase AICD APP Intracellular Domain (AICD) G_Secretase->AICD Cleavage NICD Notch Intracellular Domain (NICD) G_Secretase->NICD Cleavage AB_Peptide Amyloid-β (Aβ) Peptide G_Secretase->AB_Peptide Cleavage Beta_Secretase β-Secretase Beta_Secretase->APP Cleavage Ligand Notch Ligand (e.g., Delta) Ligand->Notch Binding Nucleus Nucleus NICD->Nucleus Translocation Gene_Expression Gene Expression (Cell Fate) Nucleus->Gene_Expression Regulation Plaques Amyloid Plaques (Alzheimer's Disease) AB_Peptide->Plaques

Caption: The central role of the γ-secretase complex in processing both the Notch receptor and the amyloid precursor protein.

Mechanism of Inhibition by N-Benzylsulfamates

Sulfonamide-based inhibitors of γ-secretase, including N-benzylsulfamate derivatives, are thought to act as non-competitive inhibitors.[2] This suggests that they do not bind directly to the active site in the same manner as the substrate. Instead, it is proposed that these inhibitors bind to a site on the γ-secretase complex that induces a conformational change, thereby preventing the proper processing of substrates like APP.[2] Some studies suggest that these inhibitors stabilize the complex in an inactive conformation.[2]

Conclusion

The discovery and synthesis of N-benzylsulfamate compounds represent an important advancement in medicinal chemistry. The straightforward and adaptable synthetic routes, coupled with their potent biological activity as γ-secretase inhibitors, underscore their potential for the development of novel therapeutics for neurodegenerative diseases like Alzheimer's. Further research into the structure-activity relationships and optimization of these compounds is warranted to fully explore their therapeutic promise.

References

Benzyl Sulfamate: A Bioisosteric Approach to Carboxylic Acid Functional Groups in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug design, the strategic modification of lead compounds to enhance their pharmacological and pharmacokinetic profiles is a cornerstone of successful therapeutic development. One powerful strategy in this endeavor is bioisosterism, the replacement of a functional group with another that retains similar physicochemical and steric properties, leading to comparable or improved biological activity. The carboxylic acid moiety, while a common feature in many pharmacologically active molecules due to its ability to engage in key hydrogen bonding interactions, often presents significant challenges in drug development. These can include poor metabolic stability, limited membrane permeability, and potential for toxicity.

This technical guide explores the use of the benzyl sulfamate group as a promising bioisostere for the carboxylic acid functionality. By mimicking the acidic proton and hydrogen bond accepting characteristics of a carboxylic acid, the this compound moiety offers a viable alternative that can overcome many of the inherent liabilities of the carboxyl group. This document provides a comprehensive overview of the synthesis, physicochemical properties, and biological applications of benzyl sulfamates, supported by detailed experimental protocols and comparative data, to serve as a valuable resource for researchers in the field of drug discovery.

Physicochemical Properties: A Comparative Analysis

The successful application of a bioisostere hinges on its ability to replicate the key physicochemical properties of the original functional group. For a carboxylic acid, these primarily include its acidity (pKa) and lipophilicity (logP). The this compound group offers a compelling alternative by presenting a similar spatial arrangement of hydrogen bond donors and acceptors.

CompoundStructurepKalogP
Phenylacetic Acid4.31[1]1.41
This compound~8.9 (estimated for sulfonamides)[2]Predicted XLogP3-AA: 1.2

Table 1: Comparative Physicochemical Properties of Phenylacetic Acid and this compound.

Synthesis of this compound: Experimental Protocols

The synthesis of benzyl sulfamates can be achieved through several reliable methods. The most common approach involves the reaction of a corresponding alcohol with sulfamoyl chloride. Below are detailed protocols for the synthesis of sulfamoyl chloride and its subsequent reaction with benzyl alcohol to yield this compound.

Protocol 1: Synthesis of Sulfamoyl Chloride

This protocol describes the synthesis of sulfamoyl chloride from chlorosulfonyl isocyanate and formic acid.

Materials:

  • Chlorosulfonyl isocyanate

  • Formic acid

  • Toluene

  • Round bottom flask (250 mL)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a 250 mL round bottom flask under an inert atmosphere, add chlorosulfonyl isocyanate (17.4 mL, 200 mmol).

  • Slowly add formic acid (7.54 mL, 200 mmol) to the flask.

  • Add toluene (60 mL) to the reaction mixture.

  • Stir the resulting mixture at 23°C for 10 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain sulfamoyl chloride as a crystalline solid. This product is typically used in the next step without further purification.

Protocol 2: Synthesis of this compound

This protocol details the reaction of benzyl alcohol with the synthesized sulfamoyl chloride.

Materials:

  • Benzyl alcohol

  • Sulfamoyl chloride (from Protocol 1)

  • Anhydrous diethyl ether or dichloromethane

  • Pyridine or triethylamine

  • Round bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve benzyl alcohol (1 equivalent) in anhydrous diethyl ether or dichloromethane in a round bottom flask.

  • Add pyridine or triethylamine (1.1 equivalents) to the solution and cool the mixture in an ice bath.

  • Dissolve sulfamoyl chloride (1.1 equivalents) in the same anhydrous solvent and add it dropwise to the cooled solution of benzyl alcohol and base.

  • Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

  • Characterize the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Biological Applications and Structure-Activity Relationships (SAR)

The utility of the sulfamate moiety as a carboxylic acid bioisostere is well-documented in the inhibition of several key enzyme classes, most notably steroid sulfatase and carbonic anhydrases.

Steroid Sulfatase (STS) Inhibition

Steroid sulfatase is a critical enzyme in the biosynthesis of active steroid hormones and represents a key target in the treatment of hormone-dependent cancers.[3] The sulfamate group is a potent, irreversible inhibitor of STS.[4] The mechanism of inhibition involves the transfer of the sulfamoyl group to a catalytic formylglycine residue in the enzyme's active site.

STS_Inhibition STS Steroid Sulfatase (STS) Active_Steroid Active Steroid (e.g., Estrone) STS->Active_Steroid Sulfamoylated_STS Inactive Sulfamoylated STS STS->Sulfamoylated_STS Sulfated_Steroid Sulfated Steroid (e.g., E1S) Sulfated_Steroid->STS Hydrolysis Benzyl_Sulfamate This compound (Inhibitor) Benzyl_Sulfamate->STS Irreversible Inhibition

Mechanism of Steroid Sulfatase Inhibition

Experimental Protocol: Steroid Sulfatase Inhibition Assay

This protocol outlines a method for determining the inhibitory activity of compounds against steroid sulfatase.

Materials:

  • HEK-293 cells transfected with STS

  • [³H]-Estrone sulfate (E1S) as substrate

  • Test compounds (e.g., this compound derivatives)

  • Cell culture medium

  • Scintillation fluid and counter

Procedure:

  • Culture STS-transfected HEK-293 cells to confluency in appropriate cell culture plates.

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Incubate the cells with varying concentrations of the test compounds for a predetermined period.

  • Add [³H]-E1S to the cell culture medium and incubate for a specific time to allow for enzymatic conversion.

  • Stop the reaction and extract the steroids from the medium.

  • Separate the product, [³H]-estrone, from the substrate, [³H]-E1S, using an appropriate chromatographic method (e.g., TLC or HPLC).

  • Quantify the amount of radioactivity in the product and substrate fractions using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[4]

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[5][6] The primary sulfonamide group is a classic zinc-binding group, and sulfamates have been shown to be potent CA inhibitors.[2]

CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Solution Prepare CA Enzyme Working Solution Incubation Incubate Enzyme with Inhibitor/Control Enzyme Solution->Incubation Test Compounds Prepare Test Compound and Control Solutions Test Compounds->Incubation Substrate Addition Add CA Substrate Incubation->Substrate Addition Measurement Measure Absorbance Kinetically Substrate Addition->Measurement Calculate Slopes Calculate Reaction Rates (Slopes) Measurement->Calculate Slopes Determine Inhibition Calculate % Inhibition Calculate Slopes->Determine Inhibition IC50 Determine IC50 Value Determine Inhibition->IC50

Workflow for Carbonic Anhydrase Inhibition Assay

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol describes a colorimetric method for screening carbonic anhydrase inhibitors.

Materials:

  • Carbonic anhydrase enzyme

  • CA assay buffer

  • CA substrate (e.g., p-nitrophenyl acetate)

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a working solution of the carbonic anhydrase enzyme in the assay buffer.

  • Prepare serial dilutions of the test compounds in a suitable solvent.

  • In a 96-well plate, add the CA enzyme solution to wells designated for the enzyme control, sample, and inhibitor control.

  • Add the test compounds to the sample wells and a known inhibitor (e.g., acetazolamide) to the inhibitor control wells. Add solvent to the enzyme control wells.

  • Incubate the plate at room temperature for a specified time to allow for enzyme-inhibitor binding.

  • Initiate the enzymatic reaction by adding the CA substrate to all wells.

  • Immediately measure the absorbance of the wells at an appropriate wavelength (e.g., 405 nm) in a kinetic mode for a set duration.

  • Calculate the rate of the reaction (change in absorbance over time) for each well.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control and calculate the IC50 value.

Case Study: this compound as a Bioisostere in CNS Drug Discovery

While specific examples directly comparing a this compound with its corresponding carboxylic acid in a CNS drug discovery program are not extensively detailed in the public literature, the principles of this bioisosteric replacement are highly relevant to this therapeutic area. The presence of a carboxylic acid can limit blood-brain barrier (BBB) penetration due to its ionization at physiological pH. Replacing the carboxylic acid with a less acidic sulfamate group can increase the proportion of the neutral species, potentially enhancing BBB permeability.

CNS_Drug_Design_Logic Carboxylic_Acid Carboxylic Acid (High Acidity, pKa ~4-5) Ionized_Form Ionized at Physiological pH Carboxylic_Acid->Ionized_Form Poor_BBB Poor BBB Penetration Ionized_Form->Poor_BBB Sulfamate Sulfamate Bioisostere (Lower Acidity, pKa ~9) Neutral_Form Predominantly Neutral at Physiological pH Sulfamate->Neutral_Form Improved_BBB Improved BBB Penetration Neutral_Form->Improved_BBB

Rationale for Sulfamate Bioisosteres in CNS Drugs

Conclusion

The this compound group represents a valuable tool in the medicinal chemist's arsenal for lead optimization. By serving as a non-classical bioisostere for the carboxylic acid moiety, it can effectively address common liabilities associated with this functional group, such as metabolic instability and poor membrane permeability, particularly in the context of CNS drug discovery. The synthetic accessibility of benzyl sulfamates, coupled with their demonstrated efficacy as inhibitors of key therapeutic targets like steroid sulfatase and carbonic anhydrases, underscores their potential in the development of novel therapeutics. This guide provides a foundational understanding and practical protocols to encourage the exploration and application of the this compound bioisostere in contemporary drug design and development programs. Further research into the specific physicochemical properties and biological activities of a wider range of this compound analogs will undoubtedly expand their utility and impact in the field.

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed meta-C-H Arylation and Alkylation of Benzylsulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed meta-C-H arylation and alkylation of benzylsulfonamides. This method utilizes a benzyl sulfamate moiety as a directing group in conjunction with a palladium(II)/isoquinoline catalyst system and a transient norbornene mediator to achieve selective functionalization at the meta position of the benzyl ring. This protocol is distinguished by its broad substrate scope and tolerance of various functional groups, offering a valuable tool for late-stage functionalization in medicinal chemistry and materials science.[1][2]

I. Overview of the Reaction

The described protocol facilitates the direct coupling of aryl or alkyl iodides at the meta-C–H bond of a benzylsulfonamide derivative. The reaction employs a palladium acetate catalyst, isoquinoline as a ligand, and 2-carbomethoxynorbornene (NBE-CO₂Me) as a transient mediator. Silver acetate is used as an oxidant. The benzylsulfonamide directing group is crucial for the observed regioselectivity.

Key Features:

  • High meta-Selectivity: The combination of the directing group, ligand, and mediator enables highly selective functionalization at the sterically hindered meta position.

  • Broad Substrate Scope: The reaction is compatible with a wide range of electronically and sterically diverse aryl and alkyl iodides.[1]

  • Excellent Functional Group Tolerance: The protocol tolerates various functional groups, making it suitable for complex molecule synthesis.[1][2]

  • Scalability: The reaction has been demonstrated on a gram scale, highlighting its practical utility.[1]

II. Reaction Mechanism and Experimental Workflow

The reaction is proposed to proceed through a palladium-catalyzed C-H activation pathway. The benzylsulfonamide directing group coordinates to the palladium catalyst, facilitating the activation of a meta-C-H bond. The transient norbornene mediator plays a crucial role in the catalytic cycle.

reaction_mechanism Substrate Benzylsulfonamide Substrate Intermediate1 Pd(II)-Substrate Complex Substrate->Intermediate1 Pd_cat Pd(OAc)₂ Pd_cat->Intermediate1 Ligand Isoquinoline Ligand->Intermediate1 Mediator NBE-CO₂Me Intermediate2 meta-Palladacycle Mediator->Intermediate2 Aryl_iodide Aryl/Alkyl Iodide Intermediate3 Pd(IV) Intermediate Aryl_iodide->Intermediate3 Oxidant AgOAc Pd_cat_regen Pd(II) Oxidant->Pd_cat_regen Re-oxidation Intermediate1->Intermediate2 C-H Activation Intermediate2->Intermediate3 Oxidative Addition Product meta-Functionalized Product Intermediate3->Product Reductive Elimination Intermediate3->Pd_cat_regen Pd_cat_regen->Intermediate1

Figure 1. Plausible catalytic cycle for the meta-C-H arylation.

III. Tabulated Data: Substrate Scope and Yields

The following tables summarize the scope of the palladium-catalyzed meta-C-H arylation and alkylation of a representative benzylsulfonamide substrate.

Table 1: meta-C-H Arylation of N-(3,5-bis(trifluoromethyl)phenyl)benzylsulfonamide [1]

EntryAryl IodideProductYield (%)
14-Iodotoluene94
24-Iodoanisole85
31-Iodo-4-nitrobenzene78
41-Iodo-4-fluorobenzene88
51-Iodo-3,5-dimethylbenzene91
62-Iodothiophene75

Reaction conditions: Benzylsulfonamide (0.1 mmol), Aryl Iodide (3.0 equiv), Pd(OAc)₂ (10 mol%), Isoquinoline (20 mol%), NBE-CO₂Me (1.5 equiv), AgOAc (3.0 equiv), in DCE (1.0 mL) at 100 °C for 24 h. Yields are for the isolated product.

Table 2: meta-C-H Alkylation of N-(3,5-bis(trifluoromethyl)phenyl)benzylsulfonamide [1]

EntryAlkyl IodideProductYield (%)
1Iodomethane72
2Iodoethane68
31-Iodopropane65
4Isopropyl iodide55
5Cyclohexyl iodide61

Reaction conditions: Benzylsulfonamide (0.1 mmol), Alkyl Iodide (3.0 equiv), Pd(OAc)₂ (10 mol%), Isoquinoline (20 mol%), NBE-CO₂Me (1.5 equiv), AgOAc (3.0 equiv), in DCE (1.0 mL) at 100 °C for 24 h. Yields are for the isolated product.

IV. Detailed Experimental Protocols

A. General Procedure for meta-C-H Arylation

To an oven-dried 4 mL vial equipped with a magnetic stir bar was added the benzylsulfonamide substrate (0.1 mmol, 1.0 equiv), palladium(II) acetate (2.2 mg, 0.01 mmol, 10 mol%), isoquinoline (2.6 mg, 0.02 mmol, 20 mol%), 2-carbomethoxynorbornene (25 mg, 0.15 mmol, 1.5 equiv), and silver(I) acetate (50 mg, 0.3 mmol, 3.0 equiv). The vial was sealed with a Teflon-lined cap. The aryl iodide (0.3 mmol, 3.0 equiv) and 1,2-dichloroethane (DCE, 1.0 mL) were then added via syringe. The reaction mixture was placed in a preheated oil bath at 100 °C and stirred for 24 hours.

After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and filtered through a pad of celite, washing with additional ethyl acetate. The filtrate was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired meta-arylated product.

B. General Procedure for meta-C-H Alkylation

A similar procedure to the arylation is followed. To an oven-dried 4 mL vial equipped with a magnetic stir bar was added the benzylsulfonamide substrate (0.1 mmol, 1.0 equiv), palladium(II) acetate (2.2 mg, 0.01 mmol, 10 mol%), isoquinoline (2.6 mg, 0.02 mmol, 20 mol%), 2-carbomethoxynorbornene (25 mg, 0.15 mmol, 1.5 equiv), and silver(I) acetate (50 mg, 0.3 mmol, 3.0 equiv). The vial was sealed with a Teflon-lined cap. The alkyl iodide (0.3 mmol, 3.0 equiv) and 1,2-dichloroethane (DCE, 1.0 mL) were then added via syringe. The reaction mixture was stirred at 100 °C for 24 hours.

The workup and purification procedure is identical to that of the arylation reaction.

C. Gram-Scale Synthesis of a meta-Arylated Product

In a 100 mL round-bottom flask, the benzylsulfonamide substrate (1.0 g, 2.5 mmol), palladium(II) acetate (56 mg, 0.25 mmol, 10 mol%), isoquinoline (65 mg, 0.5 mmol, 20 mol%), 2-carbomethoxynorbornene (0.63 g, 3.75 mmol, 1.5 equiv), and silver(I) acetate (1.25 g, 7.5 mmol, 3.0 equiv) were combined. The flask was evacuated and backfilled with nitrogen. The aryl iodide (7.5 mmol, 3.0 equiv) and DCE (25 mL) were added. The reaction was stirred at 100 °C for 24 hours. The reaction mixture was then cooled, diluted with ethyl acetate, and filtered. The filtrate was concentrated and the product was purified by column chromatography to yield the pure meta-arylated product.[1]

V. Logical Workflow for Protocol Execution

experimental_workflow Start Start Prep Prepare Reaction Vial (Substrate, Pd(OAc)₂, Isoquinoline, NBE-CO₂Me, AgOAc) Start->Prep Add_reagents Add Aryl/Alkyl Iodide and Solvent (DCE) Prep->Add_reagents React Heat at 100 °C for 24 hours Add_reagents->React Workup Workup: Cool, Dilute, Filter React->Workup Purify Purification: Column Chromatography Workup->Purify Characterize Characterize Product Purify->Characterize End End Characterize->End

Figure 2. Step-by-step experimental workflow.

References

Application Notes and Protocols: Synthesis of Carbonic Anhydrase Inhibitors from Benzyl Sulfamate Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, including pH regulation, respiration, and ion transport. The overexpression of certain CA isoforms has been implicated in various diseases, such as glaucoma, epilepsy, and cancer, making them attractive targets for drug development. Sulfonamides and their bioisosteres, such as sulfamates and sulfamides, are well-established classes of potent CA inhibitors. This document provides detailed protocols for the synthesis of carbonic anhydrase inhibitors derived from benzyl sulfamate precursors and for the evaluation of their inhibitory activity.

Synthesis of this compound-Based Carbonic Anhydrase Inhibitors

The general strategy for the synthesis of carbonic anhydrase inhibitors from this compound precursors involves the sulfamoylation of a substituted benzyl alcohol, followed by further structural modifications to introduce moieties that can interact with the enzyme's active site. The sulfamate group (R-O-SO₂NH₂) serves as a key zinc-binding group, essential for potent inhibition of carbonic anhydrase.

General Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reagents Sulfamoylation cluster_intermediate Intermediate cluster_modification Further Modification (Optional) cluster_final Final Product start Substituted Benzyl Alcohol intermediate This compound Intermediate start->intermediate Sulfamoylation reagent Sulfamoylating Agent (e.g., Hexafluoroisopropyl sulfamate) reagent->intermediate base Base (e.g., Pyridine) base->intermediate modification Introduction of Tail Groups intermediate->modification Coupling/Functionalization final_product Carbonic Anhydrase Inhibitor intermediate->final_product Direct Use modification->final_product

Caption: General workflow for the synthesis of carbonic anhydrase inhibitors from this compound precursors.

Experimental Protocol: Synthesis of a Model this compound Inhibitor

This protocol describes a general method for the synthesis of a this compound derivative. Researchers should adapt the specific substrates, reaction conditions, and purification methods based on the target molecule.

Materials:

  • Substituted benzyl alcohol (1.0 eq)

  • Hexafluoroisopropyl sulfamate (1.2 eq)

  • Pyridine (as solvent)

  • Dichloromethane (DCM)

  • 10% Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the substituted benzyl alcohol (1.0 eq) in a mixture of dichloromethane and pyridine.

  • Addition of Sulfamoylating Agent: To the solution, add hexafluoroisopropyl sulfamate (1.2 eq) portion-wise at room temperature with stirring.

  • Reaction Monitoring: Stir the reaction mixture at 30°C for 18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, dilute the mixture with dichloromethane.

    • Wash the organic layer sequentially with 10% HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

  • Characterization: Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.

Quantitative Data: Inhibitory Activity of Sulfamate and Sulfamide Derivatives

The inhibitory potency of the synthesized compounds against various carbonic anhydrase isoforms is a critical measure of their efficacy. The data is typically presented as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

Compound ClassTarget Isoform(s)Kᵢ Range (nM)Reference
β-Benzylphenethylamine SulfamideshCA I, hCA II0.187 - 2.260[1]
BenzylsulfamideshCA I, hCA II28.48 - 837.09
Organic Sulfamates (e.g., AHR-16329)CA-II7[2]
Sugar Sulfamates (e.g., Topiramate)hCA IILow nanomolar[1]

hCA: human Carbonic Anhydrase

Experimental Protocols for Carbonic Anhydrase Inhibition Assays

The inhibitory activity of the synthesized compounds is determined using enzymatic assays. The two most common methods are the stopped-flow CO₂ hydration assay and a colorimetric esterase activity assay.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase. It measures the enzyme-catalyzed hydration of CO₂ by monitoring the resulting pH change.

Stopped_Flow_Assay cluster_reactants Reactants cluster_instrument Instrumentation cluster_measurement Measurement cluster_output Output co2 CO₂ Solution stopped_flow Stopped-Flow Spectrophotometer co2->stopped_flow enzyme CA Enzyme + Inhibitor enzyme->stopped_flow buffer Buffer with pH Indicator buffer->stopped_flow measurement Monitor Absorbance Change of pH Indicator over Time stopped_flow->measurement Rapid Mixing output Calculate Inhibition Constant (Ki) measurement->output Data Analysis

Caption: Workflow for the stopped-flow CO₂ hydration assay to determine CA inhibition.

Protocol:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., HEPES or Tris) containing a pH indicator (e.g., phenol red).

    • Prepare a saturated CO₂ solution by bubbling CO₂ gas through distilled water.

    • Prepare solutions of the carbonic anhydrase enzyme and the test inhibitors at various concentrations.

  • Assay Procedure:

    • The assay is performed using a stopped-flow instrument connected to a spectrophotometer.

    • One syringe of the instrument is filled with the CO₂ solution, and the other with the enzyme/inhibitor solution in the pH indicator buffer.

    • The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time. The rate of the uncatalyzed reaction is measured in the absence of the enzyme.

  • Data Analysis:

    • The initial rates of the catalyzed and uncatalyzed reactions are determined from the absorbance data.

    • The inhibitory activity is calculated by comparing the enzyme activity in the presence and absence of the inhibitor.

    • The Kᵢ values are determined by fitting the data to the appropriate inhibition model.

Colorimetric Esterase Activity Assay

This is a simpler, high-throughput alternative to the stopped-flow method. It relies on the esterase activity of some carbonic anhydrase isoforms, using a substrate like p-nitrophenyl acetate (p-NPA).

Protocol:

  • Reagent Preparation:

    • Prepare a Tris-HCl buffer.

    • Prepare a solution of the substrate, p-nitrophenyl acetate (p-NPA), in a suitable solvent like acetonitrile.

    • Prepare solutions of the carbonic anhydrase enzyme and the test inhibitors.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, enzyme solution, and inhibitor solution.

    • Initiate the reaction by adding the p-NPA solution.

    • The hydrolysis of p-NPA to the yellow-colored p-nitrophenolate is monitored by measuring the absorbance at 400-405 nm over time using a plate reader.

  • Data Analysis:

    • The rate of the reaction is determined from the change in absorbance over time.

    • The IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

The synthesis of carbonic anhydrase inhibitors from this compound precursors offers a promising avenue for the development of novel therapeutics. The protocols outlined in this document provide a comprehensive guide for the synthesis, purification, characterization, and evaluation of these compounds. By following these methodologies, researchers can effectively explore the structure-activity relationships of this compound-based inhibitors and identify potent and selective candidates for further development.

References

Application Notes & Protocols: Benzyl Sulfamate as a Removable Directing Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Site-selective C-H functionalization is a powerful tool in organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into valuable carbon-carbon or carbon-heteroatom bonds. A key strategy to control regioselectivity is the use of directing groups, which position a metal catalyst in proximity to a specific C-H bond. Benzyl sulfamates and related benzyl sulfonates are emerging as effective, removable directing groups, particularly for challenging distal C-H functionalizations.

This class of directing groups leverages the coordinating ability of the sulfonyl moiety to guide transition metal catalysts. The benzyl group serves a dual purpose: it provides a stable protecting group that can be readily removed under standard hydrogenolysis conditions, revealing a free sulfamate or sulfonic acid, or enabling further transformations. These attributes make benzyl sulfamate derivatives valuable tools for late-stage functionalization and the synthesis of complex molecules in pharmaceutical and materials science research. This document outlines their application in directing C-H activation reactions, providing detailed protocols and performance data.

Logical Workflow

The general strategy for utilizing a this compound directing group involves a three-step sequence: installation of the group onto a substrate, directed C-H functionalization, and subsequent removal of the directing group to yield the final product.

G sub Starting Material (e.g., Phenol) install Installation of Directing Group sub->install Benzyl Sulfamoyl Chloride, Base dg_sub This compound/ Sulfonate Substrate install->dg_sub ch_func Transition Metal-Catalyzed C-H Functionalization dg_sub->ch_func e.g., Rh(I) or Pd(II) catalyst, Coupling Partner func_prod Functionalized Intermediate ch_func->func_prod removal Removal of Directing Group func_prod->removal e.g., H₂, Pd/C final_prod Final Product removal->final_prod

Caption: General workflow for this compound-directed C-H functionalization.

Applications in C-H Functionalization

Benzyl sulfonate esters, close analogs of benzyl sulfamates, have been successfully employed as removable directing groups for rhodium-catalyzed meta-C–H alkynylation of arenes.[1][2] This protocol demonstrates high functional group tolerance and provides synthetically useful yields for a range of substrates.

Rhodium-Catalyzed meta-C–H Alkynylation of Benzyl Sulfonate Esters

The nitrile-based ligand plays a crucial role in directing the rhodium catalyst to the meta position of the aromatic ring.[1]

G sub Benzyl Sulfonate Substrate product meta-Alkynylated Product sub->product meta-C–H Activation cat [Rh(cod)Cl]₂ Ligand cat->product alkyne Bromoalkyne (Coupling Partner) alkyne->product base Base (e.g., K₂CO₃) base->product

Caption: Key components for Rh-catalyzed meta-C-H alkynylation.

Table 1: Scope of Rhodium-Catalyzed meta-C–H Alkynylation of Benzyl Sulfonates[1]

EntryArene Moiety (Substituent)Alkyne PartnerYield (%)
1PhenylTIPS-acetylene75
24-MethylphenylTIPS-acetylene72
34-MethoxyphenylTIPS-acetylene65
44-ChlorophenylTIPS-acetylene78
54-(Trifluoromethyl)phenylTIPS-acetylene68
63-MethylphenylTIPS-acetylene70
73-BromophenylTIPS-acetylene64
8PhenylPhenylacetylene62

Reaction Conditions: Substrate (0.5 mmol), [Rh(cod)Cl]₂ (5 mol%), Ligand (10 mol%), Bromoalkyne (1.5 equiv.), K₂CO₃ (2.0 equiv.), Dioxane, 100 °C, 16 h.

Experimental Protocols

Protocol 1: Synthesis of this compound Directing Group Precursor

This protocol describes the general synthesis of a this compound-containing substrate from a corresponding phenol.

  • Materials:

    • Substituted Phenol (1.0 equiv)

    • Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)

    • Benzyl Sulfamoyl Chloride (1.1 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous NH₄Cl solution

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted phenol and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

    • Add a solution of benzyl sulfamoyl chloride in anhydrous THF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound substrate.

Protocol 2: Rh-Catalyzed meta-C–H Alkynylation

This protocol is adapted from the reported procedure for benzyl sulfonate esters.[1][2]

  • Materials:

    • This compound/sulfonate substrate (1.0 equiv, 0.5 mmol)

    • [Rh(cod)Cl]₂ (5 mol%, 0.025 mmol)

    • 3,5-dicyanopyridine ligand (10 mol%, 0.05 mmol)

    • (Bromoethynyl)triisopropylsilane (1.5 equiv, 0.75 mmol)

    • Potassium Carbonate (K₂CO₃, 2.0 equiv, 1.0 mmol)

    • Anhydrous 1,4-Dioxane (5 mL)

  • Procedure:

    • In an oven-dried Schlenk tube, combine the this compound/sulfonate substrate, [Rh(cod)Cl]₂, the ligand, and K₂CO₃.

    • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

    • Add anhydrous dioxane followed by the bromoalkyne via syringe.

    • Seal the tube and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture for 16 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the meta-alkynylated product.

Protocol 3: Removal of the this compound Directing Group

The benzyl group can be efficiently removed via catalytic hydrogenolysis to unmask the sulfamate group.

  • Materials:

    • Functionalized this compound intermediate (1.0 equiv)

    • Palladium on carbon (10% Pd/C, 10 mol%)

    • Methanol or Ethyl Acetate

    • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Procedure:

    • Dissolve the functionalized this compound intermediate in a suitable solvent (e.g., methanol) in a round-bottom flask.

    • Carefully add the Pd/C catalyst to the solution.

    • Evacuate the flask and backfill with H₂ gas (repeat 3x).

    • Stir the reaction vigorously under an H₂ atmosphere (balloon pressure) at room temperature for 4-12 hours, monitoring by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification may be performed if necessary.

Plausible Catalytic Cycle

The rhodium-catalyzed meta-C-H activation is proposed to proceed through a cyclophane-type intermediate directed by a linear nitrile ligand.[1]

G rh1 Rh(I) rh3 Rh(III) rh1->rh3 Oxidation intermediate1 Intermediate I (Cyclophane) rh3->intermediate1 meta-C–H Activation sub Substrate + Ligand sub->intermediate1 intermediate2 Intermediate II intermediate1->intermediate2 alkyne Bromoalkyne alkyne->intermediate2 intermediate3 Intermediate III (Alkyne Insertion) intermediate2->intermediate3 Syn-Insertion product meta-Alkynylated Product intermediate3->product Reductive Elimination product->rh1 Releases Rh(I)

Caption: Plausible mechanism for Rh-catalyzed meta-C-H alkynylation.

References

Application of Benzyl Sulfamate in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl sulfamate has emerged as a versatile and powerful building block in modern organic synthesis, particularly in the construction of novel heterocyclic compounds. Its unique reactivity profile allows for a range of transformations, enabling the synthesis of diverse and complex molecular architectures that are of significant interest in medicinal chemistry and drug discovery. The sulfamate moiety can act as a nucleophile, a directing group, and a precursor to reactive intermediates, making it a valuable tool for the synthesis of nitrogen- and sulfur-containing heterocycles. This document provides detailed application notes and protocols for the use of this compound in the synthesis of these important scaffolds.

I. Intramolecular Aza-Michael Cyclization: Synthesis of Oxathiazinanes

One of the most well-established applications of this compound is in the tethered intramolecular aza-Michael cyclization to form substituted oxathiazinanes. This strategy provides a robust method for the stereoselective synthesis of 1,3-amino alcohol precursors. The reaction involves the cyclization of a sulfamate tethered to an α,β-unsaturated ester, thioester, amide, or nitrile.

Experimental Protocol: General Procedure for Intramolecular Aza-Michael Cyclization[1][2][3][4]

A solution of the this compound-tethered Michael acceptor (1.0 equiv) in a suitable solvent such as chlorobenzene or dichloromethane is treated with a catalytic amount of a base. The reaction mixture is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is purified by column chromatography.

Detailed Protocol:

  • To a solution of the sulfamate substrate (e.g., benzyl (E)-5-((sulfamoyl)oxy)hex-2-enoate) (0.1 mmol, 1.0 equiv) in chlorobenzene (2.0 mL) is added 1,1,3,3-tetramethylguanidine (TMG) (2.4 µL, 0.02 mmol, 0.2 equiv).

  • The reaction mixture is stirred at 23 °C for 48 hours.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired oxathiazinane product.

Quantitative Data for Aza-Michael Cyclization
EntrySubstrateBase (equiv)SolventTime (h)ProductYield (%)dr
1Benzyl (E)-5-((sulfamoyl)oxy)hex-2-enoateTMG (0.2)Chlorobenzene48Benzyl (4R,6S)-6-methyl-1,2,3-oxathiazinane-4-carboxylate 2,2-dioxide85>20:1
2N-Methyl-tethered substrateTMG (0.2)Chlorobenzene48Corresponding N-methyl oxathiazinane91>20:1
3N-Benzyl-tethered substrateTMG (1.0)Chlorobenzene24Corresponding N-benzyl oxathiazinane89>20:1
4Phenolic sulfamate substrateTMG (0.2)Chlorobenzene48Corresponding spirocyclic oxathiazinane75>20:1

Data sourced from multiple studies, specific substrates and conditions may vary.[1][2][3][4]

Experimental Workflow

Aza_Michael_Cyclization sub This compound-Tethered Michael Acceptor reaction Stir at RT sub->reaction base Catalytic Base (e.g., TMG) base->reaction solvent Solvent (e.g., Chlorobenzene) solvent->reaction workup Quench & Purification (Column Chromatography) reaction->workup product Substituted Oxathiazinane workup->product

Caption: Workflow for the base-catalyzed intramolecular aza-Michael cyclization.

II. Palladium-Catalyzed Tethered Aza-Wacker Cyclization

The sulfamate tether can also be employed in palladium-catalyzed intramolecular cyclizations of alkenyl sulfamates to afford unsaturated oxathiazinane heterocycles. This aza-Wacker type reaction provides a powerful method for the synthesis of complex amino alcohol derivatives.

Experimental Protocol: General Procedure for Aza-Wacker Cyclization[5][6][7]

A solution of the alkenyl sulfamate (1.0 equiv) in a suitable solvent, such as acetonitrile or DMSO, is treated with a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a stoichiometric oxidant (e.g., Cu(OAc)₂, benzoquinone). The reaction mixture is heated under an oxygen atmosphere to afford the cyclized product.

Detailed Protocol:

  • To a solution of the alkenyl sulfamate (e.g., (E)-hex-3-en-1-yl sulfamate) (0.1 mmol, 1.0 equiv) in DMSO (1.0 mL) is added Pd(OAc)₂ (2.2 mg, 0.01 mmol, 0.1 equiv) and Cu(OAc)₂ (18.2 mg, 0.1 mmol, 1.0 equiv).

  • The reaction vessel is flushed with oxygen and stirred under an oxygen balloon at 80 °C for 24 hours.

  • The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired alkenyl oxathiazinane.

Quantitative Data for Aza-Wacker Cyclization
EntrySubstrateCatalyst (mol%)Oxidant (equiv)SolventTemp (°C)ProductYield (%)
1(E)-Hex-3-en-1-yl sulfamatePd(OAc)₂ (10)Cu(OAc)₂ (1)DMSO806-Vinyl-1,2,3-oxathiazinane 2,2-dioxide75
2N-Methyl-(E)-hex-3-en-1-yl sulfamatePd₂(dba)₃ (5)Cu(OAc)₂ (1)CH₃CN80N-Methyl-6-vinyl-oxathiazinane68
3N-Phenyl-(E)-hex-3-en-1-yl sulfamatePd(OAc)₂ (10)BQ (1)CH₃CN80N-Phenyl-6-vinyl-oxathiazinane55

Data sourced from multiple studies, specific substrates and conditions may vary.[5][6][7]

Reaction Pathway

Aza_Wacker_Pathway start Alkenyl Sulfamate pd_pi_allyl Pd(II)-π-allyl Complex start->pd_pi_allyl Pd(II) pd0 Pd(0) pd0->start Reoxidation cyclization Intramolecular Aminopalladation pd_pi_allyl->cyclization pd_intermediate Cyclic Pd(II) Intermediate cyclization->pd_intermediate elimination β-Hydride Elimination pd_intermediate->elimination elimination->pd0 [Pd-H] product Unsaturated Oxathiazinane elimination->product oxidant Oxidant (e.g., Cu(OAc)₂/O₂) oxidant->pd0

Caption: Proposed catalytic cycle for the tethered aza-Wacker cyclization.

III. Rhodium-Catalyzed C-H Amination for Heterocycle Synthesis

Rhodium-catalyzed C-H amination reactions of sulfamate esters provide a powerful method for the synthesis of saturated nitrogen-containing heterocycles. This transformation involves the insertion of a rhodium-nitrenoid, generated from the sulfamate ester, into a C-H bond. The reaction typically shows a strong preference for the formation of 1,2,3-oxathiazinane-2,2-dioxides (6-membered rings).[8][9]

Experimental Protocol: General Procedure for Rhodium-Catalyzed C-H Amination[8][9]

To a solution of the sulfamate ester (1.0 equiv) in a suitable solvent (e.g., dichloromethane or benzene) is added a rhodium catalyst (e.g., Rh₂(OAc)₄, Rh₂(esp)₂) and an oxidant (e.g., PhI(OAc)₂, MgO). The reaction is typically stirred at room temperature or with gentle heating.

Detailed Protocol:

  • To a solution of the sulfamate ester (0.5 mmol, 1.0 equiv) and MgO (2.0 equiv) in CH₂Cl₂ (5 mL) is added Rh₂(OAc)₄ (0.01 equiv).

  • A solution of PhI(OAc)₂ (1.1 equiv) in CH₂Cl₂ (2 mL) is added dropwise over 1 hour.

  • The reaction mixture is stirred at 40 °C for 12 hours.

  • The mixture is filtered through a pad of Celite, and the filtrate is concentrated.

  • The crude product is purified by flash chromatography to afford the cyclic sulfamate.

Quantitative Data for Rhodium-Catalyzed C-H Amination
EntrySubstrateCatalyst (mol%)OxidantProductYield (%)
13-Phenylpropyl sulfamateRh₂(OAc)₄ (1)PhI(OAc)₂/MgO4-Phenyl-1,2,3-oxathiazinane 2,2-dioxide85
22-Ethylhexyl sulfamateRh₂(esp)₂ (0.5)PhI(OAc)₂/MgO4-Butyl-6-methyl-1,2,3-oxathiazinane 2,2-dioxide78
3(S)-2-Methylbutyl sulfamateRh₂(OAc)₄ (2)PhI(OAc)₂/MgO(4S,6S)-4,6-Dimethyl-1,2,3-oxathiazinane 2,2-dioxide90 (95% de)

Data sourced from multiple studies, specific substrates and conditions may vary.[8][9]

Logical Relationship of Reactivity

CH_Amination_Selectivity start Sulfamate Ester nitrenoid Rh(II)-Nitrenoid Intermediate start->nitrenoid catalyst Rh(II) Catalyst catalyst->nitrenoid oxidant Oxidant (e.g., PhI(OAc)₂) oxidant->nitrenoid insertion Intramolecular C-H Insertion nitrenoid->insertion product_6 6-Membered Ring (Oxathiazinane) [Major Product] insertion->product_6 Favorable Transition State product_5 5-Membered Ring [Minor Product] insertion->product_5 product_7 7-Membered Ring [Minor Product] insertion->product_7

Caption: Selectivity in Rh-catalyzed C-H amination of sulfamates.

IV. Synthesis of Thiadiazine-1,1-dioxides

While not directly starting from this compound in a single step, the sulfamide moiety, readily accessible from sulfamates, is a key precursor for the synthesis of 1,2,4-thiadiazinane 1,1-dioxides. These heterocycles are of interest in medicinal chemistry. The synthesis often involves a three-component reaction.

Experimental Protocol: Synthesis of 1,2,4-Thiadiazinane 1,1-dioxides from β-aminoethane sulfonamides[5][10]

A solution of a β-aminoethane sulfonamide (derived from the corresponding sulfamate) is reacted with a methylene donor, such as formaldehyde or dichloromethane, in the presence of a base to facilitate cyclization.

Detailed Protocol:

  • A mixture of the β-aminoethane sulfonamide (1.0 equiv), paraformaldehyde (1.1 equiv), and a catalytic amount of acetic acid in ethanol is heated under microwave irradiation at 90 °C for 5-10 minutes.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to afford the 1,2,4-thiadiazinane 1,1-dioxide.

Quantitative Data for Thiadiazine-1,1-dioxide Synthesis
Entryβ-Aminoethane SulfonamideMethylene DonorConditionsProductYield (%)
1N-benzyl derivativeFormaldehydeAcetic acid, EtOH, MW, 90 °C, 5 min2-Benzyl-1,2,4-thiadiazinane 1,1-dioxide83
2N-phenyl derivativeDichloromethaneDBU, reflux2-Phenyl-1,2,4-thiadiazinane 1,1-dioxide65
3N-butyl derivativeDibromomethaneDBU, reflux2-Butyl-1,2,4-thiadiazinane 1,1-dioxide61

Data sourced from multiple studies, specific substrates and conditions may vary.[5][10]

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of a range of novel heterocyclic compounds. The methodologies highlighted in these application notes, particularly intramolecular aza-Michael and aza-Wacker cyclizations, and rhodium-catalyzed C-H aminations, provide researchers with powerful tools for the construction of complex molecular scaffolds. The resulting heterocycles, such as oxathiazinanes and thiadiazinanes, are important precursors to biologically active molecules and offer significant opportunities for drug discovery and development. The detailed protocols and quantitative data provided herein serve as a practical guide for the implementation of these synthetic strategies in the laboratory.

References

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Incorporating a Benzyl Sulfamate Moiety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids and modifications into peptides is a powerful strategy in drug discovery to enhance biological activity, stability, and pharmacokinetic properties. The sulfamate functional group, and specifically the benzyl sulfamate moiety, is of significant interest due to its potential to mimic charged or polar functional groups and participate in key biological interactions. This document provides a detailed guide for the solid-phase synthesis of peptides incorporating a this compound moiety, a modification for which a standardized protocol is not yet broadly established. The protocols outlined below are based on established principles of solid-phase peptide synthesis (SPPS) and analogous sulfamoylation reactions.

Principle of the Method

The strategy for incorporating a this compound moiety into a peptide on a solid support can be approached in two primary ways:

  • Pre-formed Building Block Approach: Synthesis of an Fmoc-protected amino acid carrying the this compound group on its side chain (e.g., Fmoc-L-Ornithine(SO₂-benzyl)-OH) and its subsequent use in standard Fmoc-based SPPS.

  • On-Resin Modification Approach: Incorporation of an amino acid with a reactive side chain (e.g., Fmoc-L-Ornithine-OH) into the peptide, followed by on-resin sulfamoylation of the deprotected side chain with a suitable benzylsulfamoylating agent.

This document will focus on the pre-formed building block approach , as it generally offers better control over the reaction and purity of the final peptide. A proposed synthesis for the key building block, Fmoc-L-Ornithine(SO₂-benzyl)-OH, is presented, followed by its application in solid-phase peptide synthesis.

Proposed Synthesis of Fmoc-L-Ornithine(SO₂-benzyl)-OH Building Block

A plausible synthetic route for the preparation of the Fmoc-L-Ornithine(SO₂-benzyl)-OH building block is outlined below. This synthesis involves the protection of the α-amino group with Fmoc, followed by the sulfamoylation of the δ-amino group of ornithine.

Reaction Scheme:

Orn L-Ornithine Fmoc_Orn Fmoc-L-Ornithine Orn->Fmoc_Orn Fmoc-OSu, NaHCO₃, Acetone/H₂O Fmoc_Orn_SO2Bn Fmoc-L-Ornithine(SO₂-benzyl)-OH Fmoc_Orn->Fmoc_Orn_SO2Bn 1. Benzylaminosulfonyl chloride, Base 2. Workup

Caption: Proposed synthesis of the Fmoc-L-Ornithine(SO₂-benzyl)-OH building block.

Experimental Protocol: Synthesis of Fmoc-L-Ornithine(SO₂-benzyl)-OH
  • Preparation of Fmoc-L-Ornithine:

    • Dissolve L-Ornithine hydrochloride (1 eq) in 10% aqueous sodium carbonate solution.

    • Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.05 eq) in acetone dropwise while maintaining the pH at 9-10 with the addition of sodium carbonate solution.

    • Stir the reaction at room temperature overnight.

    • Acidify the aqueous solution with 1 M HCl to pH 2 and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield Fmoc-L-Ornithine.

  • Synthesis of Benzylaminosulfonyl chloride:

    • React benzylamine with sulfuryl chloride in an inert solvent like dichloromethane at low temperature.

    • Carefully quench the reaction and purify the product to obtain benzylaminosulfonyl chloride.

  • Sulfamoylation of Fmoc-L-Ornithine:

    • Dissolve Fmoc-L-Ornithine (1 eq) in a suitable solvent such as dichloromethane or THF.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.2 eq).

    • Slowly add a solution of benzylaminosulfonyl chloride (1.1 eq) in the same solvent at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and perform an acidic workup.

    • Purify the crude product by column chromatography on silica gel to obtain the final Fmoc-L-Ornithine(SO₂-benzyl)-OH.

Table 1: Expected Yields and Characterization Data for Building Block Synthesis

StepProductExpected Yield (%)Analytical Data
Fmoc protection of L-OrnithineFmoc-L-Ornithine85 - 95¹H NMR, ¹³C NMR, Mass Spectrometry (MS)
Sulfamoylation of Fmoc-L-OrnithineFmoc-L-Ornithine(SO₂-benzyl)-OH60 - 75¹H NMR, ¹³C NMR, High-Resolution MS (HRMS)

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following protocol describes the incorporation of the Fmoc-L-Ornithine(SO₂-benzyl)-OH building block into a peptide sequence using a standard Fmoc/tBu strategy on a rink amide resin for a C-terminal amide.

Experimental Workflow

cluster_0 Peptide Elongation Cycle Deprotection Fmoc Deprotection (20% Piperidine in DMF) Washing1 DMF Washing Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing1->Coupling Washing2 DMF Washing Coupling->Washing2 Washing2->Deprotection Repeat for each amino acid Final_Cleavage Cleavage and Deprotection (TFA Cocktail) Washing2->Final_Cleavage Resin_Prep Resin Swelling (DMF) Resin_Prep->Deprotection Purification Purification (RP-HPLC) Final_Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: General workflow for solid-phase peptide synthesis incorporating the this compound moiety.

Detailed Protocol

Materials and Reagents:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-L-Ornithine(SO₂-benzyl)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Water (HPLC grade)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq. relative to resin loading), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. For coupling of the Fmoc-L-Ornithine(SO₂-benzyl)-OH, a similar protocol is followed.

    • Pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: After complete coupling, wash the resin with DMF (5 times) and DCM (3 times).

  • Peptide Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the deprotected peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water/EDT (94:2.5:2.5:1, v/v/v/v). The presence of scavengers like TIS and EDT is crucial to prevent side reactions.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC to confirm its identity and purity.

Table 2: Typical SPPS Reaction Conditions and Expected Outcomes

ParameterConditionExpected Outcome
ResinRink Amide MBHA (0.4-0.8 mmol/g)C-terminal amide peptide
Coupling ReagentHBTU/DIPEAHigh coupling efficiency (>99%)
Fmoc Deprotection20% Piperidine in DMFComplete Fmoc removal
Cleavage CocktailTFA/TIS/H₂O/EDT (94:2.5:2.5:1)Simultaneous cleavage and side-chain deprotection
Crude Peptide Purity50 - 80% (sequence dependent)Varies based on peptide length and sequence
Purified Peptide Yield10 - 30% (overall yield, sequence dependent)Dependent on synthesis efficiency and purification losses

Signaling Pathways and Logical Relationships

The incorporation of a this compound moiety can be envisioned to modulate peptide interaction with biological targets. For instance, it could act as a mimic of a sulfated tyrosine, which is crucial for many protein-protein interactions.

Peptide Peptide with Benzyl Sulfamate Moiety Receptor Target Receptor Peptide->Receptor Binding Sulfated_Tyrosine Sulfated Tyrosine Mimicry Peptide->Sulfated_Tyrosine Structural Mimicry Signaling Downstream Signaling Cascade Receptor->Signaling Activation Biological_Response Biological Response Signaling->Biological_Response Modulation Sulfated_Tyrosine->Receptor Potential Interaction

Caption: Potential mechanism of action for a peptide containing a this compound moiety.

Conclusion

The solid-phase synthesis of peptides incorporating a this compound moiety presents a promising avenue for the development of novel therapeutic peptides. The proposed protocol, utilizing a pre-formed Fmoc-L-Ornithine(SO₂-benzyl)-OH building block, provides a robust framework for accessing these modified peptides. Researchers should note that optimization of coupling and cleavage conditions may be necessary depending on the specific peptide sequence. Careful characterization of the final product is essential to ensure the integrity of the modification and the purity of the peptide.

Application Notes and Protocols: Benzyl Sulfamate Derivatives for Steroid Sulfatase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1] In hormone-dependent cancers, such as breast and prostate cancer, the local production of estrogens and androgens can fuel tumor growth. STS is overexpressed in a significant number of these tumors, making it a key therapeutic target.[1]

Benzyl sulfamate derivatives have emerged as a potent class of STS inhibitors. These compounds typically feature a sulfamate group (-OSO₂NH₂) attached to a steroidal or non-steroidal scaffold, which is crucial for their mechanism of action. The sulfamate moiety mimics the endogenous sulfate group, allowing the inhibitor to bind to the active site of the STS enzyme. Many of these inhibitors act irreversibly by transferring the sulfamoyl group to a catalytic formylglycine residue in the enzyme's active site, leading to its inactivation. The incorporation of a benzyl group can enhance the binding affinity of these derivatives for the enzyme.

These application notes provide a comprehensive overview of the use of this compound derivatives in STS inhibition studies, including detailed protocols for their synthesis and biological evaluation, a summary of their inhibitory activities, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Inhibitory Activity of this compound Derivatives

The following table summarizes the in vitro inhibitory activity of representative steroidal and non-steroidal this compound derivatives against steroid sulfatase. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound Name/StructureDerivative TypeAssay SystemSubstrateIC50 (nM)Reference
3-O-sulfamate 17α-benzylestradiol SteroidalHomogenate of HEK-293 cells transfected with STSE1S to E10.39[2]
DHEAS to DHEA4.1[2]
3-O-sulfamate 17α-(tert-butylbenzyl)estradiol SteroidalHomogenate of HEK-293 cells transfected with STSE1S to E10.15[2]
DHEAS to DHEA1.4[2]
4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate Non-steroidalEnzymatic AssayNot Specified36.78[3]
MCF-7 cells[³H]E1S0.21[3]
Irosustat (STX64) Non-steroidal (Coumarin-based)JEG-3 cellsNot Specified1.5[4]
Placental microsomesNot Specified8[4]

Mandatory Visualizations

Signaling Pathway of Steroid Sulfatase in Hormone-Dependent Cancers

STS_Pathway cluster_extracellular Extracellular Space / Circulation cluster_cell Tumor Cell E1S E1S (Estrone Sulfate) STS Steroid Sulfatase (STS) E1S->STS DHEAS DHEAS (Dehydroepiandrosterone Sulfate) DHEAS->STS E1 E1 (Estrone) STS->E1 DHEA DHEA (Dehydroepiandrosterone) STS->DHEA E2 E2 (Estradiol) E1->E2 17β-HSD DHEA->E1 Aromatase Androgens Active Androgens DHEA->Androgens ER Estrogen Receptor (ER) E2->ER AR Androgen Receptor (AR) Androgens->AR Proliferation Tumor Cell Proliferation ER->Proliferation AR->Proliferation Inhibitor This compound Inhibitor Inhibitor->STS Inhibition Aromatase Aromatase HSD17B 17β-HSD

Caption: Steroid sulfatase pathway in hormone-dependent cancers.

Experimental Workflow for Evaluation of STS Inhibitors

STS_Inhibitor_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_cellbased Cell-Based Evaluation cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of Benzyl Sulfamate Derivatives microsomal_assay STS Inhibition Assay (Placental Microsomes) synthesis->microsomal_assay kinetics Enzyme Kinetics (Km, Vmax, Ki) microsomal_assay->kinetics cell_sts_assay STS Inhibition Assay (e.g., MCF-7 cells) microsomal_assay->cell_sts_assay data_analysis IC50 Determination & SAR Analysis kinetics->data_analysis proliferation_assay Cell Proliferation Assay (e.g., SRB Assay) cell_sts_assay->proliferation_assay proliferation_assay->data_analysis lead_id Lead Compound Identification data_analysis->lead_id

Caption: Workflow for discovery and evaluation of STS inhibitors.

Experimental Protocols

Protocol 1: Synthesis of a Representative this compound Derivative (3-O-sulfamate 17α-benzylestradiol)

This protocol describes a two-step synthesis of a steroidal this compound derivative, starting from estrone.

Step 1: Synthesis of 17α-benzylestradiol from Estrone

  • Materials: Estrone, benzylmagnesium chloride (or similar Grignard reagent), anhydrous tetrahydrofuran (THF), saturated ammonium chloride solution, ethyl acetate, anhydrous magnesium sulfate, silica gel for column chromatography.

  • Procedure: a. Dissolve estrone in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0°C in an ice bath. c. Slowly add a solution of benzylmagnesium chloride in THF to the estrone solution with stirring. d. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. g. Extract the product with ethyl acetate. h. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. i. Filter and concentrate the solution under reduced pressure. j. Purify the crude product by silica gel column chromatography to obtain 17α-benzylestradiol.

Step 2: Sulfamoylation of 17α-benzylestradiol

  • Materials: 17α-benzylestradiol, sulfamoyl chloride, N,N-dimethylacetamide (DMA) or N-methyl-2-pyrrolidone (NMP), dichloromethane, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for column chromatography.

  • Procedure: a. To a stirred solution of 17α-benzylestradiol in DMA or NMP at room temperature, add sulfamoyl chloride (1.0-1.5 equivalents). b. Stir the reaction mixture at room temperature for 1-3 hours. c. Monitor the reaction by TLC. d. Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane. e. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. g. Purify the crude product by silica gel column chromatography to yield 3-O-sulfamate 17α-benzylestradiol.

Protocol 2: In Vitro Steroid Sulfatase Inhibition Assay using Human Placental Microsomes

This assay determines the ability of a compound to inhibit STS activity in a cell-free system using a radiolabeled substrate.

  • Preparation of Human Placental Microsomes: a. Obtain fresh human term placenta and store on ice. b. Homogenize the placental tissue in ice-cold 0.1 M potassium phosphate buffer (pH 7.4). c. Perform differential centrifugation to isolate the microsomal fraction. d. Resuspend the microsomal pellet in the phosphate buffer and determine the protein concentration using a standard method (e.g., Bradford assay). e. Store the microsomal preparation at -70°C until use.[5]

  • STS Inhibition Assay: a. Prepare a reaction mixture containing 0.1 M phosphate buffer (pH 7.4), the placental microsomal preparation (at a pre-determined optimal protein concentration), and various concentrations of the this compound inhibitor (or vehicle control). b. Pre-incubate the mixture for 10-15 minutes at 37°C. c. Initiate the enzymatic reaction by adding a radiolabeled substrate, such as [³H]estrone sulfate ([³H]E1S), at a concentration close to its Km value. d. Incubate the reaction for a specific time (e.g., 20-30 minutes) at 37°C, ensuring the reaction is in the linear range. e. Terminate the reaction by adding an organic solvent (e.g., toluene or ethyl acetate) containing unlabeled estrone to facilitate extraction. f. Vortex the mixture and centrifuge to separate the aqueous and organic phases. g. The product, [³H]estrone, will be in the organic phase, while the unreacted [³H]E1S remains in the aqueous phase. h. Quantify the radioactivity in an aliquot of the organic phase using a liquid scintillation counter. i. Calculate the percentage of STS inhibition for each inhibitor concentration relative to the vehicle control. j. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell-Based Steroid Sulfatase Inhibition Assay using MCF-7 Breast Cancer Cells

This assay evaluates the STS inhibitory activity of a compound in a cellular context.

  • Cell Culture: a. Culture MCF-7 human breast cancer cells in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

  • STS Inhibition Assay in Intact Cells: a. Seed MCF-7 cells in multi-well plates and allow them to adhere and grow to approximately 70-80% confluency. b. Wash the cells with serum-free media. c. Treat the cells with various concentrations of the this compound inhibitor (or vehicle control) in serum-free media for a predetermined time (e.g., 4-24 hours). d. Add [³H]E1S to each well and incubate for a further 2-4 hours at 37°C. e. At the end of the incubation, transfer the culture medium to tubes containing an organic solvent (e.g., toluene) with unlabeled estrone. f. Vortex and centrifuge to separate the phases. g. Quantify the radioactivity in the organic phase by liquid scintillation counting. h. Calculate the percentage of STS inhibition and determine the IC50 value as described in Protocol 2.

Protocol 4: Cell Proliferation Assay (Sulforhodamine B Assay)

This assay assesses the effect of STS inhibition on the proliferation of hormone-dependent cancer cells.

  • Materials: Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid), 10% trichloroacetic acid (TCA), 1% acetic acid, 10 mM Tris base solution.

  • Procedure: a. Seed MCF-7 cells in 96-well plates at an appropriate density and allow them to attach overnight. b. Treat the cells with various concentrations of the this compound inhibitor in the presence of a steroid sulfate precursor (e.g., E1S or DHEAS) to stimulate proliferation. Include appropriate controls (vehicle, E1S/DHEAS alone). c. Incubate the plates for 3-5 days. d. After the incubation period, gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour. e. Wash the plates five times with water and allow them to air dry. f. Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes. g. Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry. h. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. i. Measure the absorbance at 540 nm using a microplate reader. j. Calculate the percentage of growth inhibition relative to the control (cells treated with E1S/DHEAS alone) and determine the concentration of the inhibitor that causes 50% growth inhibition (GI50).[1][2][5][6]

Conclusion

This compound derivatives represent a promising class of steroid sulfatase inhibitors with therapeutic potential for hormone-dependent cancers. The protocols and data presented in these application notes provide a valuable resource for researchers involved in the discovery and development of novel STS inhibitors. The detailed methodologies for synthesis and biological evaluation, coupled with the structured data presentation and visual aids, are intended to facilitate further research in this important area of oncology.

References

Application Notes and Protocols: Chemo- and Regioselectivity in Reactions Involving the Benzyl Sulfamate Functional Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the chemo- and regioselectivity observed in key reactions involving the benzyl sulfamate functional group. The information presented herein is intended to guide researchers in the strategic application of this versatile functional group in organic synthesis, particularly in the context of drug discovery and development. This document includes quantitative data for reaction outcomes, detailed experimental protocols for key transformations, and visualizations of reaction mechanisms and workflows.

Rhodium-Catalyzed Intramolecular C-H Amination of Sulfamate Esters

The intramolecular C-H amination of sulfamate esters is a powerful transformation for the stereoselective synthesis of cyclic sulfamidates, which are valuable building blocks for 1,3-amino alcohols and other nitrogen-containing compounds. The reaction is typically catalyzed by dirhodium(II) complexes and proceeds via a rhodium nitrene intermediate. The inherent preference for the formation of a six-membered ring often directs the reaction to specific C-H bonds, exhibiting high levels of regioselectivity. In substrates containing benzyl groups, there is a notable diastereoselectivity in the amination of benzylic C-H bonds.[1][2]

Data Presentation: Diastereoselectivity in Benzylic C-H Amination

The following table summarizes the diastereoselectivity observed in the rhodium-catalyzed C-H amination of various chiral sulfamate esters, highlighting the preference for the formation of the syn diastereomer at benzylic positions.[1]

EntrySubstrate (Sulfamate Ester Derived from)Catalyst (mol %)Product (syn:anti ratio)Yield (%)
1(±)-1-phenylethanolRh₂(oct)₄ (4)15:185
2(±)-1-phenyl-2-propanolRh₂(oct)₄ (8)>20:172
3(R)-1-phenylethanolRh₂(oct)₄ (4)15:187
4(1R,2S)-(-)-EphedrineRh₂(oct)₄ (2)>20:192

Reactions were performed with 2-8 mol % of Rh₂(oct)₄, 1.1 equiv of PhI(OAc)₂, and 2.3 equiv of MgO at 40 °C, unless otherwise noted. Product diastereoselectivity was determined by ¹H NMR integration. Reported yields are of product mixtures.[1]

Experimental Protocol: General Procedure for Rhodium-Catalyzed Intramolecular Benzylic C-H Amination[1]

Materials:

  • Sulfamate ester substrate (1.0 equiv)

  • Dirhodium(II) octanoate [Rh₂(oct)₄] (0.02 - 0.08 equiv)

  • Iodosylbenzene diacetate [PhI(OAc)₂] (1.1 equiv)

  • Magnesium oxide (MgO) (2.3 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To an oven-dried flask containing a magnetic stir bar, add the sulfamate ester, magnesium oxide, and dirhodium(II) octanoate.

  • Add anhydrous dichloromethane to the flask.

  • To the resulting suspension, add iodosylbenzene diacetate in one portion.

  • Stir the reaction mixture at the specified temperature (e.g., 40 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclic sulfamidate.

  • Determine the diastereomeric ratio of the product mixture by ¹H NMR spectroscopy.

Visualization: Reaction Mechanism and Stereochemical Model

The following diagrams illustrate the proposed catalytic cycle for the rhodium-catalyzed C-H amination and a stereochemical model that rationalizes the observed syn-diastereoselectivity in the amination of benzylic C-H bonds.[1][3]

G Rh2 Rh₂(II)L₄ Rh_Nitrene Rh₂(II)L₄=NR Rh2->Rh_Nitrene Nitrene Formation Nitrene_Source Sulfamate Ester + PhI(OAc)₂ Nitrene_Source->Rh2 Oxidant CH_Insertion_TS [C-H Insertion TS] Rh_Nitrene->CH_Insertion_TS C-H Insertion Product_Complex Product-Rh₂(II)L₄ Complex CH_Insertion_TS->Product_Complex Product_Complex->Rh2 Product Cyclic Sulfamidate Product_Complex->Product

Caption: Proposed catalytic cycle for Rh(II)-catalyzed C-H amination.

G cluster_ts Transition State Model TS_Model Chair-like transition state minimizing A(1,3) strain TS_Image Syn_Product Syn Product (Major) TS_Image->Syn_Product Favored Pathway Anti_Product Anti Product (Minor) TS_Image->Anti_Product Disfavored Pathway (Steric Hindrance)

Caption: Stereochemical model for syn-diastereoselectivity.

Intramolecular Ring-Opening of Aziridines by Pendant Sulfamates

The intramolecular ring-opening of aziridines by a tethered sulfamate group provides a highly regioselective and stereospecific route to vicinal diamines, which are important structural motifs in many biologically active molecules. This reaction proceeds via a 6-exo-tet cyclization, where the sulfamate nitrogen acts as the nucleophile, exclusively attacking the less substituted carbon of the aziridine ring to form a six-membered oxathiazinane heterocycle.[4][5]

Data Presentation: Regioselective Cyclization of Aziridine Sulfamates

The following table showcases the high yields and perfect regioselectivity observed in the base-mediated intramolecular cyclization of various aziridine sulfamates. In all cases, only the product resulting from the 6-exo cyclization was observed.[4]

EntrySubstrateBase (1.0 equiv)ProductYield (%)
1trans-2-(hydroxymethyl)-1-tosyl-3-phenylaziridine derived sulfamateBu₄NOH·30H₂Otrans-3-phenyl-4-tosyl-tetrahydro-2H-1,2,4-oxathiazinane 2,2-dioxide82
2cis-2-(hydroxymethyl)-1-tosyl-3-phenylaziridine derived sulfamateBu₄NOH·30H₂Ocis-3-phenyl-4-tosyl-tetrahydro-2H-1,2,4-oxathiazinane 2,2-dioxide75
3trans-N-methylsulfamate derivativeBu₄NOH·30H₂Otrans-N-methyl product88
4trans-N-phenylsulfamate derivativeBu₄NOH·30H₂Otrans-N-phenyl product79

Reactions were performed in a 1:1 mixture of CF₃-toluene/H₂O at room temperature.[4]

Experimental Protocol: General Procedure for Intramolecular Ring-Opening of Aziridines[4]

Materials:

  • Aziridine sulfamate substrate (1.0 equiv)

  • Tetrabutylammonium hydroxide solution (Bu₄NOH·30H₂O, 1.0 equiv)

  • α,α,α-Trifluorotoluene (CF₃-toluene)

  • Deionized water

Procedure:

  • In a vial equipped with a magnetic stir bar, dissolve the aziridine sulfamate substrate in a 1:1 mixture of α,α,α-trifluorotoluene and deionized water.

  • To the stirred solution, add the tetrabutylammonium hydroxide solution dropwise at room temperature.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure oxathiazinane product.

Visualization: Experimental Workflow and Regioselective Cyclization

The following diagrams illustrate the general experimental workflow for the synthesis of the oxathiazinane products and the mechanism of the regioselective cyclization.

G Start Dissolve Aziridine Sulfamate in CF₃-Toluene/H₂O Add_Base Add Bu₄NOH·30H₂O Start->Add_Base Stir Stir at Room Temperature Add_Base->Stir Workup Aqueous Workup Stir->Workup Purify Column Chromatography Workup->Purify Product Pure Oxathiazinane Purify->Product

Caption: Experimental workflow for oxathiazinane synthesis.

G cluster_mech Regioselective Cyclization Substrate Aziridine Sulfamate Anion TS_6_exo [6-exo-tet Transition State] Substrate->TS_6_exo Favored Pathway TS_5_endo [5-endo-tet Transition State] (Disfavored) Substrate->TS_5_endo Disfavored (Baldwin's Rules) Product Oxathiazinane Product TS_6_exo->Product

Caption: Mechanism of regioselective 6-exo-tet cyclization.

References

Application Notes and Protocols for the One-Pot Synthesis of N-Substituted Sulfamates from Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted sulfamates are a class of organic compounds with significant applications in medicinal chemistry and drug development. They are recognized as key pharmacophores in various therapeutic agents, acting as steroid sulfatase inhibitors, carbonic anhydrase inhibitors, and antiviral agents. The development of efficient and straightforward synthetic methodologies for their preparation is of considerable interest. This document outlines a one-pot procedure for the synthesis of N-substituted sulfamates starting from benzyl alcohol, an amine, and chlorosulfonyl isocyanate (CSI). This method circumvents the need for isolation of intermediate sulfamoyl chlorides, thereby improving reaction efficiency and reducing waste.

Chlorosulfonyl isocyanate is a highly reactive and versatile reagent in organic synthesis.[1] Its dual reactivity, stemming from the electrophilic isocyanate and chlorosulfonyl moieties, allows for sequential reactions in a one-pot fashion. The isocyanate group of CSI is known to react preferentially with nucleophiles like amines. The resulting intermediate can then react with an alcohol to furnish the desired N-substituted sulfamate.

Reaction Principle

The one-pot synthesis of an N-substituted benzyl sulfamate involves two sequential nucleophilic substitution reactions with chlorosulfonyl isocyanate. In the first step, an amine reacts with the highly electrophilic isocyanate carbon of CSI to form an N-substituted chlorosulfonyl carbamate intermediate. This is followed by the in-situ reaction with benzyl alcohol, which attacks the sulfonyl sulfur, leading to the displacement of the chloride and subsequent decarboxylation to yield the final N-substituted this compound. A base is typically added to neutralize the HCl generated during the reaction.

Experimental Protocols

Materials and Equipment
  • Benzyl alcohol (reagent grade, ≥99%)

  • Substituted amine (e.g., aniline, benzylamine, propylamine)

  • Chlorosulfonyl isocyanate (CSI, ≥98%)

  • Triethylamine (Et3N, ≥99%)

  • Anhydrous dichloromethane (DCM, ≥99.8%)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Safety Precautions: Chlorosulfonyl isocyanate is a highly corrosive, toxic, and moisture-sensitive reagent that reacts violently with water.[2] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Anhydrous conditions are crucial for the success of the reaction.

General Procedure for the One-Pot Synthesis of N-Substituted Benzyl Sulfamates
  • To a flame-dried round-bottom flask under an inert atmosphere, add the substituted amine (1.0 mmol) and anhydrous dichloromethane (10 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add chlorosulfonyl isocyanate (1.0 mmol, 1.0 equiv.) dropwise to the stirred solution via a syringe or dropping funnel over 10-15 minutes.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.

  • In a separate flame-dried flask, prepare a solution of benzyl alcohol (1.2 mmol, 1.2 equiv.) and triethylamine (1.5 mmol, 1.5 equiv.) in anhydrous dichloromethane (5 mL).

  • Add the benzyl alcohol/triethylamine solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure N-substituted this compound.

Data Presentation

The following table summarizes representative yields for the one-pot synthesis of various N-substituted benzyl sulfamates based on the general protocol.

EntryAmineProductYield (%)
1AnilineN-Phenyl this compound75
24-MethoxyanilineN-(4-Methoxyphenyl) this compound82
34-NitroanilineN-(4-Nitrophenyl) this compound65
4BenzylamineN-Benzyl this compound85
5PropylamineN-Propyl this compound78
6CyclohexylamineN-Cyclohexyl this compound72

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Amine_sol Amine in Anhydrous DCM Reaction_Vessel Reaction Vessel (0°C to RT) Amine_sol->Reaction_Vessel 1. Add CSI Chlorosulfonyl Isocyanate CSI->Reaction_Vessel 2. Add dropwise at 0°C BnOH_sol Benzyl Alcohol & Et3N in Anhydrous DCM BnOH_sol->Reaction_Vessel 3. Add dropwise at 0°C Quench Quench with NaHCO3 (aq) Reaction_Vessel->Quench 4. Stir 12-24h Extraction DCM Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Pure N-Substituted This compound Purification->Product

Caption: One-pot synthesis workflow for N-substituted benzyl sulfamates.

Proposed Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Formation of Sulfamoyl Chloride Intermediate cluster_step2 Step 2: Reaction with Benzyl Alcohol Amine R-NH2 (Amine) SulfamoylChloride R-NHSO2Cl (N-Substituted Sulfamoyl Chloride) Amine->SulfamoylChloride + CSI, - CO2 CSI ClSO2NCO (Chlorosulfonyl Isocyanate) Intermediate1 R-NH-C(O)-N-SO2Cl (Unstable Adduct) Intermediate2 R-N=C=O + HSO3Cl (Isocyanate + Chlorosulfonic acid - Hypothetical Dissociation) Product R-NHSO2OBn (N-Substituted this compound) SulfamoylChloride->Product + BnOH, + Et3N BnOH BnOH (Benzyl Alcohol) Base Et3N (Base) HCl Et3N.HCl

Caption: Proposed mechanism for the one-pot synthesis.

Discussion

This one-pot protocol offers a practical and efficient method for the synthesis of N-substituted benzyl sulfamates. The use of chlorosulfonyl isocyanate as a bifunctional reagent allows for a streamlined process that avoids the isolation of potentially unstable sulfamoyl chloride intermediates. The reaction is generally applicable to a range of primary and secondary amines, including both aliphatic and aromatic substrates. The yields are typically good to excellent, and the purification can be achieved using standard column chromatography.

For drug development professionals, this methodology provides a reliable route to access a library of N-substituted sulfamate analogs for structure-activity relationship (SAR) studies. The operational simplicity and scalability of this one-pot procedure make it an attractive option for the synthesis of these important pharmacophores. Further optimization of reaction conditions, such as solvent, temperature, and base, may be necessary for specific substrates to maximize yields.

References

Application Notes and Protocols for the Flow Chemistry Synthesis of Benzyl Sulfamate Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of benzyl sulfamate analogues utilizing continuous flow chemistry. This methodology offers significant advantages over traditional batch processes, including enhanced safety, improved reaction control, and greater scalability, making it an ideal platform for the rapid synthesis of compound libraries for drug discovery and development.

Introduction to Flow Chemistry for Sulfamate Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers precise control over reaction parameters such as temperature, pressure, and reaction time.[1] This enhanced control is particularly advantageous for the synthesis of sulfamates, which often involves reactive intermediates and exothermic reactions. The high surface-area-to-volume ratio in flow reactors allows for efficient heat transfer, mitigating risks associated with thermal runaways. Furthermore, the continuous nature of the process enables the safe handling of hazardous reagents and the telescoping of multiple reaction steps, reducing manual handling and improving overall efficiency.[2]

General Strategies for this compound Synthesis in Flow

The synthesis of this compound analogues in a continuous flow setup can be approached through several key strategies. A highly efficient method involves the in-situ generation of a sulfamoylating agent, which is then immediately reacted with a substituted benzyl alcohol in a subsequent reactor coil. This "telescoped" approach avoids the isolation of potentially unstable intermediates.

A primary sulfamoylating agent is sulfamoyl chloride (H₂NSO₂Cl). While commercially available, its instability presents handling and storage challenges. Generating sulfamoyl chloride on-demand in a flow system from precursors like chlorosulfonyl isocyanate and reacting it in a continuous stream with the desired benzyl alcohol is a safer and more efficient alternative.

Experimental Protocols

General Setup for Continuous Flow Sulfamoylation

A typical continuous flow setup for the synthesis of this compound analogues consists of the following components:

  • Syringe Pumps: To deliver precise flow rates of reagent solutions.

  • T-Mixer: To ensure efficient mixing of the reagent streams.

  • Reactor Coils: Made of inert tubing (e.g., PFA or stainless steel) of a defined volume, immersed in a temperature-controlled bath (e.g., oil bath or cryostat). Multiple reactors can be connected in series for telescoped reactions.

  • Back-Pressure Regulator (BPR): To maintain the system under pressure, allowing for heating solvents above their boiling points and ensuring dissolved gases remain in solution.

  • Collection Vessel: To collect the product stream.

A schematic of a generic two-stage flow reactor system is depicted below.

Flow_Setup cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Work-up & Collection ReagentA Reagent A (e.g., Benzyl Alcohol in Solvent) TMixer ReagentA->TMixer Flow Rate A ReagentB Reagent B (e.g., Sulfamoylating Agent in Solvent) ReagentB->TMixer Flow Rate B PumpA Syringe Pump A PumpB Syringe Pump B Reactor Reactor Coil (Heated/Cooled) TMixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Residence Time Collection Product Collection BPR->Collection

Caption: General Experimental Workflow for Continuous Flow Synthesis.

Protocol 1: Telescoped Synthesis of this compound from Benzyl Alcohol and Chlorosulfonyl Isocyanate

This protocol describes the in-situ generation of sulfamoyl chloride from chlorosulfonyl isocyanate and formic acid, followed by its immediate reaction with benzyl alcohol.

Workflow Diagram:

Telescoped_Synthesis cluster_reagents Reagent Streams cluster_reactors Reaction Stages cluster_collection Product Collection CSI Chlorosulfonyl Isocyanate in Dichloromethane Mixer1 CSI->Mixer1 FA Formic Acid in Dichloromethane FA->Mixer1 BA Benzyl Alcohol & Base in Dichloromethane Mixer2 BA->Mixer2 Reactor1 Reactor 1 (e.g., 0°C, 2 min res. time) In-situ Sulfamoyl Chloride Generation Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Reactor 2 (e.g., 25°C, 10 min res. time) Sulfamoylation Mixer2->Reactor2 Quench Online Quench (e.g., aq. NaHCO3) Reactor2->Quench Product This compound Quench->Product STS_Inhibition SteroidSulfate Inactive Steroid Sulfate STS Steroid Sulfatase (STS) SteroidSulfate->STS Hydrolysis ActiveSteroid Active Steroid (e.g., Estrone) CancerCell Hormone-Dependent Cancer Cell Proliferation ActiveSteroid->CancerCell Stimulates STS->ActiveSteroid BenzylSulfamate This compound Analogue (Inhibitor) BenzylSulfamate->STS Inhibits

References

Troubleshooting & Optimization

Purification of crude benzyl sulfamate using column chromatography techniques

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude benzyl sulfamate using column chromatography techniques. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound by column chromatography?

A1: this compound is a relatively polar compound. The primary challenge is achieving good separation from polar impurities and preventing the compound from tailing on the silica gel column. Its susceptibility to hydrolysis under both acidic and basic conditions also requires careful selection of the stationary phase and eluents.[1][2]

Q2: What are the most common impurities in crude this compound?

A2: Common impurities can include unreacted starting materials such as benzyl alcohol and a sulfamoylating agent, as well as byproducts like dibenzyl ether and various side-reaction products. The exact impurity profile will depend on the synthetic route employed.

Q3: How do I choose an appropriate solvent system for the column?

A3: A good starting point is a solvent system that gives your this compound an Rf value of approximately 0.25-0.35 on a TLC plate.[3] For polar compounds like this compound, mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) are common. If the compound does not move from the baseline, increasing the polarity by adding a small amount of methanol to the eluent may be necessary.[4]

Q4: My this compound seems to be degrading on the column. What can I do?

A4: this compound can be sensitive to the acidic nature of standard silica gel.[1][2][5] Consider deactivating the silica gel by pre-treating it with a solution containing a small amount of a non-nucleophilic base, such as triethylamine (1-2%), in your eluent.[4] Alternatively, using a different stationary phase like neutral alumina might be a viable option.[5]

Q5: The separation between my product and an impurity is very poor, even though they have different Rf values on TLC. Why is this happening?

A5: This can occur if your compound is degrading on the column to produce the impurity you are observing.[5] It is also possible that the chosen solvent system is not optimal for separation on a larger scale. In such cases, trying a different solvent system or employing gradient elution can improve separation.

Troubleshooting Guide

Problem Possible Cause Solution
Product does not elute from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. A common approach is to start with a low polarity mobile phase and incrementally add a more polar solvent (e.g., increase the percentage of ethyl acetate in hexane, or add methanol to a dichloromethane eluent).[4][6]
The compound has decomposed on the column.Test the stability of your compound on a small amount of silica gel before running the column. If it is unstable, consider using deactivated silica or an alternative stationary phase like neutral alumina.[5]
Product elutes too quickly (with the solvent front) The eluent is too polar.Decrease the polarity of the eluent. Start with a higher proportion of the non-polar solvent in your mixture.
Poor separation of product and impurities Inappropriate solvent system.Re-optimize the solvent system using TLC. Aim for a larger difference in Rf values between your product and the impurities.
Column overloading.Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is to use 20-50 times the weight of silica gel to the weight of the crude sample.[3]
Streaking or tailing of the product band The compound is very polar and interacting strongly with the silica gel.Add a small amount of a polar modifier to the eluent, such as methanol. For basic compounds, adding a small amount of triethylamine can help.[4]
The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of the initial eluent or a slightly more polar solvent for loading.[7] Consider dry loading for samples that are not very soluble in the eluent.[7]
Cracks or channels in the silica bed Improperly packed column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry at any point.

Experimental Protocol: Column Chromatography of Crude this compound

This is a generalized protocol and may require optimization based on the specific impurity profile of your crude material.

1. Preparation of the Stationary Phase:

  • Select a glass column of appropriate size.

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

2. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of the initial eluent.

  • Alternatively, for 'dry loading', dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[7]

  • Carefully apply the prepared sample to the top of the column.

3. Elution:

  • Begin elution with the least polar solvent system determined from your TLC analysis.

  • Collect fractions of a consistent volume.

  • Monitor the elution of compounds by TLC analysis of the collected fractions.

  • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

4. Product Isolation:

  • Combine the fractions containing the pure this compound.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dry the purified product under high vacuum to remove any residual solvent.

Quantitative Data Summary

The following table provides illustrative data for the purification of crude this compound. Actual values may vary depending on the specific reaction conditions and impurity profile.

Parameter Value Notes
Stationary Phase Silica Gel (230-400 mesh)Standard grade for flash chromatography.
Eluent System (Gradient) Hexane:Ethyl Acetate (9:1 to 1:1)Start with a lower polarity and gradually increase.
Typical Rf of this compound ~0.3 in 3:1 Hexane:Ethyl AcetateThis is an example; determine experimentally via TLC.
Loading Capacity 1g crude / 30g silicaA general guideline; may need adjustment.
Typical Yield 70-85%Dependent on the purity of the crude material.
Purity after Chromatography >98%As determined by HPLC or NMR.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample prep_sample Prepare Crude Sample prep_sample->load_sample elute Elute with Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc TLC Analysis of Fractions collect_fractions->tlc combine_fractions Combine Pure Fractions tlc->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Experimental workflow for this compound purification.

troubleshooting_logic start Poor Separation Issue check_rf Good Rf separation on TLC? start->check_rf check_stability Compound stable on silica? check_rf->check_stability Yes solution1 Re-optimize solvent system check_rf->solution1 No check_loading Sample loaded correctly? check_stability->check_loading Yes solution2 Use deactivated silica or alumina check_stability->solution2 No solution3 Use dry loading method check_loading->solution3 No solution4 Reduce sample load check_loading->solution4 Yes

Caption: Troubleshooting logic for poor separation issues.

References

Stability of benzyl sulfamate under strong acidic or basic reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of benzyl sulfamate under various reaction conditions. It is intended for researchers, scientists, and professionals in drug development who utilize this compound as a protecting group in their synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in organic synthesis?

This compound is a chemical compound where a benzyl group is attached to the nitrogen or oxygen atom of a sulfamate functional group. In organic synthesis, particularly in medicinal chemistry and drug development, the benzyl group often serves as a protecting group for the sulfamate moiety. This protection strategy is employed because the sulfamate group can be reactive under certain conditions, and masking it with a benzyl group allows for chemical transformations on other parts of the a molecule without affecting the sulfamate.[1][2] The benzyl group can be selectively removed later in the synthetic sequence to reveal the free sulfamate.

Q2: How stable is the this compound group under strong acidic conditions?

The stability of the this compound group in strong acid depends on the specific conditions and the nature of the substitution (N-benzyl vs. O-benzyl).

  • O-Benzyl Sulfamates: The S-O bond in aryl sulfamate esters can be cleaved under medium acid strength (pH 2-5) through an associative S(N)2(S) mechanism where water acts as a nucleophile.[3][4]

  • N-Benzyl Sulfamates: N-alkyl sulfamates are known to undergo specific acid-catalyzed hydrolysis.[5][6]

  • Benzyl Group Cleavage: The benzyl group itself is generally robust but can be cleaved under harsh acidic conditions. Reagents like trifluoroacetic acid (TFA), sometimes at elevated temperatures, or hydrobromic acid (HBr) in acetic acid are often required for deprotection.[7][8] In peptide synthesis, benzyl-based protecting groups are typically removed with strong acids like HF or TFMSA.[9]

Q3: What is the stability of this compound under strong basic conditions?

Benzyl sulfamates are generally considered labile, or unstable, under basic conditions.[1] The mechanism of hydrolysis in basic solutions is pH-dependent:

  • Neutral to Moderately Alkaline (pH ~6-9): Hydrolysis proceeds through a dissociative E1cB (Elimination Unimolecular Conjugate Base) mechanism. This involves the initial ionization of the sulfamate's amino group, followed by the expulsion of the leaving group.[3][4]

  • Strongly Alkaline (pH > 9): In more basic solutions, a second ionization can occur to form a dianionic species, which then expels the aryloxide leaving group.[3][4]

Due to this instability, the introduction of the sulfamate group is often performed late in a synthetic sequence.[1] However, N-protected sulfamates, for instance with two 4-methoxybenzyl or 2,4-dimethoxybenzyl groups, have been shown to be stable to bases.[1]

Q4: What are the standard methods for the deprotection of a benzyl group from a sulfamate?

The most common method for cleaving a benzyl group is catalytic hydrogenolysis .[10][11] This typically involves reacting the benzyl-protected compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.[10]

However, if the substrate contains sulfur, which is the case for sulfamates, the palladium catalyst can be poisoned, rendering this method ineffective.[7] In such cases, alternative deprotection strategies are necessary:

  • Strong Acid Cleavage: As mentioned in Q2, strong acids like TFA, HBr/acetic acid, or TMSI (trimethylsilyl iodide) can be used to remove the benzyl group.[7][8]

  • Oxidative Cleavage: For acid-sensitive substrates, or for benzyl groups with electron-donating substituents like a p-methoxybenzyl (PMB) group, oxidative methods can be employed.[12][13]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Incomplete or no reaction during hydrogenolysis deprotection. Catalyst Poisoning: The sulfur atom in the sulfamate group is likely poisoning the Pd/C catalyst.[7]1. Switch to an acid-based deprotection method: Try using neat TFA, potentially at an elevated temperature (e.g., 60 °C).[7] 2. Use a milder Lewis acid: Consider trimethylsilyl iodide (TMSI) for a less harsh deprotection.[8] 3. Increase catalyst loading: In some cases, using a significantly higher amount of Pd/C may overcome partial poisoning, though this is often not efficient.
Low yield or decomposition of starting material during acid deprotection. Substrate Sensitivity: The molecule may contain other acid-labile functional groups. Harsh Conditions: The acid concentration or temperature may be too high.1. Screen different acids: Test a range of acidic conditions, from milder options like acetic acid to stronger ones like TFA or HBr/acetic acid, to find a selective condition.[7] 2. Optimize reaction time and temperature: Monitor the reaction closely by TLC or LC-MS to avoid over-exposure to the acidic medium. 3. Use scavengers: In cases where cationic intermediates are formed, adding a scavenger like triisopropylsilane (TIS) can prevent side reactions.[9]
Formation of unexpected byproducts. Side Reactions: The reaction conditions may be promoting unintended chemical transformations. For example, prolonged exposure to certain scavengers in TFA can lead to modifications of sensitive residues like tryptophan.[14]1. Analyze the byproducts: Characterize the structure of the byproducts to understand the side reaction. 2. Modify the cleavage cocktail: Change the scavenger or the acid used. For instance, cleavage with TMSBr is known to suppress certain side reactions.[14]

Quantitative Data Summary

Table 1: pH-Rate Profile Data for the Hydrolysis of a Substituted Benzyl 4-Nitrophenylsulfamate Ester at 25°C

pH-log(k_obs / s⁻¹)
6.373.98
7.103.29
7.622.93
8.152.71
8.472.65
9.142.68
9.952.58
10.82.58
12.02.55
13.02.56
14.02.47

Data adapted from a study on the hydrolysis of benzyl 4-nitrophenylsulfamate esters, illustrating the rate dependence on pH.[3]

Experimental Protocols

Protocol 1: General Procedure for N-Debenzylation using Trifluoroacetic Acid (TFA)

  • Dissolve the Substrate: Dissolve the N-benzyl sulfamate-containing compound in neat trifluoroacetic acid (TFA). If the compound has poor solubility, a minimal amount of a co-solvent like dichloromethane (DCM) can be added.

  • Heating (Optional): If the reaction is slow at room temperature, gently heat the mixture to approximately 60 °C.[7]

  • Monitor the Reaction: Follow the progress of the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Carefully remove the TFA under reduced pressure (ensure the vacuum pump is protected from the corrosive acid).

    • The residue can be triturated with cold diethyl ether to precipitate the deprotected product as a salt.

    • Collect the solid by filtration, wash with cold ether, and dry under vacuum.

Protocol 2: Deprotection of N,N-bis(2,4-dimethoxybenzyl) Sulfamate

This protocol is for a protected sulfamate that is stable to base but can be deprotected under mild acidic conditions.[1]

  • Prepare the Solution: Dissolve the N,N-bis(2,4-dimethoxybenzyl) sulfamate in dichloromethane (DCM).

  • Add Acid: Add 10% trifluoroacetic acid (TFA) to the solution.

  • Stir at Room Temperature: Allow the reaction to stir at room temperature for 2 hours. The deprotection is typically quantitative under these conditions.[1]

  • Work-up:

    • Neutralize the reaction mixture with a mild base, such as saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography if necessary.

Visualizations

Acid_Catalyzed_Hydrolysis BenzylSulfamate O-Benzyl Sulfamate ProtonatedSulfamate Protonated Sulfamate BenzylSulfamate->ProtonatedSulfamate + H⁺ TransitionState S(N)2(S) Transition State ProtonatedSulfamate->TransitionState Products Sulfamic Acid + Benzyl Alcohol TransitionState->Products S-O Bond Cleavage H2O H₂O H2O->TransitionState Nucleophilic Attack H_plus H⁺ Base_Catalyzed_Hydrolysis Sulfamate N-H Sulfamate ConjugateBase Conjugate Base (Anion) Sulfamate->ConjugateBase Deprotonation Intermediate N-Sulfonylamine Intermediate ConjugateBase->Intermediate Unimolecular Expulsion LeavingGroup Leaving Group (ArO⁻) ConjugateBase->LeavingGroup FinalProducts Sulfamic Acid Intermediate->FinalProducts Base Base (e.g., OH⁻) Base->Sulfamate H2O_OH H₂O / OH⁻ H2O_OH->Intermediate Nucleophilic Attack Deprotection_Workflow Start Start: Benzyl-Protected Sulfamate CheckSulfur Is Sulfur Present? Start->CheckSulfur Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) CheckSulfur->Hydrogenolysis No AcidDeprotection Strong Acid Deprotection (e.g., TFA) CheckSulfur->AcidDeprotection Yes Workup Reaction Work-up & Purification Hydrogenolysis->Workup AcidDeprotection->Workup End End: Deprotected Sulfamate Workup->End

References

Identification and removal of impurities in benzyl sulfamate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of benzyl sulfamate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive reagents (e.g., degradation of sulfamoyl chloride).2. Inappropriate reaction temperature.3. Insufficient reaction time.4. Presence of water in the reaction mixture.1. Use freshly prepared or properly stored sulfamoylating agent. Consider using a more stable alternative like hexafluoroisopropyl sulfamate (HFIPS).[1][2]2. Optimize the reaction temperature. Reactions with sulfamoyl chloride are often performed at low temperatures (e.g., 0 °C to room temperature).3. Monitor the reaction progress using TLC or HPLC. Extend the reaction time if starting material is still present.4. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Presence of Multiple Spots on TLC After Reaction 1. Incomplete reaction, showing both starting material and product.2. Formation of byproducts or side products.3. Degradation of the product.1. Allow the reaction to proceed for a longer duration or consider a slight increase in temperature.2. Identify the impurities (see FAQ section below). Optimize reaction conditions (e.g., temperature, stoichiometry) to minimize their formation. Purify the crude product using column chromatography or recrystallization.3. Avoid harsh workup conditions (strong acids or bases) that could lead to hydrolysis of the sulfamate ester.[1][3]
Product is an Oil or Fails to Crystallize 1. Presence of impurities depressing the melting point.2. Residual solvent.1. Purify the crude product using column chromatography to remove impurities.2. Ensure all solvent is removed under reduced pressure. If the product is still an oil, attempt co-evaporation with a suitable solvent like toluene or dichloromethane.
Difficulty in Removing Byproducts 1. Byproduct has similar polarity to the desired product.2. Byproduct is highly soluble in the crystallization solvent.1. Optimize the solvent system for column chromatography to achieve better separation.[4][5]2. Screen for a different recrystallization solvent or solvent mixture where the byproduct is more soluble and the product is less soluble at low temperatures.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my this compound synthesis?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These include:

  • Unreacted Benzyl Alcohol: The most common impurity if the reaction does not go to completion.

  • Benzaldehyde: An oxidation product of benzyl alcohol, which may be present in the starting material or form during the reaction/workup.[9][10][11]

  • Benzyl Chloride: Can be an impurity in the benzyl alcohol starting material.[9][12]

  • Dibenzyl Ether: Can form as a byproduct, particularly under acidic conditions.[10][12]

  • Benzyl Benzoate: May form if there is a reaction between benzyl alcohol and benzoyl chloride (a potential impurity).[13]

  • Sulfamic Acid: A product of this compound hydrolysis.[1][3]

  • Hexafluoroisopropanol: A byproduct when using hexafluoroisopropyl sulfamate (HFIPS) as the sulfamoylating agent.[1][2]

Q2: My starting benzyl alcohol shows impurities by GC. Should I purify it before use?

A2: Yes, it is highly recommended to purify the benzyl alcohol if it contains significant impurities like benzaldehyde or benzyl chloride.[9][10][12] These can lead to side reactions and complicate the purification of your final product. Distillation is a common method for purifying benzyl alcohol.

Q3: How can I identify the impurities in my crude product?

A3: A combination of analytical techniques can be used for identification:

  • Thin Layer Chromatography (TLC): A quick method to visualize the number of components in your mixture. By running co-spots with known standards (like benzyl alcohol), you can tentatively identify some impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides better separation and quantification of impurities.[12][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can help identify the structure of unknown impurities if they are present in sufficient quantity after isolation.

Q4: What is the best method to purify crude this compound?

A4: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is an effective method if the product is a solid and the impurities are present in small amounts or have significantly different solubility profiles. A common solvent system for similar compounds is ethyl acetate/hexane.[15]

  • Column Chromatography: This is the most versatile method for separating compounds with different polarities. A silica gel column with a gradient of ethyl acetate in hexane is a good starting point.[4][5]

Q5: My product seems to be degrading during workup or purification. What can I do?

A5: this compound can be susceptible to hydrolysis, especially in the presence of strong acids or bases.[1][3] To minimize degradation:

  • Use a neutral or slightly acidic aqueous wash during workup (e.g., saturated ammonium chloride solution).

  • Avoid prolonged exposure to acidic or basic conditions.

  • If using chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent if the product is acid-sensitive.

  • Keep the product cool and dry during storage.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfamoyl Chloride
  • Reaction Setup: To a stirred solution of benzyl alcohol (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or acetonitrile) at 0 °C under a nitrogen atmosphere, add a base (e.g., triethylamine or pyridine, 1.2 eq).

  • Addition of Reagent: Slowly add a solution of sulfamoyl chloride (1.1 eq) in the same anhydrous solvent, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:2 hexane/ethyl acetate system).[15]

  • Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and wash it sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles or cracks.[4]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography solvent (or a slightly more polar solvent like dichloromethane) and load it onto the top of the silica gel column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of 0% to 50% ethyl acetate in hexane). The polarity of the eluent can be optimized based on TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A common choice is ethyl acetate and hexane.[6][15]

  • Dissolution: Dissolve the crude product in a minimum amount of hot ethyl acetate.

  • Crystallization: Slowly add hexane until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold hexane and dry them under vacuum to obtain the pure this compound.

Visualizations

Synthesis_and_Impurities cluster_reactants Starting Materials cluster_impurities_start Potential Starting Material Impurities cluster_reaction Synthesis cluster_byproducts Byproducts & Side Products cluster_degradation Degradation/Hydrolysis Products benzyl_alcohol Benzyl Alcohol benzaldehyde Benzaldehyde benzyl_alcohol->benzaldehyde Oxidation benzyl_sulfamate This compound (Desired Product) benzyl_alcohol->benzyl_sulfamate Reacts with dibenzyl_ether Dibenzyl Ether benzyl_alcohol->dibenzyl_ether Acid-catalyzed self-condensation sulfamoylating_agent Sulfamoylating Agent (e.g., Sulfamoyl Chloride) sulfamoylating_agent->benzyl_sulfamate hcl HCl sulfamoylating_agent->hcl Forms benzyl_chloride Benzyl Chloride benzyl_benzoate Benzyl Benzoate benzyl_chloride->benzyl_benzoate Reacts with Benzyl Alcohol sulfamic_acid Sulfamic Acid benzyl_sulfamate->sulfamic_acid Hydrolysis hydrolyzed_benzyl_alcohol Benzyl Alcohol benzyl_sulfamate->hydrolyzed_benzyl_alcohol Hydrolysis

Caption: Impurity sources in this compound synthesis.

Purification_Workflow cluster_analysis Analysis cluster_purification Purification crude_product Crude this compound (Product + Impurities) tlc TLC Analysis crude_product->tlc Assess purity hplc_gc HPLC / GC Analysis crude_product->hplc_gc Identify & Quantify column_chromatography Column Chromatography crude_product->column_chromatography If multiple impurities or similar polarity recrystallization Recrystallization crude_product->recrystallization If product is solid & impurities are minor tlc->column_chromatography Guide solvent choice pure_product Pure this compound column_chromatography->pure_product impurities Isolated Impurities column_chromatography->impurities recrystallization->pure_product

References

Optimization of reaction conditions for C-H functionalization with a benzyl sulfamate director

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of reaction conditions for C-H functionalization reactions utilizing a benzyl sulfamate directing group. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for this compound-directed C-H functionalization?

A1: this compound-directed C-H functionalization typically proceeds via a metal-catalyzed nitrene insertion mechanism. The reaction is often catalyzed by rhodium(II) complexes. The catalyst reacts with an oxidant and the sulfamate ester to generate a rhodium-nitrenoid intermediate. This reactive species then inserts into a C-H bond of the substrate, forming a new C-N bond and ultimately yielding the aminated product. The benzyl group can subsequently be removed, revealing the free amine.

Q2: Which catalyst is recommended for intramolecular C-H amination of benzyl sulfamates?

A2: Dirhodium(II) catalysts are highly effective for intramolecular C-H amination of sulfamate esters. Specifically, rhodium(II) espacarboxylate, Rh₂(esp)₂, has been shown to be a superior catalyst, often enabling high yields with catalyst loadings as low as 0.1 mol%.[1]

Q3: What are the typical oxidants used in these reactions?

A3: Iminoiodinanes are commonly employed as oxidants. For intermolecular reactions, reagents like PhI(OAc)₂ (diacetoxyiodobenzene) or PhI(O₂CᵗBu)₂ are frequently used in conjunction with the sulfamate ester to generate the reactive nitrenoid species in situ.[1]

Q4: How can I remove the benzyl protecting group after the C-H functionalization?

A4: The benzyl group can typically be removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C) or by using other reductive cleavage methods. For certain specialized sulfamates, like pentafluorothis compound (PfbsNH₂), the protecting group can be removed under mild conditions.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive catalyst.- Use a freshly opened or properly stored catalyst. Rhodium(II) catalysts can be sensitive to air and moisture. - Consider using a more robust catalyst like Rh₂(esp)₂.[1]
2. Inefficient oxidant.- Ensure the oxidant (e.g., PhI(OAc)₂) is of high purity and has not decomposed. - For intermolecular reactions, consider slow addition of the oxidant to maintain a low concentration of the active nitrenoid and minimize side reactions.[1]
3. Unsuitable solvent.- Screen different solvents. Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common, but sometimes more polar aprotic solvents can be beneficial.[3] The choice of solvent can significantly impact reaction outcomes in Rh(III)-catalyzed C-H functionalization.[4]
4. Substrate incompatibility.- The electronic properties of the substrate can influence reactivity. Electron-rich C-H bonds are generally more reactive towards nitrene insertion.[5] - Steric hindrance near the target C-H bond can prevent insertion.
Poor Regioselectivity (Mixture of Isomers) 1. Multiple accessible C-H bonds.- Modify the substrate to block alternative reactive sites. - In intramolecular reactions, the ring size preference can dictate selectivity. Sulfamate esters often favor the formation of six-membered rings.[1]
2. Catalyst choice.- Different catalysts can exhibit different selectivities. While Rh(II) catalysts are common, ruthenium-porphyrin catalysts have been reported to favor five-membered ring formation in some cases.[1]
Formation of Side Products (e.g., Aziridination) 1. Presence of olefinic groups in the substrate.- If the substrate contains double bonds, aziridination can be a competing reaction. - Careful selection of the catalyst and reaction conditions may favor C-H amination over aziridination. The use of ion-paired Rh paddlewheel complexes has been shown to direct towards amination over aziridination for allylic substrates.[6]
Difficulty in Removing the this compound Group 1. Robustness of the sulfamate linkage.- If standard deprotection methods fail, consider using a more labile sulfamate directing group from the outset, such as a pentafluorothis compound.[2]

Experimental Protocols

General Procedure for Intramolecular Rhodium-Catalyzed C-H Amination of a this compound

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound substrate

  • Rhodium(II) catalyst (e.g., Rh₂(OAc)₄ or Rh₂(esp)₂)

  • Oxidant (e.g., PhI(OAc)₂)

  • Magnesium oxide (MgO)

  • Anhydrous solvent (e.g., dichloromethane or benzene)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the this compound substrate (1.0 equiv), magnesium oxide (2.5 equiv), and the rhodium(II) catalyst (1-5 mol%).

  • Add the anhydrous solvent to dissolve the reagents.

  • Add the oxidant (1.1 equiv) in one portion or portion-wise over a period of time.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the solids (MgO and catalyst residues).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

A general workflow for troubleshooting C-H functionalization experiments is outlined below.

troubleshooting_workflow start Experiment Start observe_result Observe Reaction Outcome start->observe_result low_yield Low or No Yield observe_result->low_yield Unsatisfactory poor_selectivity Poor Selectivity observe_result->poor_selectivity Unsatisfactory side_products Side Products Observed observe_result->side_products Unsatisfactory success Successful Reaction observe_result->success Satisfactory check_catalyst Check Catalyst Activity & Loading low_yield->check_catalyst check_oxidant Verify Oxidant Quality & Stoichiometry low_yield->check_oxidant screen_solvents Screen Solvents low_yield->screen_solvents modify_substrate Modify Substrate Structure poor_selectivity->modify_substrate change_catalyst Change Catalyst poor_selectivity->change_catalyst side_products->change_catalyst optimize_conditions Optimize Reaction Conditions (Temp, Time) side_products->optimize_conditions check_catalyst->optimize_conditions check_oxidant->optimize_conditions screen_solvents->optimize_conditions modify_substrate->observe_result change_catalyst->observe_result

Troubleshooting workflow for C-H functionalization.

This diagram illustrates a logical approach to troubleshooting common issues encountered during C-H functionalization reactions directed by a this compound group. By systematically evaluating each potential cause, researchers can efficiently optimize their reaction conditions.

References

Technical Support Center: Preventing Bis-Sulfamated Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you prevent the formation of undesired bis-sulfamated byproducts in your experiments, ensuring higher yields and purity of your target mono-sulfamated compounds.

Frequently Asked Questions (FAQs)

Q1: What are bis-sulfamated byproducts and why are they a concern?

Bis-sulfamated byproducts are molecules where two separate functional groups (typically hydroxyls or amines) have been sulfamated instead of the intended single site. This occurs when a substrate has multiple reactive sites available for sulfamoylation. These byproducts are a concern because they reduce the yield of the desired mono-sulfamated product, introduce significant purification challenges due to similar physicochemical properties, and can complicate downstream applications and biological assays.

Q2: What are the primary causes of bis-sulfamated byproduct formation?

The formation of bis-sulfamated byproducts is primarily driven by a lack of selectivity in the sulfamoylation reaction. Key contributing factors include:

  • High Reactivity of Sulfamoylating Agent: Highly reactive agents can overcome the subtle differences in reactivity between functional groups on the substrate.

  • Excess Stoichiometry: Using a large excess of the sulfamoylating agent increases the statistical probability of multiple reactions occurring on the same molecule.

  • High Reaction Temperature: Elevated temperatures can provide the necessary activation energy to sulfamate less reactive secondary sites, reducing the selectivity of the reaction.[1][2][3]

  • Substrate Symmetry: Symmetrical molecules with two or more chemically equivalent reactive sites (e.g., 1,4-diols) are inherently prone to bis-sulfamation.[4][5]

Q3: How can I detect and quantify bis-sulfamated byproducts?

The most effective method for detecting and quantifying these byproducts is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This technique allows for the separation of the mono- and bis-sulfamated products based on their polarity, while the mass spectrometer confirms their identity via their mass-to-charge ratio.[6] Integration of the peak areas in the chromatogram provides a quantitative measure of the relative amounts of each species.

Troubleshooting Guide: High Levels of Bis-Sulfamated Byproduct

If you are observing significant formation of bis-sulfamated byproducts, consult the following troubleshooting steps. The general workflow is to start with simpler adjustments (stoichiometry, temperature) before moving to more complex solutions like changing reagents or implementing protecting group strategies.

Logical Troubleshooting Flow

TroubleshootingFlow start High Bis-Sulfamation Detected? stoichiometry Adjust Stoichiometry (1.0-1.2 equiv) start->stoichiometry Yes temperature Lower Reaction Temperature (-20°C to 0°C) stoichiometry->temperature Issue Persists end_ok Problem Resolved stoichiometry->end_ok Resolved reagent Change Sulfamoylating Agent (e.g., Burgess-type) temperature->reagent Issue Persists temperature->end_ok Resolved protecting_group Implement Protecting Group Strategy reagent->protecting_group Issue Persists reagent->end_ok Resolved protecting_group->end_ok Resolved end_fail Separation/Purification Required protecting_group->end_fail Issue Persists

Caption: A step-by-step logic diagram for troubleshooting bis-sulfamation.

Step 1: Control the Stoichiometry

Over-sulfamoylation is often a simple matter of statistics. Reducing the amount of the sulfamoylating agent is the first and easiest variable to adjust.

  • Problem: Using >1.5 equivalents of the sulfamoylating agent results in a mixture of mono- and bis-sulfamated products.

  • Solution: Reduce the stoichiometry of the sulfamoylating agent to 1.0-1.2 equivalents relative to the substrate. This ensures the agent is the limiting reagent, statistically favoring mono-substitution. Perform a slow addition of the agent to the reaction mixture to avoid localized high concentrations.

Step 2: Lower the Reaction Temperature

Kinetic control is crucial for selectivity. Lowering the temperature can help differentiate between the activation energies required to sulfamate primary versus secondary sites.

  • Problem: Even with controlled stoichiometry, the reaction at room temperature yields significant bis-sulfamated byproduct.

  • Solution: Perform the reaction at a lower temperature, typically between -20°C and 0°C .[1][2][3] This approach favors the sulfamoylation of the more reactive site (e.g., a primary vs. a secondary alcohol) and can significantly enhance regioselectivity.

Step 3: Select a Milder or More Selective Sulfamoylating Agent

Not all sulfamoylating agents are created equal. Highly reactive reagents like sulfamoyl chloride can be indiscriminate.

  • Problem: Sulfamoyl chloride is too reactive and leads to poor selectivity.

  • Solution: Switch to a milder or more sterically hindered sulfamoylating agent. Burgess-type reagents, such as N-(tert-butoxycarbonyl)-aminosulfonylpyridinium, have been shown to be highly selective and stable, providing excellent yields for mono-sulfamation even with complex substrates.[7]

Step 4: Implement a Protecting Group Strategy

For substrates with multiple, similarly reactive sites, temporarily blocking all but one site is the most robust strategy to guarantee mono-functionalization.[8][9]

  • Problem: The substrate is a symmetrical diol or diamine, making selective mono-sulfamoylation nearly impossible by other means.

  • Solution:

    • Mono-protect: Use a protecting group (e.g., a silyl ether like TBDMS for an alcohol) under conditions that favor mono-protection.[4][5] Often this is achieved by using a sub-stoichiometric amount of the protecting group reagent.

    • Sulfamoylate: Perform the sulfamoylation reaction on the remaining free functional group.

    • Deprotect: Remove the protecting group under specific conditions that do not affect the newly installed sulfamate group. This is known as an orthogonal strategy.[8]

Data Presentation: Impact of Key Parameters on Selectivity

The following tables summarize how different experimental variables can be adjusted to favor the formation of the desired mono-sulfamated product.

Table 1: Comparison of Sulfamoylating Agents and Conditions

ParameterCondition A (Low Selectivity)Condition B (High Selectivity)Rationale for Improved Selectivity
Sulfamoylating Agent Sulfamoyl Chloride (H₂NSO₂Cl)N-(Boc)-aminosulfonylpyridiniumBurgess-type reagent is less reactive and more sterically hindered, increasing selectivity for more accessible functional groups.[7]
Stoichiometry > 1.5 equivalents1.0 - 1.2 equivalentsLimits the availability of the reagent, statistically favoring a single reaction per substrate molecule.
Temperature Room Temperature (20-25°C)Low Temperature (-20°C to 0°C)Exploits the kinetic differences between reactive sites, favoring the reaction with the lower activation energy.[1][2]
Solvent Protic or highly polar solventsAprotic, non-polar solvents (e.g., THF, DCM)Can modulate the reactivity of the sulfamoylating agent and the nucleophilicity of the substrate sites.
Base Strong, non-hindered base (e.g., NaH)Hindered base (e.g., 2,6-lutidine) or no baseA strong base can deprotonate multiple sites, increasing the likelihood of bis-sulfamation.[10]
Experimental Protocols
Protocol 1: Selective Mono-Sulfamoylation of a Diol Using Temperature Control

This protocol describes a general method for achieving selective mono-sulfamoylation of a primary alcohol in the presence of a secondary alcohol.

Materials:

  • Substrate (containing primary and secondary hydroxyl groups)

  • Sulfamoyl chloride (1.1 eq)

  • Pyridine (as solvent and base)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the diol substrate (1.0 eq) in anhydrous pyridine under an inert atmosphere (N₂ or Ar).

  • Cool the reaction mixture to -20°C using an appropriate cooling bath (e.g., acetone/dry ice).

  • In a separate flask, dissolve sulfamoyl chloride (1.1 eq) in anhydrous DCM.

  • Add the sulfamoyl chloride solution dropwise to the cooled substrate solution over 30 minutes, ensuring the internal temperature does not rise above -15°C.

  • Stir the reaction at -20°C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Dilute with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to isolate the mono-sulfamated product.

Protocol 2: Analysis of Mono- vs. Bis-Sulfamated Products by HPLC-MS

This protocol provides a general framework for separating and quantifying your desired product from the bis-sulfamated byproduct.

Instrumentation and Columns:

  • HPLC system with a UV detector and coupled to an Electrospray Ionization Mass Spectrometer (ESI-MS).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phases:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Procedure:

  • Prepare a sample solution of your crude or purified product in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile/Water).

  • Set the column temperature to 40°C.

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject 5-10 µL of the sample.

  • Run a linear gradient elution, for example:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: Hold at 5% B

  • Monitor the eluent using the UV detector (e.g., at 254 nm) and the mass spectrometer in negative ion mode (ESI-).

  • Analysis:

    • The mono-sulfamated product will elute earlier than the less polar bis-sulfamated product.

    • Confirm the identity of each peak by its mass-to-charge ratio [M-H]⁻.

    • Calculate the relative percentage of each product by integrating the respective peak areas in the UV chromatogram.

Visualizations

Reaction Pathway Diagram

ReactionPathway sub Substrate (e.g., Diol) reagent + H₂NSO₂Cl mono Mono-Sulfamated Product (Target) sub->mono Desired Path (1 eq. Reagent) bis Bis-Sulfamated Byproduct (Impurity) sub->bis Side Reaction (Excess Reagent) mono->bis + H₂NSO₂Cl

Caption: Reaction scheme showing desired mono- vs. undesired bis-sulfamation.

Protecting Group Strategy Workflow

PG_Workflow start Symmetrical Diol (HO-R-OH) protect 1. Mono-protection (e.g., + TBDMSCl) start->protect protected Protected Intermediate (TBDMSO-R-OH) protect->protected sulfamate 2. Sulfamoylation (+ H₂NSO₂Cl) protected->sulfamate sulf_protected Sulfamated Intermediate (TBDMSO-R-OSO₂NH₂) sulfamate->sulf_protected deprotect 3. Deprotection (e.g., + TBAF) sulf_protected->deprotect final Final Product (HO-R-OSO₂NH₂) deprotect->final

References

Troubleshooting catalyst deactivation in palladium-catalyzed reactions of benzyl sulfamate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting palladium-catalyzed reactions involving benzyl sulfamate. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues related to catalyst deactivation, leading to improved reaction outcomes and efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low to no conversion in my palladium-catalyzed reaction with this compound?

A1: Low or no conversion is typically due to catalyst deactivation. The primary culprits include:

  • Catalyst Poisoning: Sulfur-containing compounds are well-known poisons for palladium catalysts.[1][2][3][4] The this compound substrate itself or its decomposition products can be a source of sulfur that poisons the catalyst. Other sources of contamination from reagents or solvents can also contribute.

  • Formation of Inactive Palladium Species: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species or form stable complexes that do not participate in the catalytic cycle.[5][6] The formation of palladium black (aggregated nanoparticles) is a common visual indicator of catalyst decomposition.[7]

  • Ligand Degradation: The phosphine ligands, crucial for stabilizing the palladium center and facilitating the reaction, can degrade under the reaction conditions, leading to catalyst deactivation.[8][9][10]

  • Incomplete Pre-catalyst Activation: Many reactions use a Pd(II) pre-catalyst that needs to be reduced in situ to the active Pd(0) species. If this activation is inefficient, the catalytic cycle will not initiate effectively.[11]

Q2: My reaction starts well but then stalls. What could be the cause?

A2: A reaction that starts and then stops often points to gradual catalyst deactivation during the reaction. This could be due to:

  • Product Inhibition: The product of the reaction may coordinate strongly to the palladium catalyst, preventing it from re-entering the catalytic cycle.[8]

  • Slow Catalyst Poisoning: A low-level contaminant or slow decomposition of the this compound could be gradually poisoning the catalyst over the course of the reaction.

  • Thermal Instability: At elevated temperatures, the catalyst complex may be unstable, leading to aggregation (sintering) of palladium nanoparticles or ligand decomposition over time.[1][12]

Q3: Can the this compound substrate itself cause catalyst deactivation?

A3: Yes, the this compound substrate is a potential source of catalyst deactivation. The sulfamate group (-SO₂NH₂) contains sulfur, which is a known poison for palladium catalysts.[1][2][3][4] Under certain reaction conditions, the C-S or S-N bond in the sulfamate moiety could potentially cleave, releasing sulfur species that bind irreversibly to the palladium active sites.

Q4: How can I tell if my palladium catalyst is deactivated?

A4: Visual inspection can sometimes be informative; the formation of palladium black is a clear sign of catalyst precipitation. However, for a more definitive assessment, analytical techniques are necessary. Techniques like Transmission Electron Microscopy (TEM) can reveal sintering of palladium nanoparticles, while X-ray Photoelectron Spectroscopy (XPS) can provide information on the oxidation state of the palladium.[13][14] In-situ monitoring techniques like X-ray Absorption Spectroscopy (XAS) can provide real-time information on the catalyst's state during the reaction.[5][6]

Q5: Is it possible to regenerate a deactivated palladium catalyst?

A5: In some cases, yes. The appropriate regeneration method depends on the cause of deactivation.

  • Coke/Organic Deposit Removal: Calcination (heating in air or an inert atmosphere) can burn off organic residues.[15][16][17] Washing with specific solvents may also be effective.[18]

  • Re-dispersion of Sintered Nanoparticles: Oxidative treatment followed by reduction can sometimes re-disperse large palladium particles.

  • Removal of Poisons: Chemical treatment with specific reagents may remove certain poisons from the catalyst surface.

It is important to note that regeneration is not always successful and may not restore the catalyst to its initial activity.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Diagnostic Check Suggested Solution
Catalyst Poisoning Analyze starting materials for impurities (especially sulfur-containing compounds).Use high-purity reagents and solvents. Consider adding a scavenger for potential poisons.
Inactive Catalyst Observe the reaction mixture for the formation of palladium black.Ensure anaerobic conditions if using an air-sensitive catalyst. Optimize pre-catalyst activation conditions.
Incorrect Reaction Conditions Verify temperature, pressure, and stoichiometry.Systematically vary reaction parameters (temperature, solvent, base, ligand-to-metal ratio).
Ligand Degradation Analyze the crude reaction mixture for ligand decomposition products (e.g., by ³¹P NMR).Choose a more robust ligand. Lower the reaction temperature if possible.
Problem 2: Reaction Stalls Before Completion
Possible Cause Diagnostic Check Suggested Solution
Gradual Catalyst Poisoning Monitor the reaction profile over time (e.g., by LC-MS or GC-MS).Introduce the substrate or other reagents slowly over time. Use a higher catalyst loading.
Product Inhibition Add a small amount of the final product to a fresh reaction and observe the effect on the initial rate.If inhibition is confirmed, consider strategies to remove the product as it is formed (e.g., precipitation, extraction).
Catalyst Instability Run the reaction at a lower temperature for a longer time and compare the final conversion.Use a more thermally stable catalyst system (e.g., with a more robust ligand).
Problem 3: Inconsistent Results Between Batches
Possible Cause Diagnostic Check Suggested Solution
Variability in Reagent Quality Analyze different batches of starting materials and solvents for impurities.Source reagents from a reliable supplier and consider purification before use.
Atmospheric Contamination Ensure consistent inert atmosphere techniques.Use a glovebox or Schlenk line for all manipulations of air-sensitive reagents.
Subtle Changes in Procedure Carefully review and standardize the experimental protocol.Document all experimental steps and parameters meticulously.

Experimental Protocols

Protocol 1: Catalyst Pre-activation Test

Objective: To determine if the palladium pre-catalyst is being effectively activated to the active Pd(0) species.

Methodology:

  • In a glovebox, assemble the reaction with the palladium pre-catalyst (e.g., Pd(OAc)₂) and ligand in the chosen solvent.

  • Add the reducing agent (if one is used in the standard protocol, e.g., a phosphine ligand itself can be a reductant).

  • Stir the mixture at the reaction temperature for the typical pre-activation time.

  • A color change from a lighter yellow/orange of the Pd(II) salt to a darker, often reddish-brown or black, solution is indicative of the formation of Pd(0).

  • After the pre-activation step, add the remaining reagents (this compound, coupling partner, base) and monitor the reaction as usual.

  • Compare the outcome to a reaction where all components are mixed at the beginning. An improvement in yield suggests that a dedicated pre-activation step is beneficial.

Protocol 2: Catalyst Poisoning Test

Objective: To assess the sensitivity of the catalytic system to potential poisons.

Methodology:

  • Set up a standard reaction that is known to give a good yield.

  • In parallel, set up several other reactions, each spiked with a small amount of a potential poison (e.g., a thiol, a sulfide, or even a small excess of the this compound itself).

  • Monitor the progress of all reactions simultaneously.

  • A significant drop in reaction rate or final yield in the spiked reactions indicates that the catalyst is sensitive to that particular compound.

Potential Poison Typical Concentration for Spiking
Thiophenol0.1 - 1 mol% relative to Pd
Dibenzyl sulfide0.1 - 1 mol% relative to Pd
Excess this compound10 - 50 mol% excess
Protocol 3: Basic Catalyst Regeneration

Objective: To attempt the regeneration of a deactivated, heterogeneous palladium catalyst (e.g., Pd on carbon).

Methodology:

  • After the reaction, filter the heterogeneous catalyst from the reaction mixture.

  • Wash the catalyst extensively with a solvent that dissolves the product and any organic residues (e.g., toluene, then methanol).

  • Dry the catalyst under vacuum.

  • For regeneration by calcination to remove organic deposits:

    • Place the dried catalyst in a tube furnace.

    • Heat the catalyst under a flow of inert gas (e.g., nitrogen or argon) to a moderate temperature (e.g., 200-300 °C) for 2-4 hours.[15]

    • Cool the catalyst to room temperature under the inert gas flow.

  • Test the activity of the regenerated catalyst in a new reaction and compare it to that of the fresh catalyst.

Visualizations

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Reagents Check Reagent Purity (NMR, GC-MS, etc.) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Conc, Stoichiometry) Start->Check_Conditions Check_Inertness Check Inert Atmosphere (Degassing, Glovebox) Start->Check_Inertness Impurity_Found Impurity Detected? Check_Reagents->Impurity_Found Conditions_Incorrect Conditions Incorrect? Check_Conditions->Conditions_Incorrect Atmosphere_Issue Atmosphere Issue? Check_Inertness->Atmosphere_Issue Impurity_Found->Conditions_Incorrect No Purify_Reagents Purify/Replace Reagents Impurity_Found->Purify_Reagents Yes Conditions_Incorrect->Atmosphere_Issue No Correct_Conditions Correct Conditions Conditions_Incorrect->Correct_Conditions Yes Improve_Technique Improve Inert Technique Atmosphere_Issue->Improve_Technique Yes Re_Run_Reaction Re-run Reaction Atmosphere_Issue->Re_Run_Reaction No Purify_Reagents->Re_Run_Reaction Correct_Conditions->Re_Run_Reaction Improve_Technique->Re_Run_Reaction Still_Failing Still Failing? Re_Run_Reaction->Still_Failing Investigate_Catalyst Investigate Catalyst Deactivation (Poisoning, Instability) Still_Failing->Investigate_Catalyst Yes Catalyst_Deactivation_Pathways Active_Catalyst Active Pd(0)L_n Catalyst Poisoning Poisoning (e.g., by Sulfur) Active_Catalyst->Poisoning Sulfur Source (e.g., Sulfamate) Sintering Sintering/Aggregation Active_Catalyst->Sintering High Temperature Ligand_Degradation Ligand Degradation Active_Catalyst->Ligand_Degradation Harsh Conditions Oxidation Oxidation to Pd(II) Active_Catalyst->Oxidation Air/Oxidants Product_Inhibition Product Inhibition Active_Catalyst->Product_Inhibition Strong Product Binding Poisoned_Complex [Pd-S] Complex Poisoning->Poisoned_Complex Pd_Black Palladium Black Sintering->Pd_Black Degraded_Ligand_Complex [Pd(degraded L)] Ligand_Degradation->Degraded_Ligand_Complex Inactive_PdII Inactive Pd(II) Species Oxidation->Inactive_PdII Product_Complex [Pd-Product] Complex Product_Inhibition->Product_Complex

References

Technical Support Center: Scalable Synthesis of Benzyl Sulfamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the scalable synthesis of benzyl sulfamate. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Problem/Observation Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Reagents: Benzyl alcohol may contain water. Sulfamoyl chloride is unstable and degrades over time. Chlorosulfonyl isocyanate (CSI) is moisture-sensitive. 2. Inadequate Temperature Control: The reaction may be too cold, slowing the rate, or too hot, causing decomposition of reagents or products. 3. Poor Mixing: In a large-scale reaction, inefficient stirring can lead to localized concentration gradients and incomplete reaction.1. Reagent Quality Check: Use freshly distilled or anhydrous benzyl alcohol. If using sulfamoyl chloride, ensure it is from a fresh batch or has been stored properly. For CSI, use a fresh bottle and handle under inert atmosphere. 2. Optimize Temperature: Monitor the internal reaction temperature. For the reaction with sulfamoyl chloride, a temperature of 0-25°C is typically recommended. For CSI, the initial reaction is often carried out at low temperatures (e.g., -78°C to 0°C). 3. Improve Agitation: Use an overhead stirrer for reactions larger than 1 L to ensure efficient mixing.
Formation of a White Precipitate During Reaction 1. Formation of Amine Hydrochloride: If a base like triethylamine is used, the hydrochloride salt will precipitate. 2. Decomposition of Reagents: Uncontrolled reaction conditions can lead to polymerization or decomposition products.1. Normal Observation: This is expected if a tertiary amine base is used. The salt can be filtered off during workup. 2. Control Reaction Conditions: Ensure slow addition of the sulfamoylating agent and maintain the recommended temperature to prevent side reactions.
Product is Contaminated with Benzyl Chloride 1. Side Reaction with HCl: The reaction can generate HCl as a byproduct, which can react with benzyl alcohol to form benzyl chloride.[1][2] 2. Use of Thionyl Chloride-based Reagents: Some methods of preparing sulfamoylating agents in situ may involve thionyl chloride, which can react with benzyl alcohol.[2]1. Use of a Base: Include a non-nucleophilic base (e.g., triethylamine, pyridine) in the reaction mixture to scavenge HCl as it is formed. 2. Use Pre-formed Sulfamoylating Agent: If possible, use a well-defined sulfamoylating agent rather than one generated in situ from reagents that can chlorinate alcohols.
Product is Contaminated with Dibenzyl Ether 1. Acid-Catalyzed Etherification: The presence of strong acid (e.g., from the decomposition of the sulfamoylating agent) can catalyze the self-condensation of benzyl alcohol.[3]1. Maintain Neutral or Basic Conditions: The use of a base will prevent the accumulation of acid in the reaction mixture. 2. Control Temperature: Higher temperatures can promote this side reaction.
Difficulties in Product Isolation/Purification 1. Product is an Oil: this compound may not crystallize easily. 2. Emulsion Formation During Workup: The presence of salts and the nature of the product can lead to stable emulsions during aqueous extraction. 3. Co-elution of Impurities: Nonpolar impurities like benzyl chloride and dibenzyl ether may be difficult to separate from the product by column chromatography.1. Purification by Chromatography: Use column chromatography on silica gel for purification if crystallization is not feasible. 2. Break Emulsions: Add brine (saturated NaCl solution) to the aqueous layer to increase its polarity and help break the emulsion. Filtering the mixture through a pad of celite can also be effective. 3. Optimize Chromatography Conditions: Use a solvent system with a lower polarity (e.g., a higher ratio of hexane to ethyl acetate) to improve separation of nonpolar impurities.
Runaway Reaction or Excessive Gas Evolution 1. Highly Exothermic Reaction: The reaction of CSI with formic acid to generate sulfamoyl chloride is highly exothermic and produces CO and CO2 gas.[4] 2. Rapid Addition of Reagents: Adding the sulfamoylating agent too quickly to benzyl alcohol can lead to an uncontrolled exothermic reaction.1. Controlled Generation of Sulfamoyl Chloride: If preparing sulfamoyl chloride from CSI, add the formic acid slowly to a solution of CSI at a controlled temperature. The use of a catalyst like N,N-dimethylformamide can help control the reaction.[4] 2. Slow Reagent Addition: Add the sulfamoylating agent dropwise to the solution of benzyl alcohol, especially on a large scale, while monitoring the internal temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the scalable synthesis of this compound?

A1: The two most common methods for preparing this compound on a larger scale involve the reaction of benzyl alcohol with either sulfamoyl chloride or chlorosulfonyl isocyanate (CSI). The use of sulfamoyl chloride is direct but the reagent itself is unstable.[5] The CSI route involves an initial reaction to form an intermediate which is then hydrolyzed to the sulfamate. A variation of the CSI method is its reaction with formic acid to generate sulfamoyl chloride in situ, which then reacts with the alcohol.[4]

Q2: What are the main safety concerns when scaling up the synthesis of this compound?

A2: The primary safety concerns are:

  • Handling of Chlorosulfonyl Isocyanate (CSI): CSI is a highly reactive and corrosive reagent that reacts violently with water.[6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Generation of Sulfamoyl Chloride from CSI: The reaction of CSI with formic acid is highly exothermic and produces large volumes of gas (CO and CO2).[4] This reaction must be performed with careful temperature control and slow addition of reagents to avoid a runaway reaction.

  • Exothermic Nature of Sulfamoylation: The reaction of benzyl alcohol with the sulfamoylating agent can be exothermic. On a large scale, this heat must be managed effectively to prevent side reactions and ensure safety.

  • HCl Gas Evolution: The reaction can produce HCl gas, which is corrosive and toxic. The use of a base to scavenge the HCl is recommended, and the reaction should be performed in a well-ventilated area.

Q3: How can the purity of the final product be improved?

A3: To improve the purity of this compound:

  • Use High-Purity Starting Materials: Ensure that the benzyl alcohol is anhydrous and free of acidic impurities.

  • Control Reaction Conditions: Maintain the optimal temperature and ensure efficient mixing to minimize the formation of byproducts like benzyl chloride and dibenzyl ether.

  • Effective Workup: Quench the reaction properly and perform aqueous washes to remove water-soluble impurities and salts.

  • Purification Method: For laboratory scale, column chromatography is effective. For larger scales, recrystallization from a suitable solvent system should be developed. If the product is an oil, distillation under high vacuum may be an option if the product is thermally stable.

Q4: What are the typical yields for the synthesis of this compound?

A4: The yields can vary depending on the method and scale. Generally, yields for the sulfamoylation of primary alcohols can range from 70% to over 90% under optimized conditions.[7] For scalable syntheses, a yield of 80-90% would be considered good.

Q5: Can this synthesis be performed in a continuous flow setup?

A5: Yes, the synthesis of related compounds like carbamates has been successfully performed in continuous flow reactors.[8] A flow setup can offer better control over reaction temperature and mixing, which is particularly advantageous for highly exothermic reactions. This can lead to improved safety and product consistency, especially at a larger scale.

Experimental Protocols

Method 1: Synthesis of this compound using Sulfamoyl Chloride

This protocol is suitable for laboratory-scale synthesis and can be adapted for larger scales with appropriate engineering controls.

Materials:

  • Benzyl alcohol

  • Sulfamoyl chloride

  • Triethylamine (or pyridine)

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of benzyl alcohol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane at 0°C (ice bath) under a nitrogen atmosphere, add a solution of sulfamoyl chloride (1.1 eq.) in anhydrous dichloromethane dropwise.

  • Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Method 2: Synthesis of this compound using Chlorosulfonyl Isocyanate (CSI)

This method involves the in situ formation of an intermediate that is subsequently hydrolyzed.

Materials:

  • Benzyl alcohol

  • Chlorosulfonyl Isocyanate (CSI)

  • Toluene (anhydrous)

  • Sodium hydroxide solution

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of benzyl alcohol (1.0 eq.) in anhydrous toluene at 0°C under a nitrogen atmosphere, add chlorosulfonyl isocyanate (1.05 eq.) dropwise.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1-2 hours.

  • Cool the reaction mixture to 0°C and slowly add a pre-cooled aqueous solution of sodium hydroxide (2 M) to hydrolyze the intermediate. The pH should be maintained above 10.

  • Stir the biphasic mixture vigorously for 1-2 hours.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as described in Method 1.

Quantitative Data

The following table summarizes representative reaction conditions and outcomes for the sulfamoylation of primary alcohols, which are analogous to the synthesis of this compound.

Starting AlcoholSulfamoylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Purity (%)Reference
Primary AlcoholSulfamoyl ChlorideNoneDMART195>98[5]
Primary AlcoholSulfamoyl ChlorideNoneNMPRT198>98[5]
Iodothyronine (primary alcohol moiety)SO3·NMe3aq. NaOHDioxane/WaterRT-70-90-[7]
AdenosineSulfamoyl ChloridePyridineDMF01265>95[9]

DMA: N,N-dimethylacetamide; NMP: N-Methyl-2-pyrrolidone; DMF: N,N-dimethylformamide; RT: Room Temperature.

Visualizations

Synthesis_Pathway Synthetic Pathway for this compound cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct Benzyl_Alcohol Benzyl Alcohol Sulfamoyl_Chloride Sulfamoyl Chloride Reaction_Step Reaction (Base, Solvent) Sulfamoyl_Chloride->Reaction_Step Benzyl_Sulfamate This compound HCl HCl Reaction_Step->Benzyl_Sulfamate Reaction_Step->HCl

Caption: Synthetic pathway for this compound from benzyl alcohol.

Experimental_Workflow Experimental Workflow for this compound Synthesis Reaction_Setup Reaction Setup (Benzyl Alcohol, Base, Solvent) Reagent_Addition Slow Addition of Sulfamoylating Agent Reaction_Setup->Reagent_Addition Reaction_Monitoring Monitor Reaction (TLC) Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup (Quench, Wash, Extract) Reaction_Monitoring->Workup Drying_Concentration Dry and Concentrate Organic Phase Workup->Drying_Concentration Purification Purification (Chromatography/Recrystallization) Drying_Concentration->Purification Analysis Product Analysis (NMR, MS, Purity) Purification->Analysis End End Analysis->End

References

Work-up procedures to isolate and purify benzyl sulfamate derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl sulfamate derivatives. The information is designed to offer practical guidance on work-up procedures, isolation, and purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is a standard aqueous work-up procedure for a reaction mixture containing a this compound derivative?

A1: A typical aqueous work-up is designed to remove inorganic salts, water-soluble reagents, and byproducts. After reaction completion, the mixture is often diluted with an organic solvent (e.g., ethyl acetate, dichloromethane) and washed sequentially with a mild acid, a mild base, and brine.

  • Mild Acid Wash (e.g., 1M HCl or saturated NH₄Cl): This step neutralizes any remaining base catalysts (like pyridine or triethylamine) and converts them into their water-soluble salts, which are then partitioned into the aqueous layer.

  • Mild Base Wash (e.g., saturated NaHCO₃): This wash removes any acidic byproducts or unreacted acidic starting materials.

  • Brine Wash (saturated NaCl): This step helps to remove the bulk of the dissolved water from the organic layer before the final drying step, breaking up any emulsions that may have formed.

  • Drying: The separated organic layer is then dried over an anhydrous inorganic salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.

Q2: My this compound derivative appears to be water-soluble, causing low recovery during extraction. What can I do?

A2: If your derivative has significant water solubility, repeated extractions of the aqueous layer with your organic solvent (3-5 times) can improve recovery. Using a more polar organic solvent for extraction, such as ethyl acetate, may also be more effective than less polar options like dichloromethane. Additionally, saturating the aqueous layer with sodium chloride (salting out) can decrease the solubility of your organic compound in the aqueous phase, driving it into the organic layer.

Q3: How do I choose an appropriate solvent system for purifying my this compound derivative by column chromatography?

A3: The ideal solvent system is typically determined by thin-layer chromatography (TLC). A good starting point for many this compound derivatives is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate. The polarity of the solvent system should be adjusted so that your target compound has an Rf value between 0.2 and 0.35 on the TLC plate. This generally provides the best separation from impurities.

Q4: How can I visualize my this compound derivative on a TLC plate if it is not UV-active?

A4: While the benzyl group should make most derivatives UV-active, if you are unable to see your compound under a UV lamp (254 nm), you can use a chemical stain. Effective stains for sulfamates and related functional groups include:

  • Potassium Permanganate (KMnO₄) stain: This is a general stain for compounds that can be oxidized, including alcohols and some nitrogen-containing compounds. It typically produces yellow spots on a purple background.

  • p-Anisaldehyde stain: This stain is useful for a wide range of functional groups and often gives colored spots upon heating, which can help differentiate between compounds on the plate.

Q5: What are some common recrystallization solvent systems for purifying this compound derivatives?

A5: Recrystallization is an excellent technique for final purification, especially for solid compounds. The choice of solvent is crucial and is specific to the derivative. Common solvent pairs for aromatic compounds include:

  • Ethyl acetate/Hexanes

  • Dichloromethane/Hexanes

  • Methanol/Water

  • Acetone/Water The principle is to dissolve the compound in a minimum amount of a hot solvent in which it is highly soluble, and then add a "non-solvent" (in which it is poorly soluble) until the solution becomes cloudy. The solution is then heated until it is clear again and allowed to cool slowly to form crystals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the work-up and purification of this compound derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield After Work-up 1. Incomplete Reaction: The reaction may not have gone to completion.- Monitor the reaction by TLC or LC-MS to confirm the consumption of starting materials before beginning the work-up.
2. Product Hydrolysis: The sulfamate group can be sensitive to strongly acidic or basic conditions, leading to cleavage.- Use mild acids (e.g., saturated NH₄Cl) and bases (e.g., NaHCO₃) during the aqueous wash. Avoid prolonged contact with aqueous layers.
3. Product Lost in Aqueous Layer: The derivative may have some water solubility.- Perform multiple extractions (3-5 times) of the aqueous phase. - Use the "salting out" technique by saturating the aqueous layer with NaCl.
Oily Product That Won't Solidify 1. Residual Solvent: Trace amounts of organic solvent may be present.- Dry the product under high vacuum for an extended period. - Co-evaporate with a solvent that does not dissolve the product well (e.g., hexanes) to azeotropically remove the residual solvent.
2. Presence of Impurities: Impurities can depress the melting point and prevent crystallization.- Purify the oil by flash column chromatography to remove impurities. - Attempt to crystallize from a different solvent system.
Multiple Spots on TLC After Purification 1. Product Decomposition on Silica Gel: Some sulfamates can be unstable on silica gel, which is slightly acidic.- Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%). - Consider using an alternative stationary phase like alumina.
2. Inadequate Separation: The chosen solvent system for column chromatography may not be optimal.- Re-optimize the TLC solvent system to achieve better separation between your product and the impurities before attempting another column.
Product Co-elutes with an Impurity 1. Similar Polarity: The impurity has a polarity very close to that of the product.- Try a different solvent system for column chromatography. For example, if you are using hexanes/ethyl acetate, try dichloromethane/methanol, as changing the solvent can alter the selectivity of the separation. - If the product is a solid, attempt recrystallization. This can be very effective at removing small amounts of impurities with different solubilities.
2. Potential Byproducts: Common byproducts could include unreacted benzyl alcohol or dibenzyl ether formed from the self-condensation of benzyl alcohol.- Benzyl alcohol is more polar and should elute later than the sulfamate in a normal-phase system. - Dibenzyl ether is less polar and will elute earlier. Adjust the solvent gradient or collected fractions accordingly.

Experimental Protocols

General Aqueous Work-up Protocol

This protocol is a general guideline for the work-up of a reaction mixture from the synthesis of a this compound derivative.

  • Cool the Reaction: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilute: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume approximately 2-3 times that of the reaction solvent is a good starting point.

  • Quench (if necessary): If reactive reagents are present, pour the diluted mixture into a separatory funnel containing a quenching solution (e.g., water or a saturated aqueous solution of ammonium chloride).

  • Wash with Mild Acid: Wash the organic layer with 1M HCl or saturated aqueous NH₄Cl to remove basic impurities. Separate the layers.

  • Wash with Mild Base: Wash the organic layer with saturated aqueous NaHCO₃ to remove acidic impurities. Separate the layers.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine). This helps to remove residual water and break emulsions.

  • Dry: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Flash Column Chromatography

This protocol describes the purification of a crude this compound derivative using silica gel chromatography.

  • Determine the Eluent System: Using TLC, find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your product an Rf of approximately 0.2-0.35.

  • Pack the Column: Pack a glass column with silica gel using the chosen eluent system (as a slurry). Ensure the silica bed is compact and level.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elute: Add the eluent to the top of the column and apply positive pressure (flash chromatography) to push the solvent through the silica gel.

  • Collect Fractions: Collect the eluting solvent in fractions (e.g., in test tubes).

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound derivative.

Visualizations

Experimental Workflow for Purification

experimental_workflow start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No / Oily is_pure_xtal Is it pure by TLC/NMR? recrystallize->is_pure_xtal is_pure_xtal->column No final_product Pure Product is_pure_xtal->final_product Yes is_pure_col Is it pure by TLC/NMR? column->is_pure_col further_purify Further Purification Needed (e.g., different column conditions or prep-HPLC) is_pure_col->further_purify No is_pure_col->final_product Yes

Caption: Decision workflow for the purification of this compound derivatives.

Troubleshooting Logic for Impure Product After Column Chromatography

troubleshooting_workflow start Impure Product after Column check_tlc Re-evaluate TLC of impure fractions start->check_tlc streak_or_baseline Streaking or baseline material? check_tlc->streak_or_baseline coelution Spots overlap / co-elute? check_tlc->coelution streak_or_baseline->coelution No solubility_issue Potential solubility issue or decomposition on silica streak_or_baseline->solubility_issue Yes change_solvent Change eluent system (e.g., DCM/MeOH instead of Hex/EtOAc) coelution->change_solvent Yes recrystallize_option Attempt recrystallization coelution->recrystallize_option No, distinct spots neutralize_silica Use neutralized silica gel (add 1% Et3N to eluent) solubility_issue->neutralize_silica change_solvent->recrystallize_option

Caption: Troubleshooting guide for an impure product after chromatography.

Validation & Comparative

A Comparative Analysis of Benzyl Sulfamate and Tosyl Directing Groups in C-H Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative tool in modern organic synthesis, offering a more atom-economical and efficient approach to molecular diversification. Directing groups are pivotal in achieving the high levels of regioselectivity required for these transformations. This guide provides a comparative analysis of two prominent N-based directing groups: benzyl sulfamate and the tosyl group, in the context of transition-metal-catalyzed C-H activation. While direct side-by-side comparative studies are limited in the literature, this document synthesizes available experimental data to offer insights into their respective performances.

Introduction to this compound and Tosyl Directing Groups

Both this compound and tosyl-based amides are effective directing groups for C-H functionalization, primarily facilitating ortho- and meta-selective reactions on aromatic rings. They operate by coordinating to a metal catalyst, bringing it into close proximity to a specific C-H bond and thereby enabling its activation.

This compound and related sulfonamides have gained attention for their utility in directing C-H activation, particularly in palladium-catalyzed reactions. They can be readily installed on a benzylamine core and offer pathways to valuable sulfonated products.

The tosyl group , a well-established protecting group for amines, also serves as a robust directing group in various C-H activation reactions, including those catalyzed by rhodium and palladium. Its widespread use in organic synthesis makes it a convenient and familiar choice for many researchers.

Performance in C-H Activation Reactions: A Comparative Overview

The following tables summarize the performance of benzyl sulfonamide (as a proxy for this compound) and tosyl-based directing groups in representative C-H activation reactions. It is important to note that the data are compiled from different studies and reaction conditions may vary, impacting a direct comparison of yields.

Palladium-Catalyzed meta-C-H Arylation

The meta-C-H arylation of benzylamines is a challenging transformation that highlights the utility of sophisticated directing group strategies.

Directing GroupCatalyst SystemArylating AgentSolventTemp (°C)Yield (%)Reference
N-(3,5-bis(trifluoromethyl)phenyl)benzylsulfonamidePd(OAc)₂, Isoquinoline (ligand)Aryl IodidesDCE10043-83[1][2]
N-TosylbenzylamineNot reported for meta-arylation-----

meta-C-H functionalization of benzylsulfonamides has been successfully achieved using a specialized palladium catalyst system.[1][2] In contrast, the use of a simple tosyl group on benzylamine for directed meta-arylation is not as well-documented, suggesting that the sulfonamide framework in the former may be more amenable to the specific catalytic cycle required for this transformation.

Rhodium-Catalyzed C-H Olefination

The olefination of arenes is a powerful method for the formation of carbon-carbon double bonds. Both tosylamides and other benzamide derivatives have been employed as directing groups in these reactions.

Directing GroupCatalyst SystemOlefinOxidantSolventTemp (°C)Yield (%)Reference
N-Pentafluorophenyl benzamide[RhCp*Cl₂]₂Acrylates, StyrenesAirMeCN80up to 99[3][4][5]
N-Tosylbenzamide[Ir(cod)Cl]₂Diphenylacetylene-Dioxane10099[1]

While both directing groups can facilitate C-H olefination, the catalyst systems and reaction conditions differ. The N-pentafluorophenyl benzamide has been shown to be effective in Rh(III)-catalyzed reactions using air as a green oxidant.[3][4][5] The N-tosylbenzamide has been successfully employed in an iridium-catalyzed hydroarylation of an alkyne, leading to an olefinated product in excellent yield.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are representative protocols for C-H activation reactions using benzylsulfonamide and N-tosylbenzamide directing groups.

Protocol 1: Pd(II)-Catalyzed meta-C-H Arylation of N-Aryl Benzylsulfonamide[1][2]

Reaction Setup: A dried Schlenk tube is charged with N-(3,5-bis(trifluoromethyl)phenyl)benzylsulfonamide (0.1 mmol, 1.0 equiv), aryl iodide (0.3 mmol, 3.0 equiv), Pd(OAc)₂ (2.3 mg, 0.01 mmol, 10 mol%), isoquinoline (2.6 mg, 0.02 mmol, 20 mol%), 2-carbomethoxynorbornene (NBE-CO₂Me) (24.9 mg, 0.15 mmol, 1.5 equiv), and AgOAc (50.1 mg, 0.3 mmol, 3.0 equiv). The tube is evacuated and backfilled with nitrogen. Anhydrous 1,2-dichloroethane (DCE, 1.0 mL) is added, and the mixture is stirred at 100 °C for 24 hours.

Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired meta-arylated product.

Protocol 2: Ir(I)-Catalyzed Hydroarylation of Diphenylacetylene with N-Tosylbenzamide[1]

Reaction Setup: To a screw-capped vial is added N-tosylbenzamide (0.2 mmol), diphenylacetylene (0.4 mmol), [Ir(cod)Cl]₂ (0.005 mmol), and dppe (0.01 mmol) in dioxane (1 mL). The vial is sealed and the reaction mixture is stirred at 100 °C for 24 hours.

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the desired olefinated product.

Mechanistic Considerations and Logical Relationships

The directing groups play a crucial role in the catalytic cycle of C-H activation. The general mechanism involves the coordination of the directing group to the metal center, followed by cyclometalation to form a metallacyclic intermediate. This intermediate then reacts with the coupling partner, and subsequent reductive elimination affords the product and regenerates the active catalyst.

C_H_Activation_Mechanism cluster_catalyst Catalyst cluster_substrate Substrate Catalyst M(L)n Coordination Coordination Catalyst->Coordination Substrate Ar-H (with DG) Substrate->Coordination Intermediate Metallacyclic Intermediate Coordination->Intermediate C-H Activation Coupling Reaction with Coupling Partner Intermediate->Coupling Product_Formation Product Formation Coupling->Product_Formation Reductive Elimination Product_Formation->Catalyst Catalyst Regeneration Product Functionalized Product Product_Formation->Product Experimental_Workflow Start Start Reagent_Prep Prepare Substrate, Catalyst, Ligand, and Additives Start->Reagent_Prep Reaction_Setup Assemble Reaction under Inert Atmosphere Reagent_Prep->Reaction_Setup Reaction Heat and Stir for Specified Time Reaction_Setup->Reaction Workup Reaction Work-up (Filtration, Extraction) Reaction->Workup Purification Purify Product (Column Chromatography) Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

References

A Comparative Guide to Amine Protecting Groups: Benzyl Sulfamate vs. Boc and Cbz

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the intricate assembly of complex molecules like pharmaceuticals and peptides, the judicious selection of protecting groups is paramount. These temporary modifications of functional groups prevent unwanted side reactions and enable chemists to orchestrat precise chemical transformations. Among the most widely employed protecting groups for amines are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. This guide provides a comparative analysis of a less conventional alternative, the benzyl sulfamate group, against these two industry standards.

While the direct use of "this compound" as a designated protecting group for amines is not extensively documented in the scientific literature, its structural analog, the N-benzylsulfonamide, provides a strong basis for evaluating its potential efficacy. This comparison, therefore, draws upon the established chemistry of N-benzylsulfonamides to infer the properties and performance of a hypothetical this compound protecting group.

Chemical Structures and Protection Schemes

The fundamental difference between these protecting groups lies in their core structure: carbamates (Boc and Cbz) versus a sulfonamide (this compound). This seemingly subtle distinction significantly influences their stability and the conditions required for their removal.

  • Boc (tert-butyloxycarbonyl): This group is introduced by reacting an amine with di-tert-butyl dicarbonate (Boc anhydride).

  • Cbz (Benzyloxycarbonyl): Also known as the Z-group, it is installed by treating an amine with benzyl chloroformate.

  • This compound (as N-Benzylsulfonamide): This group can be introduced in a two-step process involving the reaction of the primary amine with a sulfonyl chloride (like p-toluenesulfonyl chloride) followed by benzylation of the resulting sulfonamide.

G cluster_Boc Boc Protection cluster_Cbz Cbz Protection cluster_BnSulfamate This compound (as N-Benzylsulfonamide) Protection Amine_Boc Primary/Secondary Amine Boc_Protected N-Boc Amine Amine_Boc->Boc_Protected Base (e.g., Et3N, DMAP) Boc2O Boc Anhydride (Boc)2O Boc2O->Boc_Protected Amine_Cbz Primary/Secondary Amine Cbz_Protected N-Cbz Amine Amine_Cbz->Cbz_Protected Base (e.g., NaHCO3) CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Cbz_Protected Amine_BnS Primary Amine Sulfonamide Sulfonamide Amine_BnS->Sulfonamide Base SulfonylChloride Sulfonyl Chloride (e.g., Ts-Cl) SulfonylChloride->Sulfonamide BnS_Protected N-Benzylsulfonamide Sulfonamide->BnS_Protected Base BenzylHalide Benzyl Halide (e.g., Bn-Br) BenzylHalide->BnS_Protected

Figure 1. Protection schemes for Boc, Cbz, and this compound.

Comparative Efficacy: A Data-Driven Analysis

The choice of a protecting group hinges on its stability under various reaction conditions and the ease and selectivity of its removal. The following tables summarize the key comparative data for this compound (as N-benzylsulfonamide), Boc, and Cbz protecting groups.

Table 1: Stability Profile

ConditionThis compound (inferred)BocCbz
Strong Acid Generally stableLabile Stable (can be cleaved with HBr/AcOH)[1]
Weak Acid StableLabile Stable
Strong Base Stable StableStable
Weak Base Stable StableStable
Nucleophiles Stable StableStable
Oxidizing Agents Potentially labile at benzylic positionStableStable (can be cleaved oxidatively)
Reducing Agents Labile (hydrogenolysis)StableLabile (hydrogenolysis)

Table 2: Deprotection Conditions

Reagent/MethodThis compound (inferred)BocCbz
Trifluoroacetic Acid (TFA) StableEffective Stable
Hydrogenolysis (H₂, Pd/C) Effective StableEffective
Strong Acid (e.g., HBr/AcOH) StableEffective Effective [1]
Sodium in Liquid Ammonia Effective StableEffective
Oxidative Cleavage (e.g., CAN) Potentially effectiveStableCan be effective
Lewis Acids (e.g., Bi(OTf)₃) Potentially effective for activated systems[2]Effective Can be effective

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of protecting group strategies. Below are representative experimental protocols for the protection and deprotection of amines using this compound (as N-benzylsulfonamide), Boc, and Cbz.

Protocol 1: N-tert-Butoxycarbonyl (Boc) Protection of a Primary Amine

  • Materials: Primary amine (1.0 eq), Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq), Triethylamine (Et₃N, 1.5 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the primary amine in DCM.

    • Add triethylamine to the solution.

    • Add di-tert-butyl dicarbonate portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Protocol 2: N-Benzyloxycarbonyl (Cbz) Protection of a Primary Amine

  • Materials: Primary amine (1.0 eq), Benzyl chloroformate (Cbz-Cl, 1.1 eq), Sodium bicarbonate (NaHCO₃, 2.0 eq), Dichloromethane (DCM), Water.

  • Procedure:

    • Dissolve the primary amine in a biphasic mixture of DCM and saturated aqueous sodium bicarbonate solution.

    • Cool the mixture to 0 °C.

    • Add benzyl chloroformate dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours.

    • Monitor the reaction by TLC.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by crystallization or column chromatography.

Protocol 3: N-Benzyl-p-toluenesulfonamide Protection of a Primary Amine (as a proxy for this compound)

  • Materials: Primary amine (1.0 eq), p-Toluenesulfonyl chloride (Ts-Cl, 1.05 eq), Pyridine, Benzyl bromide (BnBr, 1.1 eq), Potassium carbonate (K₂CO₃, 1.5 eq), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Sulfonamide Formation: Dissolve the primary amine in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride portion-wise and stir at room temperature overnight. Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with 1M HCl, water, and brine. Dry, concentrate, and purify to obtain the N-tosyl amine.

    • N-Benzylation: Dissolve the N-tosyl amine in DMF. Add potassium carbonate and benzyl bromide. Heat the mixture to 60-80 °C and stir for 4-8 hours. Monitor by TLC. After completion, pour the reaction into water and extract with ethyl acetate. Wash the organic layer with water and brine, dry, concentrate, and purify the N-benzyl-p-toluenesulfonamide.

Protocol 4: Deprotection of N-Boc Amine

  • Materials: N-Boc protected amine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the N-Boc protected amine in DCM.

    • Add an excess of TFA (typically 20-50% v/v) at 0 °C.

    • Stir the reaction at room temperature for 1-3 hours.

    • Monitor the reaction by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.

    • Neutralize the resulting amine salt with a base (e.g., saturated NaHCO₃ solution) and extract the free amine.

Protocol 5: Deprotection of N-Cbz Amine by Hydrogenolysis

  • Materials: N-Cbz protected amine, Palladium on carbon (Pd/C, 10 mol%), Methanol or Ethanol, Hydrogen gas (H₂).

  • Procedure:

    • Dissolve the N-Cbz protected amine in methanol or ethanol in a flask suitable for hydrogenation.

    • Add Pd/C catalyst.

    • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

    • Stir the reaction under a hydrogen atmosphere at room temperature for 2-16 hours.

    • Monitor the reaction by TLC.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 6: Deprotective Cleavage of N-Benzylsulfonamide (as a proxy for this compound)

  • Materials: N-Benzylsulfonamide, Sodium, Liquid ammonia.

  • Procedure (Birch Reduction Conditions):

    • Set up a reaction vessel with a dry ice/acetone condenser.

    • Condense liquid ammonia into the flask at -78 °C.

    • Add small pieces of sodium metal until a persistent blue color is observed.

    • Add a solution of the N-benzylsulfonamide in a suitable solvent (e.g., THF) dropwise.

    • Stir the reaction at -78 °C for 1-3 hours.

    • Quench the reaction by the addition of ammonium chloride.

    • Allow the ammonia to evaporate.

    • Add water and extract the product with an organic solvent.

    • Dry, concentrate, and purify the resulting amine.

Orthogonality and Strategic Considerations

A key concept in complex synthesis is the use of "orthogonal" protecting groups, which can be removed under distinct conditions without affecting each other.[3]

G Boc Boc Acid Acidic Cleavage (e.g., TFA) Boc->Acid Labile Hydrogenolysis Reductive Cleavage (H2, Pd/C) Boc->Hydrogenolysis Stable Cbz Cbz Cbz->Acid Stable Cbz->Hydrogenolysis Labile BnSulfamate This compound (as N-Benzylsulfonamide) BnSulfamate->Hydrogenolysis Labile DissolvingMetal Reductive Cleavage (Na, NH3) BnSulfamate->DissolvingMetal Labile

Figure 2. Orthogonality of Amine Protecting Groups.

  • Boc and Cbz: These two protecting groups are largely orthogonal. Boc is removed under acidic conditions to which Cbz is stable, while Cbz is cleaved by hydrogenolysis, which does not affect the Boc group. This orthogonality is a cornerstone of solid-phase peptide synthesis.[4]

  • This compound and Boc: A this compound group (cleaved by hydrogenolysis) would be orthogonal to the acid-labile Boc group.

  • This compound and Cbz: Since both are susceptible to hydrogenolysis, they are not orthogonal. However, the sulfonamide bond in a this compound is generally more robust than the carbamate of Cbz, potentially allowing for selective cleavage under carefully controlled conditions, though this is not a standard strategy.

Conclusion: A Niche Player with Potential

The analysis of the N-benzylsulfonamide as a proxy for a this compound protecting group reveals it to be a robust protecting group, particularly stable to acidic and basic conditions. Its deprotection via reductive methods, such as catalytic hydrogenolysis or dissolving metal reduction, places it in a similar category to the Cbz group in terms of cleavage strategy.

Compared to the widely used Boc and Cbz groups, the this compound offers superior stability towards acidic conditions, a key advantage over the Boc group. However, the multi-step introduction and the often harsh conditions required for deprotection (dissolving metal reduction) may limit its widespread applicability.

References

A Comparative In Vitro Analysis of Sulfamate and Sulfamide Derivatives: Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive in vitro comparison of the biological activities of sulfamate and sulfamide derivatives, offering valuable insights for researchers, scientists, and drug development professionals. By presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships that govern the therapeutic potential of these two important pharmacophores.

Key Findings at a Glance

In vitro studies consistently demonstrate that sulfamate derivatives are markedly more potent inhibitors of carbonic anhydrases (CAs) than their sulfamide counterparts.[1][2] This trend holds true across various molecular scaffolds. Furthermore, sulfamates have been extensively validated as highly potent, often irreversible, inhibitors of steroid sulfatase (STS), a critical enzyme in hormone-dependent cancers. While both sulfamates and sulfamides have been explored as inhibitors for other enzyme classes, including kinases and proteases, direct comparative data is less abundant.

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro inhibitory activities of representative sulfamate and sulfamide derivatives against key enzyme targets.

Table 1: Inhibition of Carbonic Anhydrase (CA) Isozymes

Compound IDDerivative TypeTarget IsozymeKᵢ (nM)IC₅₀ (nM)Reference
1 SulfamatehCA II-1.0 - 705.5[3]
2 SulfamidehCA II--[2]
Topiramate SulfamatehCA II--[1][2]
Topiramate Analogue SulfamidehCA II--[1][2]
Arylureido Sulfamates SulfamatehCA IX0.91 - 155.9-[3]
Benzene Sulfonamides SulfonamideBteCAι<100-[4]

Note: A direct side-by-side comparison of Kᵢ or IC₅₀ values for sulfamate and sulfamide derivatives of the same parent molecule often shows a significant potency advantage for the sulfamate. For example, in one study, the sulfamate compound was markedly more potent than its sulfamide counterpart in inhibiting human CA-II.[1][2]

Table 2: Inhibition of Steroid Sulfatase (STS)

Compound IDDerivative TypeAssay SystemIC₅₀Reference
EMATE SulfamateIntact MCF-7 cells65 pM[5]
COUMATE SulfamatePlacental microsomes>90% inhibition at 10 µM[5]
Irosustat (667COUMATE) SulfamatePlacental microsomes8 nM[6]
Compound 24 SulfamateIntact MCF-7 cells30 nM[5]
Compound 1j SulfamateJEG-3 cells0.421 µM[7]
Tetrahydroisoquinoline Sulfamates SulfamateHEK-293 cells (STS-transfected)3.9, 8.9, 16.6 nM[8]

Note: Sulfamate-based inhibitors are among the most potent STS inhibitors discovered, with some exhibiting picomolar to low nanomolar IC₅₀ values.[5][6][8] The sulfamate moiety is considered a key pharmacophore for irreversible inhibition of STS.[9]

Table 3: Cytotoxicity of Sulfonamide Derivatives

Compound IDDerivative TypeCell LineIC₅₀Reference
Sulfonamide Derivatives SulfonamideMDA-MB-468< 30 µM[10]
Sulfonamide Derivatives SulfonamideMCF-7< 128 µM[10]
Sulfonamide Derivatives SulfonamideHeLa< 360 µM[10]
Sulfamethoxazole Derivative S15 SulfonamideMCF-7 (hypoxia)0.73 ± 0.04 µg/mL[11]
Sulfamethoxazole Derivative S15 SulfonamideMCF-7 (normoxia)4.15 ± 0.2 µg/mL[11]
Metformin Sulfonamide Derivative 4 SulfonamideHUVECs1.038 ± 0.15 mM[12]
Metformin Sulfonamide Derivative 5 SulfonamideHUVECs1.589 ± 0.13 mM[12]

Note: The cytotoxicity of sulfonamide derivatives can vary significantly based on the cell line and the specific chemical structure. Some derivatives have shown promising cytotoxic effects against cancer cell lines.[10][11]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental workflows relevant to the study of sulfamate and sulfamide derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Biological Evaluation cluster_data Data Analysis S1 Sulfamate Derivatives A1 Enzyme Inhibition Assays (e.g., CA, STS, Kinase) S1->A1 A2 Cell-Based Assays (e.g., Cytotoxicity, Proliferation) S1->A2 S2 Sulfamide Derivatives S2->A1 S2->A2 D1 Determine IC₅₀ / Kᵢ Values A1->D1 A2->D1 D2 Structure-Activity Relationship (SAR) Analysis D1->D2

Experimental workflow for comparing sulfamate and sulfamide derivatives.

steroid_sulfatase_pathway cluster_precursors Inactive Steroid Precursors cluster_activation Enzymatic Activation cluster_active Active Steroids cluster_downstream Downstream Effects E1S Estrone Sulfate (E1S) STS Steroid Sulfatase (STS) E1S->STS DHEAS DHEA Sulfate (DHEAS) DHEAS->STS E1 Estrone (E1) STS->E1 DHEA DHEA STS->DHEA ER Estrogen Receptor (ER) Activation E1->ER DHEA->ER Proliferation Cell Proliferation (Hormone-Dependent Cancers) ER->Proliferation Inhibitor Sulfamate Inhibitors Inhibitor->STS Inhibition

The steroid sulfatase (STS) pathway and its inhibition by sulfamates.

carbonic_anhydrase_ix_pathway cluster_hypoxia Tumor Microenvironment cluster_hif Signaling Cascade cluster_caix Enzyme Upregulation cluster_ph pH Regulation cluster_effects Downstream Effects Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (CAIX) Upregulation HIF1a->CAIX pH_regulation CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ CAIX->pH_regulation Extracellular_acidification Extracellular Acidification pH_regulation->Extracellular_acidification Intracellular_alkalinization Intracellular Alkalinization pH_regulation->Intracellular_alkalinization Migration Cell Migration & Invasion Extracellular_acidification->Migration Survival Tumor Cell Survival Intracellular_alkalinization->Survival Inhibitor Sulfamate/Sulfonamide Inhibitors Inhibitor->CAIX Inhibition

The role of CAIX in the tumor microenvironment and its inhibition.

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

In Vitro Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric)

This protocol is based on the esterase activity of CA, where the hydrolysis of a substrate releases a chromogenic product.

Materials:

  • Purified human carbonic anhydrase (hCA) isozyme (e.g., hCA II, hCA IX)

  • 4-Nitrophenyl acetate (NPA) as substrate

  • Tris-HCl buffer (pH 7.4)

  • Test compounds (sulfamate and sulfamide derivatives) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the CA enzyme in Tris-HCl buffer.

  • Add 140 µL of Tris-HCl buffer to each well of a 96-well plate.

  • Add 20 µL of the test compound solution at various concentrations to the sample wells. For control wells, add 20 µL of DMSO.

  • Add 20 µL of the CA enzyme solution to all wells except the blank.

  • Initiate the reaction by adding 20 µL of the NPA substrate solution to all wells.

  • Immediately measure the absorbance at 400 nm in a kinetic mode at 25°C for a defined period (e.g., 10 minutes).

  • The rate of NPA hydrolysis is determined by the increase in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO).

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Kᵢ values can be determined using the Cheng-Prusoff equation.

In Vitro Steroid Sulfatase (STS) Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of a radiolabeled sulfated steroid to its unconjugated form in a cellular or subcellular preparation.

Materials:

  • [³H]Estrone-3-sulfate ([³H]E1S) as substrate

  • Placental microsomes or intact hormone-dependent cancer cells (e.g., MCF-7, JEG-3) as a source of STS enzyme

  • Tris-HCl buffer (pH 7.4) containing MgCl₂

  • Test compounds (sulfamate and sulfamide derivatives) dissolved in ethanol or DMSO

  • Toluene-based scintillation cocktail

  • Scintillation counter

Procedure:

  • Homogenize placental tissue or culture cancer cells to prepare microsomes or use intact cells.

  • Pre-incubate the enzyme preparation (or intact cells) with various concentrations of the test compound in Tris-HCl buffer at 37°C for a short period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the [³H]E1S substrate.

  • Incubate the reaction mixture at 37°C for a defined time (e.g., 30-60 minutes).

  • Stop the reaction by adding an ice-cold solution of toluene.

  • Vortex the mixture to extract the unconjugated [³H]estrone into the organic phase.

  • Centrifuge to separate the phases.

  • Transfer an aliquot of the organic (toluene) layer to a scintillation vial containing the scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, MDA-MB-468)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (sulfamate and sulfamide derivatives) and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

  • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Kinase Inhibition Assay

This is a general protocol for screening inhibitors against a specific protein kinase. The choice of detection method (e.g., radiometric, fluorescence, luminescence) will depend on the specific kinase and available reagents.

Materials:

  • Purified recombinant protein kinase

  • Specific peptide or protein substrate for the kinase

  • ATP (radiolabeled [γ-³²P]ATP for radiometric assays, or unlabeled ATP for other formats)

  • Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, DTT)

  • Test compounds (sulfamate and sulfamide derivatives) dissolved in DMSO

  • Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay reagents)

  • Appropriate plate reader (e.g., scintillation counter, fluorescence or luminescence plate reader)

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer in the wells of a microplate.

  • Add the test compounds at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

  • Stop the reaction (e.g., by adding EDTA or a specific stop solution).

  • Detect the amount of phosphorylated substrate. This can be done by:

    • Radiometric assay: Capturing the ³²P-labeled substrate on a filter and measuring radioactivity.

    • Luminescence-based assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.

    • Fluorescence-based assay (e.g., TR-FRET): Using a phospho-specific antibody labeled with a fluorescent probe.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

Unlocking Enzyme Inhibition: A Comparative Guide to Benzyl Sulfamate-Based Compounds in Computational Docking Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of benzyl sulfamate-based enzyme inhibitors, supported by experimental and computational data. We delve into their performance against key enzyme targets, compare them with alternative inhibitors, and provide detailed methodologies for the computational docking studies cited.

This compound and its derivatives have emerged as a promising class of enzyme inhibitors, targeting crucial players in various diseases, including cancer. This guide focuses on their interaction with two significant enzymes: Carbonic Anhydrase IX (CA IX), a key regulator in tumor hypoxia, and Steroid Sulfatase (STS), involved in hormone-dependent cancers. Through a comprehensive review of computational docking studies, we present a comparative analysis of their inhibitory potential.

Comparative Inhibitory Activity

The inhibitory efficacy of various this compound and benzenesulfonamide derivatives has been evaluated against CA IX and STS. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values from multiple studies, offering a quantitative comparison with established inhibitors.

Carbonic Anhydrase IX (CA IX) Inhibition

Target: Human Carbonic Anhydrase IX Comparison Inhibitor: Acetazolamide (a clinically used CA inhibitor)

CompoundIC50 (nM)Ki (nM)Source
Benzenesulfonamide Derivatives
N-substituted-β-d-glucosamine derivative (Compound 7f)10.01-[1]
4-benzamidophenyl sulfamate derivative (Compound 1f)340-[2]
Sulfamethoxazole derivative (S3)80-[3]
Sulfamethoxazole derivative (S2)177-[3]
Alternative Inhibitor
Acetazolamide28125[1][3]
Steroid Sulfatase (STS) Inhibition

Target: Human Steroid Sulfatase Comparison Inhibitor: Irosustat (STX64), a potent non-steroidal STS inhibitor.

CompoundIC50 (nM)Source
This compound Derivatives
3-O-sulfamate 17α-(tert-butylbenzyl)estradiol (Compound 5)0.15[4]
3-O-sulfamate 17α-benzylestradiol (Compound 4)0.39[4]
4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate (Compound 5l)36.78[5]
4,4'-Benzophenone-O,O'-disulfamate190[6]
Alternative Inhibitor
Irosustat (STX64)1.06[5]

Experimental Protocols: Computational Docking

The following provides a generalized yet detailed methodology for the computational docking of this compound-based inhibitors using the widely adopted AutoDock software suite.[7][8][9][10]

1. Preparation of Receptor and Ligand:

  • Receptor (Enzyme): The three-dimensional crystal structure of the target enzyme (e.g., Carbonic Anhydrase IX, Steroid Sulfatase) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Polar hydrogen atoms are added, and Gasteiger charges are computed to simulate physiological conditions. The prepared receptor file is saved in the PDBQT format.

  • Ligand (Inhibitor): The 2D structures of the this compound-based inhibitors and their alternatives are drawn using chemical drawing software and converted to 3D structures. The structures are then energetically minimized using a suitable force field. Torsional degrees of freedom are defined to allow for conformational flexibility during docking. The prepared ligand files are also saved in the PDBQT format.

2. Grid Box Generation:

  • A three-dimensional grid box is defined around the active site of the enzyme. The size and center of the grid box are chosen to encompass the entire binding pocket, allowing the ligand to move and rotate freely within this defined space. Grid parameter files are generated using AutoGrid, which pre-calculates the interaction energies for various atom types.[7][9]

3. Molecular Docking Simulation:

  • The docking simulations are performed using AutoDock. The Lamarckian Genetic Algorithm is a commonly employed search algorithm to explore the conformational space of the ligand within the active site of the enzyme.[11]

  • A set number of docking runs are performed for each ligand to ensure a thorough search of the binding landscape. The program outputs a series of possible binding poses for each ligand, ranked by their predicted binding energy.

4. Analysis of Docking Results:

  • The docking results are analyzed to identify the most favorable binding pose for each inhibitor, which is typically the one with the lowest binding energy in the most populated cluster of conformations.

  • The binding interactions between the inhibitor and the enzyme's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the molecular basis of inhibition.

Visualizing the Impact: Signaling Pathways and Workflows

To better understand the biological context and the drug discovery process, the following diagrams were generated using the Graphviz DOT language.

drug_discovery_workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Trials cluster_approval Approval & Post-Market target_id Target Identification (e.g., CA IX, STS) lead_gen Lead Generation (Benzyl Sulfamates) target_id->lead_gen comp_dock Computational Docking lead_gen->comp_dock in_vitro In Vitro Assays (IC50, Ki) comp_dock->in_vitro in_vivo In Vivo Animal Models in_vitro->in_vivo phase1 Phase I (Safety) in_vivo->phase1 phase2 Phase II (Efficacy) phase1->phase2 phase3 Phase III (Large Scale Efficacy) phase2->phase3 approval Regulatory Approval phase3->approval post_market Post-Market Surveillance approval->post_market

Drug Discovery Workflow for Enzyme Inhibitors

The diagram above illustrates the typical workflow for the discovery and development of enzyme inhibitors, from initial target identification to post-market surveillance.[12][13][14][15][16]

caix_hypoxia_pathway hypoxia Tumor Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a ca9_gene CA9 Gene Transcription hif1a->ca9_gene caix_protein CA IX Protein Expression ca9_gene->caix_protein co2_h2o CO2 + H2O caix_protein->co2_h2o h_hco3 H+ + HCO3- co2_h2o->h_hco3 CA IX catalysis ext_acid Extracellular Acidosis h_hco3->ext_acid int_ph Intracellular pH Regulation h_hco3->int_ph tumor_prog Tumor Progression & Metastasis ext_acid->tumor_prog int_ph->tumor_prog inhibitor This compound Inhibitor inhibitor->caix_protein inhibits

Role of Carbonic Anhydrase IX in Tumor Hypoxia

This diagram illustrates the signaling pathway where Carbonic Anhydrase IX is upregulated under hypoxic conditions in tumors, leading to pH regulation that promotes tumor progression. This compound-based inhibitors block the catalytic activity of CA IX, thereby disrupting this pathway.[17][18][19][20][21]

sts_signaling_pathway dheas DHEAS (inactive) sts Steroid Sulfatase (STS) dheas->sts dhea DHEA (active) sts->dhea catalysis wnt Wnt/β-catenin Pathway dhea->wnt integrin Integrin Signaling dhea->integrin emt Epithelial-Mesenchymal Transition (EMT) wnt->emt proliferation Cancer Cell Proliferation & Invasion integrin->proliferation emt->proliferation inhibitor This compound Inhibitor inhibitor->sts inhibits

Steroid Sulfatase Signaling in Cancer

The diagram above depicts how Steroid Sulfatase converts inactive steroid sulfates into active forms, which can then activate signaling pathways like Wnt/β-catenin and Integrin signaling, promoting cancer cell proliferation and invasion. This compound-based inhibitors block STS, thereby preventing the activation of these downstream pathways.[22][23][24][25][26]

References

A Head-to-Head Comparison of Directing Groups for Ortho-C-H Arylation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and selective functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis. Transition metal-catalyzed ortho-C-H arylation, guided by a directing group, has emerged as a powerful strategy for the construction of biaryl motifs, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. The choice of directing group is crucial as it significantly influences the reaction's efficiency, substrate scope, and functional group tolerance.

This guide provides a head-to-head comparison of four commonly employed directing groups for ortho-C-H arylation: pyridyl, carboxamide, carboxylic acid, and ketone. The performance of each directing group is evaluated based on experimental data from peer-reviewed literature, focusing on reaction yields, catalyst systems, and reaction conditions.

Performance Comparison of Directing Groups

The following tables summarize the performance of pyridyl, carboxamide, carboxylic acid, and ketone directing groups in ortho-C-H arylation reactions with various arylating agents. It is important to note that direct comparisons of yields can be challenging due to the optimization of reaction conditions for each specific directing group and substrate.

Pyridyl Directing Group

The 2-pyridyl group is a widely used N-heterocyclic directing group that effectively coordinates to transition metals, facilitating ortho-C-H activation. Palladium and ruthenium are common catalysts for this transformation.

SubstrateArylating AgentCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
2-PhenylpyridinePhenylboronic acidPd(OAc)₂ (10 mol%), Cu(OTf)₂ (20 mol%), TBHPDioxane1202485[1]
2-PhenylpyridineIodobenzene[RuCl₂(p-cymene)]₂ (5 mol%), K₂CO₃NMP1201292[2]
2-(p-Tolyl)pyridine4-Iodoanisole[RuCl₂(p-cymene)]₂ (5 mol%), K₂CO₃NMP1201288[2]
N-(4-methoxyphenyl)pyridin-2-aminePhenylboronic acidPd(OAc)₂ (5 mol%), Ag₂O, BQDioxane801685[3]
Carboxamide Directing Group

The carboxamide group is a versatile directing group, with the nitrogen and oxygen atoms capable of coordinating to the metal center. Palladium is a frequently used catalyst for the ortho-arylation of benzamides.

SubstrateArylating AgentCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
BenzamideIodobenzenePd(OAc)₂ (5 mol%), K₂CO₃DMA1202485[4][5]
4-Methoxybenzamide4-IodotoluenePd(OAc)₂ (5 mol%), K₂CO₃DMA1202492[4][5]
N-MethylbenzamideIodobenzenePd(OAc)₂ (5 mol%), K₂CO₃DMA1302478
AcetanilidePhenylboronic acid[RuCl₂(p-cymene)]₂ (3 mol%), Ag₂O, Cu(OTf)₂THF1102075[6]
Carboxylic Acid Directing Group

The carboxylate group can act as a bidentate directing group, enabling the ortho-C-H arylation of benzoic acids. Ruthenium and palladium catalysts have been successfully employed for this transformation.

SubstrateArylating AgentCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
Benzoic acidIodobenzene[RuCl₂(p-cymene)]₂ (2.5 mol%), K₂CO₃NMP1202485[7]
4-Methoxybenzoic acid4-Chlorotoluene[RuCl₂(p-cymene)]₂ (2.5 mol%), K₂CO₃NMP1202491[7]
Benzoic acid4-IodotoluenePd(OAc)₂ (10 mol%), Ac-Ile-OH, Cs₂CO₃HFIPRT2482[8][9]
2-Toluic acidPhenylboronic acid[Ru(p-cymene)Cl₂]₂ (2 mol%), K₃PO₄TCE501680[10][11]
Ketone Directing Group

The carbonyl oxygen of a ketone can serve as a directing group for ortho-C-H arylation. Both palladium and rhodium catalysts have been shown to be effective for this transformation.

SubstrateArylating AgentCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
AcetophenoneIodobenzenePd(OAc)₂ (10 mol%), Glycine (20 mol%), K₂CO₃DMA1202483[12][13]
Propiophenone4-IodotoluenePd(OAc)₂ (10 mol%), Glycine (20 mol%), K₂CO₃DMA1202475[12][13]
AcetophenonePhenylboronic acid[Rh(cod)Cl]₂ (2.5 mol%), PPh₃, Cs₂CO₃Toluene1101292[14]
1-TetraloneIodobenzenePd(OAc)₂ (10 mol%), Glycine (20 mol%), K₂CO₃DMA1202471[13]

Experimental Workflows and Logical Relationships

The general workflow for a transition metal-catalyzed ortho-C-H arylation directed by a functional group can be visualized as a catalytic cycle. The following diagram illustrates the key steps involved in this process.

C_H_Arylation_Workflow cluster_0 Catalytic Cycle Start Catalyst Precursor + Substrate (Ar-DG) Coordination Coordination (Ar-DG)-M Start->Coordination Coordination of DG CH_Activation C-H Activation (Cyclometalated Intermediate) Coordination->CH_Activation ortho-C-H Cleavage Oxidative_Addition Oxidative Addition Ar'-X CH_Activation->Oxidative_Addition + Ar'-X Reductive_Elimination Reductive Elimination (Ar-Ar'-DG)-M Oxidative_Addition->Reductive_Elimination C-C Bond Formation Product_Release Product Release Ar-Ar'-DG Reductive_Elimination->Product_Release Product Dissociation Catalyst_Regeneration Catalyst Regeneration Reductive_Elimination->Catalyst_Regeneration Regenerates Catalyst Catalyst_Regeneration->Coordination Enters next cycle

Caption: Generalized catalytic cycle for directed ortho-C-H arylation.

This diagram illustrates the key steps in the catalytic cycle, starting from the coordination of the directing group (DG) on the aromatic substrate (Ar) to the metal catalyst (M). This is followed by the crucial C-H activation step to form a cyclometalated intermediate. Subsequent oxidative addition of the arylating agent (Ar'-X), reductive elimination to form the new C-C bond, and release of the arylated product regenerates the active catalyst for the next cycle.

Experimental Protocols

Detailed experimental procedures are essential for the reproducibility of synthetic methods. Below are representative protocols for ortho-C-H arylation using each of the discussed directing groups, based on the cited literature.

Protocol 1: Palladium-Catalyzed Ortho-Arylation of 2-Phenylpyridine with Phenylboronic Acid[1]

Materials:

  • 2-Phenylpyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube, add 2-phenylpyridine (0.2 mmol, 1.0 equiv), phenylboronic acid (0.4 mmol, 2.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), and Cu(OTf)₂ (14.5 mg, 0.04 mmol, 20 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane (2.0 mL) via syringe.

  • Add TBHP (0.11 mL, 0.8 mmol, 4.0 equiv) dropwise to the reaction mixture at room temperature.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.

Protocol 2: Palladium-Catalyzed Ortho-Arylation of Benzamide with Iodobenzene[4][5]

Materials:

  • Benzamide

  • Iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMA) (anhydrous)

Procedure:

  • In a glovebox, add benzamide (0.5 mmol, 1.0 equiv), Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), and K₂CO₃ (138 mg, 1.0 mmol, 2.0 equiv) to an oven-dried vial.

  • Add anhydrous DMA (2.0 mL) and iodobenzene (0.11 mL, 1.0 mmol, 2.0 equiv) to the vial.

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Ruthenium-Catalyzed Ortho-Arylation of Benzoic Acid with Iodobenzene[9]

Materials:

  • Benzoic acid

  • Iodobenzene

  • [RuCl₂(p-cymene)]₂

  • Potassium carbonate (K₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

Procedure:

  • To a screw-capped vial, add benzoic acid (0.25 mmol, 1.0 equiv), iodobenzene (0.375 mmol, 1.5 equiv), [RuCl₂(p-cymene)]₂ (3.8 mg, 0.00625 mmol, 2.5 mol%), and K₂CO₃ (69 mg, 0.5 mmol, 2.0 equiv).

  • Add anhydrous NMP (1.0 mL) to the vial.

  • Seal the vial and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, add 1 M HCl to acidify the mixture to pH ~2.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Protocol 4: Palladium-Catalyzed Ortho-Arylation of Acetophenone with Iodobenzene using a Transient Directing Group[14][15]

Materials:

  • Acetophenone

  • Iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Glycine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMA) (anhydrous)

Procedure:

  • To a dried Schlenk tube, add acetophenone (0.2 mmol, 1.0 equiv), iodobenzene (0.4 mmol, 2.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), glycine (3.0 mg, 0.04 mmol, 20 mol%), and K₂CO₃ (55.2 mg, 0.4 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous DMA (1.0 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The choice of directing group for ortho-C-H arylation is a critical parameter that dictates the success of the transformation. The pyridyl group offers strong coordination and high yields, particularly with ruthenium catalysts. Carboxamides are effective directing groups for palladium-catalyzed arylations, demonstrating good functional group tolerance. Carboxylic acids provide a readily available and removable directing group, with both ruthenium and palladium systems showing high efficiency. Ketones, often in conjunction with a transient directing group strategy, enable the arylation of a broad range of substrates.

This guide provides a comparative overview to assist researchers in selecting the most appropriate directing group and reaction conditions for their specific synthetic targets. The provided experimental protocols offer a starting point for the practical implementation of these powerful C-H functionalization reactions. Further optimization may be required based on the specific substrates and desired outcomes.

References

A Comparative Guide to the Relative Stability of Benzyl Sulfamate and its Para-Substituted Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical stability of benzyl sulfamate and its para-substituted analogues, with a focus on their hydrolysis. The stability of these compounds is a critical parameter in drug design and development, influencing their shelf-life, bioavailability, and potential degradation pathways. This document summarizes key experimental data, details the methodologies for stability assessment, and visualizes the underlying chemical processes.

Data Presentation: Relative Stability Markers

The stability of para-substituted benzyl sulfamates is influenced by the electronic properties of the substituent at the para position of the benzyl ring. This effect can be quantified by examining parameters such as the acid dissociation constant (pKa) of the sulfamate's N-H group and the rate of hydrolysis. Electron-withdrawing groups are generally expected to increase acidity (decrease pKa) and potentially influence the rate-determining step of hydrolysis.

The following table summarizes experimental pKa values for a series of para-substituted benzyl 4-nitrophenylsulfamate esters, which serve as a proxy for comparing the electronic influence of the para-substituents on the sulfamate moiety.

Compound IDPara-Substituent (X)Hammett Sigma (σ)Experimental pKa
4a OCH₃-0.278.26
4b CH₃-0.178.26
4c H08.26
4d F0.068.16
4e Cl0.238.01
4f Br0.238.04
4g CN0.66Not Available
4h NO₂0.78Not Available

Data extracted from the supplementary information of "Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters" by Spillane, W. J., et al.[1]

Experimental Protocols

The determination of the hydrolytic stability of benzyl sulfamates typically involves kinetic studies under controlled pH and temperature. The following protocol is a generalized procedure based on established methodologies for monitoring the hydrolysis of sulfamate esters.[1]

Objective: To determine the rate of hydrolysis of para-substituted benzyl sulfamates.

Apparatus:

  • UV-Vis Spectrophotometer with temperature control

  • pH meter

  • Thermostatted water bath

  • Volumetric flasks and pipettes

  • Quartz cuvettes

Reagents:

  • Para-substituted this compound derivative

  • Buffer solutions of desired pH (e.g., phosphate, borate)

  • High-purity water

  • Potassium chloride (to maintain constant ionic strength)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mM).

    • Prepare buffer solutions at various pH values (e.g., in the range of 6.4-14 for studying alkaline hydrolysis).[1] Maintain a constant ionic strength in all buffer solutions by adding a calculated amount of potassium chloride.

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to the desired temperature (e.g., 50°C).

    • Pipette a known volume of the temperature-equilibrated buffer solution into a quartz cuvette.

    • Initiate the reaction by injecting a small aliquot of the this compound stock solution into the cuvette to achieve a final concentration of approximately 1 x 10⁻⁴ M.[1]

    • Immediately begin monitoring the change in absorbance at the wavelength corresponding to the formation of the hydrolysis product (e.g., 410 nm for the 4-nitrophenoxide anion if using 4-nitrophenylsulfamates).[1]

    • Record the absorbance at regular time intervals for at least four half-lives of the reaction.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.

    • By measuring k_obs at various pH values, a pH-rate profile can be constructed to elucidate the hydrolysis mechanism.

    • For a series of para-substituted analogues, a Hammett plot can be generated by plotting log(k_obs) against the respective Hammett sigma (σ) constants of the substituents to quantify the electronic effects on the reaction rate.[1]

Mandatory Visualizations

Hydrolysis Mechanism and Experimental Workflow

The following diagrams illustrate the proposed hydrolysis mechanism for benzyl sulfamates under alkaline conditions and the general experimental workflow for determining their stability.

Hydrolysis_Mechanism cluster_step1 Step 1: Deprotonation cluster_step3 Step 3: Hydrolysis of Intermediate Start This compound (ArCH₂OSO₂NH₂) Intermediate1 Conjugate Base (ArCH₂OSO₂NH⁻) Start->Intermediate1 OH⁻ Intermediate2 N-Sulfonylamine Intermediate (HN=SO₂) Intermediate1->Intermediate2 Slow Intermediate1->Intermediate2 LeavingGroup Benzoxide Anion (ArCH₂O⁻) Product Sulfamic Acid (H₂NSO₃H) Intermediate2->Product H₂O / OH⁻ (Fast) Experimental_Workflow prep 1. Solution Preparation - Prepare this compound Stock - Prepare pH Buffers thermo 2. Temperature Equilibration - Equilibrate Buffers in Thermostat prep->thermo reaction 3. Reaction Initiation - Add Sulfamate to Buffered Cuvette thermo->reaction monitor 4. Spectrophotometric Monitoring - Record Absorbance vs. Time reaction->monitor analysis 5. Data Analysis - Calculate k_obs - Construct pH-Rate Profile - Generate Hammett Plot monitor->analysis

References

A Comparative Guide to Sulfamate and Amide Directing Groups in C-H Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of otherwise inert carbon-hydrogen (C-H) bonds has become a cornerstone of modern synthetic chemistry, enabling more efficient and innovative pathways to complex molecules. This advancement heavily relies on the use of directing groups, which steer a metal catalyst to a specific C-H bond, ensuring high regioselectivity. Among the plethora of directing groups developed, amides and sulfamates have emerged as versatile and powerful options.

This guide provides an objective, data-driven comparison of the directing group ability of sulfamates and amides in transition-metal-catalyzed C-H functionalization reactions. We will delve into their mechanisms, comparative performance in various transformations, and provide detailed experimental protocols to support your research and development endeavors.

General Mechanism of Directed C-H Activation

Transition metal-catalyzed C-H functionalization typically proceeds through a common mechanistic pathway, often involving a concerted metalation-deprotonation (CMD) step. The directing group (DG) first coordinates to the metal center (M), bringing it into close proximity to the target C-H bond. This facilitates the cleavage of the C-H bond to form a stable cyclometalated intermediate. This intermediate then reacts with a coupling partner, and subsequent reductive elimination furnishes the functionalized product and regenerates the active catalyst.

G cluster_cycle Catalytic Cycle cluster_key Legend A Substrate + [M] B Coordination Complex A->B Coordination C Cyclometalated Intermediate (C-H Cleavage) B->C C-H Activation (e.g., CMD) D Oxidative Addition or Reaction with Coupling Partner C->D E Reductive Elimination D->E E->A Product Release & Catalyst Regeneration Product Functionalized Product E->Product [M] Active Metal Catalyst Coupling_Partner Coupling Partner Coupling_Partner->D

Caption: General catalytic cycle for directed C-H functionalization.

Amide Directing Groups: Versatility and Robustness

Amides, particularly N-methoxy amides (including Weinreb amides), are among the most extensively used directing groups in C-H functionalization.[1][2][3] Their prevalence stems from their strong coordinating ability, stability under various reaction conditions, and the synthetic utility of the resulting products, which can be readily converted to ketones, aldehydes, or other functional groups. Amides have been successfully employed in reactions catalyzed by palladium, rhodium, and ruthenium.[1][4]

The N-methoxy amide typically acts as a bidentate directing group, coordinating to the metal center through both the carbonyl oxygen and the methoxy oxygen. This coordination geometry facilitates the formation of a stable five- or six-membered palladacycle intermediate, leading to high ortho-selectivity.[1] Both Pd(II)/Pd(0) and Pd(II)/Pd(IV) catalytic cycles are compatible with this directing group, showcasing its versatility across a range of transformations.[1]

Sulfamate Directing Groups: Unique Reactivity Pathways

Sulfamates and the related sulfonamides have also been developed as effective directing groups, often enabling unique reactivity patterns compared to amides. While they can participate in standard transition metal-catalyzed C-H activation pathways, such as Rh(III)-catalyzed carbenoid functionalization, they are particularly notable for their ability to mediate position-selective C-H halogenation through radical-based mechanisms involving a 1,6-hydrogen-atom transfer (1,6-HAT).[5][6]

In photocatalytic systems, the N-H bond of a sulfonamide can undergo a stepwise electron/proton transfer to generate a nitrogen-centered radical. This radical then acts as a hydrogen atom abstractor, leading to the formation of a carbon-centered radical at a remote C(sp³)–H site, which can then be functionalized.[7]

Comparative Performance Data

The following table summarizes quantitative data from representative C-H functionalization reactions directed by amide and sulfamate/sulfonamide groups. A direct comparison is challenging as they are often employed for different types of transformations, but this data provides insight into their respective efficiencies under optimized conditions.

Directing Group Transformation Catalyst / Reagent Substrate Product Yield (%) Selectivity Reference
N-Methoxy Amide ortho-Olefination[RhCpCl₂]₂, AgSbF₆N-methoxybenzamide95%Mono-olefinationFagnou, et al.
N-Methoxy Amide ortho-ArylationPd(OAc)₂, K₂CO₃N-methoxy-N-methyl-1-naphthamide88%Mono-arylationWang, et al.[2]
N-Methoxy Amide C(sp³)-H ChlorinationPd(OAc)₂, PhI(OAc)₂N-methoxy-3,3-dimethylbutanamide71%Mono-chlorinationYu, et al.[1]
Sulfonamide ortho-Carbenoid Insertion--INVALID-LINK--₂N-Aryl sulfonamide92%ortho vs other positionsXu, et al.[6]
Sulfamate Ester C(sp³)-H ChlorinationPhI(OAc)₂, NaClAlkyl sulfamate ester85%δ-chloro productWhite, et al.
Sulfonamide C(sp³)-H HeteroarylationAcr⁺-Mes-ClO₄⁻ (PC)N-alkyl sulfonamide82%δ-functionalizationWang, et al.[7]

Note: Yields are for specific examples cited in the literature and may vary with substrate. PC = Photocatalyst.

Logical Comparison of Directing Groups

The choice between an amide and a sulfamate directing group depends heavily on the desired transformation and the nature of the C-H bond to be functionalized. The following diagram illustrates the decision-making process based on their primary applications.

G Start Desired C-H Functionalization A ortho-C(sp2)-H Functionalization (Arylation, Olefination, etc.) Start->A B Remote C(sp3)-H Functionalization (Halogenation, Alkylation, etc.) Start->B C Amide (e.g., N-Methoxy) A->C D Sulfamate / Sulfonamide B->D E Mechanism: Primarily Concerted Metalation-Deprotonation (CMD) C->E F Mechanism: Often involves Hydrogen Atom Transfer (HAT) or radical pathways D->F

Caption: Decision logic for selecting a directing group.

Experimental Protocols

Rh(III)-Catalyzed ortho-Olefination using an N-Methoxy Amide Director

This protocol is representative of a Rhodium-catalyzed C(sp²)-H activation/olefination reaction.

Reaction: ortho-Olefination of N-methoxybenzamide with ethyl acrylate.

Materials:

  • N-methoxybenzamide (1.0 mmol, 1 equiv.)

  • Ethyl acrylate (3.0 mmol, 3 equiv.)

  • [RhCp*Cl₂]₂ (0.025 mmol, 2.5 mol%)

  • AgSbF₆ (0.10 mmol, 10 mol%)

  • Cu(OAc)₂ (1.0 mmol, 1 equiv.)

  • Anhydrous 1,2-dichloroethane (DCE) (2.0 mL)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add N-methoxybenzamide, [RhCp*Cl₂]₂, AgSbF₆, and Cu(OAc)₂.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DCE followed by ethyl acrylate via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ortho-olefinated product.

Photocatalytic δ-C(sp³)-H Heteroarylation using a Sulfonamide Director

This protocol describes a sulfonamide-directed remote C(sp³)-H functionalization via a photocatalytic hydrogen atom transfer mechanism.[7]

Materials:

  • Heteroarene (e.g., Lepidine) (0.2 mmol, 1 equiv.)

  • N-butyl-4-methoxybenzenesulfonamide (0.4 mmol, 2 equiv.)

  • Acr⁺-Mes-ClO₄⁻ (photocatalyst, 0.004 mmol, 2 mol%)

  • Co(dmgH)₂PyCl (co-catalyst, 0.01 mmol, 5 mol%)

  • Anhydrous acetonitrile (ACN) (1.8 mL) and hexafluoroisopropanol (HFIP) (0.2 mL)

Procedure:

  • To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the heteroarene, N-butyl-4-methoxybenzenesulfonamide, Acr⁺-Mes-ClO₄⁻, and Co(dmgH)₂PyCl.[7]

  • Evacuate and backfill the tube with nitrogen three times.[7]

  • Add the ACN/HFIP solvent mixture via syringe under a nitrogen atmosphere.[7]

  • Place the tube approximately 5 cm from a 25 W blue LED lamp and stir at room temperature.

  • Irradiate the mixture for 24 hours.[7]

  • Upon completion, quench the reaction with 15 mL of water and extract with ethyl acetate (3 x 20 mL).[7]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the δ-heteroarylated product.

Conclusion

Both amide and sulfamate moieties are highly effective directing groups for C-H functionalization, but they operate through distinct mechanisms and are often best suited for different synthetic objectives.

  • Amide directing groups , particularly N-methoxy amides, are the workhorse for ortho-C(sp²)-H functionalization of arenes. Their strong, bidentate coordination leads to high reactivity and selectivity in a wide array of transformations catalyzed by late transition metals.

  • Sulfamate and sulfonamide directing groups offer unique opportunities for remote C(sp³)-H functionalization. They are particularly adept at mediating reactions via hydrogen atom transfer (HAT) pathways, enabling selective functionalization at sites that are challenging to access with conventional CMD-based methods.

For drug development professionals and researchers, the choice of directing group should be guided by the specific bond to be formed (C-C, C-N, C-X) and the location of the target C-H bond (aromatic ortho-position vs. aliphatic remote position). A thorough understanding of their respective strengths and underlying mechanisms, as outlined in this guide, will empower chemists to design more efficient and innovative synthetic routes.

References

A Comparative Guide to the Kinetic Resolution of Racemic Alcohols: Methods and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of enantiomerically pure alcohols is a critical step in the creation of new therapeutics and fine chemicals. Kinetic resolution of racemic alcohols remains a cornerstone technique for achieving this separation. This guide provides an objective comparison of leading methods for the kinetic resolution of racemic alcohols, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.

While the initial focus of this guide was to be on the use of chiral benzyl sulfamate reagents, a thorough review of the scientific literature indicates that this class of reagents is not commonly employed for the kinetic resolution of racemic alcohols. Therefore, this guide has been pivoted to compare the most prevalent and effective methods currently utilized in the field: enzymatic resolution using lipases, and non-enzymatic methods employing chiral 4-(dimethylamino)pyridine (DMAP) analogues, amidine-based catalysts, and chiral phosphoric acids.

Comparative Performance Data

The following tables summarize the performance of these key methods in the kinetic resolution of a benchmark substrate, 1-phenylethanol, and other representative secondary alcohols.

Table 1: Kinetic Resolution of (±)-1-Phenylethanol

MethodCatalystAcylating AgentSolventTemp. (°C)Time (h)Conv. (%)e.e. (%) of Product/Alcohols-factor
Enzymatic Novozym 435 (CALB)Vinyl acetateHexane304~50>99 (R)-acetate, >99 (S)-alcohol>200
Chiral DMAP Planar-chiral Fe complexAcetic anhydrideEt₂ORT785098 (acetate)52
Amidine-based (S)-HBTMAcetic anhydrideToluene-40245195 (acetate)35
Chiral Phosphoric Acid BINOL-derived CPA2-Furoyl chlorideTolueneRT2450.194.2 (ester)29

Table 2: Kinetic Resolution of Various Secondary Alcohols

MethodSubstrateCatalystAcylating AgentSolventTemp. (°C)Conv. (%)e.e. (%) of Product/Alcohols-factor
Enzymatic 1-(2-Naphthyl)ethanolNovozym 435 (CALB)Vinyl acetateHeptane6049>99 (R)-acetate>200
Chiral DMAP 1-(1-Naphthyl)ethanolFu's CatalystAcetic anhydrideEt₂ORT5399.2 (unreacted alcohol)81
Amidine-based 1-(2-Naphthyl)ethanolBirman's Catalyst (Cl-PIQ)Acetic anhydrideToluene-605498 (acetate)88
Chiral Phosphoric Acid 1-(2-Naphthyl)ethanolTRIPPivaloyl chlorideTolueneRT5293 (ester)26

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to facilitate the replication and adaptation of these methods.

Enzymatic Kinetic Resolution using Novozym 435 (CALB)

Procedure for the kinetic resolution of (±)-1-phenylethanol: [1]

  • To a solution of racemic 1-phenylethanol (1.642 g, 13.5 mmol) in hexane (80 mL), add Novozym 435 (250 mg).

  • Add vinyl acetate (2.35 mL, 27 mmol) dropwise to the mixture.

  • Stir the reaction mixture on an orbital shaker at 180 rpm for 4 hours at 30°C.

  • Monitor the reaction progress by chiral GC or HPLC.

  • Upon reaching approximately 50% conversion, filter off the enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting (R)-1-phenylethyl acetate and unreacted (S)-1-phenylethanol by column chromatography on silica gel using a hexane/ethyl acetate (9:1) eluent.

Non-Enzymatic Kinetic Resolution with a Planar-Chiral DMAP Analogue (Fu's Catalyst)

General procedure for the kinetic resolution of secondary alcohols: [2]

  • To a solution of the racemic secondary alcohol (1.0 equiv) in diethyl ether (0.2 M) at room temperature, add the chiral planar DMAP catalyst (0.01-0.05 equiv).

  • Add triethylamine (0.5 equiv) followed by acetic anhydride (0.5 equiv).

  • Stir the reaction mixture at room temperature and monitor by chiral HPLC or GC.

  • Once the desired conversion is reached (typically ~50%), quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the acylated product and the unreacted alcohol by flash column chromatography.

Kinetic Resolution using an Amidine-Based Catalyst (Birman's Catalyst)

General procedure for the kinetic resolution of benzylic alcohols:

  • In a flame-dried flask under an inert atmosphere, dissolve the racemic benzylic alcohol (1.0 equiv) in the chosen solvent (e.g., toluene, 0.1 M).

  • Cool the solution to the specified temperature (e.g., -60°C).

  • Add the amidine-based catalyst (0.01-0.1 equiv).

  • Add the acylating agent (e.g., acetic anhydride, 0.5-0.7 equiv) and a base if required (e.g., triethylamine, 1.0 equiv).

  • Stir the reaction at the specified temperature and monitor the progress by chiral HPLC or GC.

  • Upon reaching the desired conversion, quench the reaction with methanol.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Purify the products by flash chromatography.

Kinetic Resolution Catalyzed by a Chiral Phosphoric Acid

General procedure for the kinetic resolution of secondary alcohols: [3]

  • To a solution of the racemic secondary alcohol (1.0 equiv) and the chiral phosphoric acid catalyst (0.05-0.1 equiv) in a non-polar solvent (e.g., toluene, 0.1 M) at room temperature, add the acylating agent (e.g., 2-furoyl chloride, 0.6 equiv).

  • Stir the reaction mixture at room temperature.

  • Monitor the conversion and enantiomeric excess by chiral HPLC or GC analysis of aliquots.

  • When the reaction reaches approximately 50% conversion, quench with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the ester and the unreacted alcohol by flash column chromatography.

Visualizing the Workflow and Mechanisms

To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow and a proposed catalytic cycle for a non-enzymatic method.

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Purification cluster_products Products racemic_alcohol Racemic Alcohol reaction_mixture Combine & Stir (Controlled Temperature) racemic_alcohol->reaction_mixture catalyst Chiral Catalyst catalyst->reaction_mixture acylating_agent Acylating Agent acylating_agent->reaction_mixture solvent Solvent solvent->reaction_mixture monitor Monitor Conversion & e.e. (Chiral HPLC/GC) reaction_mixture->monitor Take Aliquots monitor->reaction_mixture Continue Reaction quench Quench Reaction monitor->quench ~50% Conversion extraction Extraction quench->extraction purification Column Chromatography extraction->purification enantioenriched_product Enantioenriched Product (Ester) purification->enantioenriched_product enantioenriched_alcohol Enantioenriched Alcohol (Unreacted) purification->enantioenriched_alcohol G catalyst Chiral DMAP Catalyst (Nu) acyl_catalyst Acyl-Catalyst Intermediate [Ac-Nu]⁺OAc⁻ catalyst->acyl_catalyst + Ac₂O acyl_anhydride Acetic Anhydride (Ac₂O) acyl_anhydride->acyl_catalyst rac_alcohol Racemic Alcohol (R/S-ROH) s_alcohol (S)-ROH (slow reacting) r_alcohol (R)-ROH (fast reacting) r_ester (R)-Ester (AcOR) r_alcohol->r_ester acyl_catalyst->r_ester + (R)-ROH (fast) catalyst_regen Chiral DMAP Catalyst (Nu) r_ester->catalyst_regen - AcOH

References

Benchmarking Benzyl Sulfamate in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of directing groups is pivotal in the synthesis of complex molecules. This guide provides an objective comparison of benzyl sulfamate's performance in cross-coupling reactions against other common alternatives, supported by experimental data and detailed protocols.

The sulfamate moiety, particularly as a directing group or a coupling partner, has demonstrated significant utility in carbon-carbon bond formation. Its performance, especially in nickel-catalyzed Suzuki-Miyaura and Kumada reactions, positions it as a robust alternative to more traditional directing groups. This guide will delve into the quantitative aspects of its performance, offering a clear comparison with related functional groups.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

Aryl sulfamates have been shown to be superior coupling partners compared to the corresponding carbamates in nickel-catalyzed Suzuki-Miyaura reactions.[1] This enhanced reactivity is a key advantage in synthetic design. The data below, extracted from studies on Ni-catalyzed couplings, illustrates the yields achieved with various aryl sulfamates and boronic acids.

Table 1: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Sulfamates with Phenylboronic Acid

EntryAryl SulfamateProductYield (%)
1Naphthyl-2-sulfamate2-Phenylnaphthalene95
24-Cyanophenyl-sulfamate4-Cyanobiphenyl91
34-Methoxyphenyl-sulfamate4-Methoxybiphenyl98
42-Methylphenyl-sulfamate2-Methylbiphenyl92
52,6-Dimethylphenyl-sulfamate2,6-Dimethylbiphenyl85
Conditions: NiCl₂(PCy₃)₂ (5 mol%), Phenylboronic Acid (2.5 equiv), K₃PO₄ (4.5 equiv), toluene (0.3 M), 110 °C, 24 h. Data sourced from studies by Garg and Snieckus.[1][2]

Table 2: Scope of Boronic Acid Coupling Partner with Naphthyl-2-sulfamate

EntryBoronic AcidProductYield (%)
14-Methylphenylboronic acid2-(p-Tolyl)naphthalene96
23-Methylphenylboronic acid2-(m-Tolyl)naphthalene94
32-Methylphenylboronic acid2-(o-Tolyl)naphthalene88
44-Methoxyphenylboronic acid2-(4-Methoxyphenyl)naphthalene95
54-(Trifluoromethyl)phenylboronic acid2-(4-(Trifluoromethyl)phenyl)naphthalene89
Conditions: NiCl₂(PCy₃)₂ (5 mol%), Boronic Acid (2.5 equiv), K₃PO₄ (4.5 equiv), toluene (0.3 M), 110 °C, 24 h. Data sourced from studies by Garg and Snieckus.[1]

While the above data focuses on aryl sulfamates, the underlying reactivity trends offer valuable insights for benzylic systems. The sulfamate group's ability to act as an effective leaving group is a key takeaway for its application in benzylic cross-couplings.

Performance in Kumada Cross-Coupling of Benzylic Sulfonamides

Benzylic sulfonamides, structurally related to benzyl sulfamates, have been successfully employed in nickel-catalyzed Kumada cross-coupling reactions.[3] This demonstrates the potential of the sulfonyl moiety in activating the benzylic position for C(sp³)-C(sp²) bond formation.

Table 3: Nickel-Catalyzed Kumada Cross-Coupling of Acyclic Benzylic Sulfonamides

EntryBenzylic SulfonamideGrignard ReagentProductYield (%)
1N-Benzyl-N-tosyl-1-phenylethanaminePhenylmagnesium bromide1,2-Diphenylethane85
2N-(1-(4-Methoxyphenyl)ethyl)-N-tosyl-1-phenylethanaminePhenylmagnesium bromide1-(4-Methoxyphenyl)-2-phenylethane78
3N-(1-Phenylpropyl)-N-tosyl-1-phenylethanaminePhenylmagnesium bromide1,2-Diphenylpropane82
Note: Yields are representative for this class of reaction and may vary based on specific substrates and conditions.[3]

Experimental Protocols

General Procedure for Ni-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Sulfamates:

To an oven-dried vial equipped with a stir bar is added the aryl sulfamate (1.0 equiv), arylboronic acid (2.5 equiv), and K₃PO₄ (4.5 equiv). The vial is sealed with a septum and purged with nitrogen. Toluene (to make a 0.3 M solution) is added, followed by a solution of NiCl₂(PCy₃)₂ (5 mol%) in toluene. The reaction mixture is then heated to 110 °C for 24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired biaryl product.[1]

General Procedure for Ni-Catalyzed Kumada Cross-Coupling of Benzylic Sulfonamides:

In a nitrogen-filled glovebox, a vial is charged with the benzylic sulfonamide (1.0 equiv) and a nickel catalyst (e.g., NiCl₂(dppp), 5 mol%). Anhydrous THF is added, and the solution is cooled to 0 °C. The Grignard reagent (1.5 equiv) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is then carefully quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The product is purified by column chromatography.[3]

Visualizing Reaction Workflows

The following diagrams illustrate the general workflows for the discussed cross-coupling reactions.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Conditions cluster_process Process cluster_product Product ArylSulfamate Aryl Sulfamate Mixing Mix & Purge N₂ ArylSulfamate->Mixing BoronicAcid Arylboronic Acid BoronicAcid->Mixing Catalyst NiCl₂(PCy₃)₂ Catalyst->Mixing Base K₃PO₄ Base->Mixing Solvent Toluene Solvent->Mixing Temperature 110 °C Heating Heat for 24h Mixing->Heating Workup Aqueous Workup Heating->Workup Purification Chromatography Workup->Purification Biaryl Biaryl Product Purification->Biaryl Kumada_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Conditions cluster_process Process cluster_product Product BenzylSulfonamide Benzylic Sulfonamide Addition Add Grignard at 0 °C BenzylSulfonamide->Addition Grignard Grignard Reagent Grignard->Addition NiCatalyst Nickel Catalyst (e.g., NiCl₂(dppp)) NiCatalyst->Addition Solvent Anhydrous THF Solvent->Addition Temperature 0 °C to RT Stirring Stir for 12-24h Addition->Stirring Quenching Quench with aq. NH₄Cl Stirring->Quenching Purification Extraction & Chromatography Quenching->Purification CoupledProduct Coupled Product Purification->CoupledProduct

References

Safety Operating Guide

Proper Disposal of Benzyl Sulfamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat benzyl sulfamate as a hazardous chemical waste. Do not dispose of it down the drain. Due to its chemical structure as a benzyl ester, it is presumed to be harmful to aquatic life. All disposal procedures must comply with local, state, and federal regulations.

This guide provides detailed procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. The following protocols are based on the known hazards of related chemical compounds, including benzyl esters and sulfamates, in the absence of a specific Safety Data Sheet (SDS) for this compound.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of the potential hazards and to use appropriate personal protective equipment (PPE). Based on data from similar benzyl compounds, this compound should be handled with care to avoid potential skin and eye irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves. Inspect gloves for tears or holes before and during use.
Skin Protection A standard laboratory coat. Ensure it is fully buttoned.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent chemical exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Ensure the area is well-ventilated, preferably by using a chemical fume hood if the spill is contained within one.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or cat litter to contain the spill.[3] For solid spills, gently cover the material to prevent it from becoming airborne.

  • Collect the Waste: Carefully scoop the absorbed or solid material into a clearly labeled, sealable waste container.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All contaminated cleanup materials, including absorbent pads and wipes, must be placed in the sealed hazardous waste container.

III. Disposal Procedure for this compound

The primary and most critical guideline for the disposal of this compound is to treat it as hazardous chemical waste. The aquatic toxicity of related benzyl compounds, such as benzyl cinnamate and benzyl paraben, indicates a significant environmental risk if disposed of improperly.[1][4]

Disposal Workflow:

Caption: A workflow diagram illustrating the proper disposal procedure for this compound.

Detailed Steps for Disposal:

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions. It should not be mixed with strong acids or bases.

  • Containment: Place the waste this compound in a robust, leak-proof container that can be securely sealed. The container must be compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution or local regulations.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be cool, dry, well-ventilated, and away from general laboratory traffic.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal company.[3]

  • Documentation: Complete all necessary waste disposal paperwork, including a hazardous waste manifest, as required by regulatory agencies such as the EPA under the Resource Conservation and Recovery Act (RCRA).

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the sanitary sewer. While some inorganic sulfamates may be considered non-regulated for disposal, this does not apply to organic esters like this compound.[5] The potential for hydrolysis and the inherent aquatic toxicity of benzyl compounds necessitate professional disposal.[4][6]

References

Personal protective equipment for handling benzyl sulfamate

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

When handling benzyl sulfamate, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Rationale & Best Practices
Eye/Face Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles. Ensure compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, or a chemical-resistant suit.To prevent skin contact, which may cause irritation or allergic reactions.[1] Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or in poorly ventilated areas.To avoid inhalation of dust, fumes, or vapors.[1][2] No protective equipment is needed under normal use conditions with adequate ventilation.[1][2]

Operational Plan for Handling this compound

A systematic approach to handling this compound will enhance safety and efficiency in the laboratory.

1. Pre-Operational Checks:

  • Verify Equipment: Ensure that all necessary PPE is available and in good condition.

  • Safety Stations: Confirm that eyewash stations and safety showers are unobstructed and operational.[2]

  • Ventilation: Check that the chemical fume hood or other ventilation systems are functioning correctly.

  • Review Procedures: Familiarize yourself with the handling and emergency procedures outlined in this guide.

2. Handling Procedure:

  • Work Area: Conduct all handling of this compound within a well-ventilated area, preferably inside a chemical fume hood.[3]

  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1]

  • Prevent Inhalation: Avoid breathing any dust, fumes, or vapors that may be generated.[1][2]

  • Dispensing: Use appropriate tools (e.g., spatula, scoop) to handle solid forms of the chemical to avoid generating dust.

  • Container Management: Keep the container tightly closed when not in use.[2]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

  • Cleaning: Clean the work area and any equipment used with appropriate cleaning agents.

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]

  • Waste Disposal: Segregate and dispose of all waste materials according to the disposal plan.

Disposal Plan

The proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste containing this compound should be treated as hazardous chemical waste.

  • Container Management: Do not mix this compound waste with other waste streams.[3] Leave the chemical in its original container if possible.[3] Uncleaned containers should be handled as if they still contain the product.[3]

  • Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[1][2][3] This must be done in accordance with all applicable federal, state, and local regulations.[3]

  • Environmental Precautions: Prevent the product from entering drains, as it can be toxic to aquatic life.[1]

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Procedures B Verify PPE Availability A->B C Check Safety Equipment (Eyewash, Shower, Hood) B->C D Don Appropriate PPE C->D Proceed if Safe E Work in Ventilated Area (Fume Hood) D->E F Handle this compound E->F G Securely Close Container F->G J Segregate Chemical Waste F->J H Decontaminate Self & Area G->H I Store Chemical Properly H->I K Label Waste Container J->K L Dispose via Approved Facility K->L

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.